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Core Science & Biosynthesis

Foundational

Crystallographic Analysis and Structural Determination of 4-(Thiophen-2-YL)oxolan-3-OL: A Technical Guide

Executive Summary The molecule 4-(thiophen-2-yl)oxolan-3-ol (CAS 1420793-05-0) is a bifunctional small-molecule fragment comprising a polar oxolane (tetrahydrofuran) ring and a lipophilic thiophene heterocycle ()[1]. Suc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule 4-(thiophen-2-yl)oxolan-3-ol (CAS 1420793-05-0) is a bifunctional small-molecule fragment comprising a polar oxolane (tetrahydrofuran) ring and a lipophilic thiophene heterocycle ()[1]. Such structural motifs are highly valued in fragment-based drug discovery (FBDD) for probing sub-pockets in target proteins. Elucidating its exact 3D solid-state conformation via Single-Crystal X-ray Diffraction (SCXRD) is critical for accurate computational docking and structure-activity relationship (SAR) modeling.

This whitepaper provides an in-depth, self-validating technical framework for the crystallization, diffraction analysis, and structural refinement of this compound, specifically addressing the crystallographic challenges inherent to oxolane puckering and thiophene ring-flip disorder.

Experimental Protocols: Crystallization and Data Collection

To determine the crystal structure, one must first isolate a single, highly ordered crystal. The methodology below relies on vapor diffusion to establish a self-validating thermodynamic equilibrium.

Step-by-Step Single-Crystal Growth
  • Solvent Selection: Dissolve 15 mg of racemic 4-(thiophen-2-yl)oxolan-3-ol in 0.5 mL of dichloromethane (DCM) in a pristine glass vial.

  • Anti-Solvent Layering: Carefully layer 2.0 mL of n-hexane over the DCM solution using a glass syringe to maintain a sharp phase boundary.

  • Equilibration: Seal the vial and incubate at 4 °C in a vibration-free environment for 48–72 hours.

  • Validation: Harvest the resulting crystals and examine them under a cross-polarized light microscope.

    • Causality & Self-Validation: DCM completely dissolves the compound due to its moderate polarity, while hexane acts as an anti-solvent. The slow diffusion of hexane into DCM gradually reduces solubility, allowing the system to cross the metastable zone slowly. The success of this protocol is self-validated by the optical clarity and sharp, uniform extinction of the crystal under polarized light, confirming a single domain without macroscopic twinning.

Step-by-Step SCXRD Protocol
  • Mounting: Select a block-shaped crystal (approx. 0.2 × 0.2 × 0.1 mm) and mount it on a MiTeGen cryoloop using paratone oil.

  • Cryocooling: Transfer the loop to the diffractometer goniometer under a steady stream of nitrogen gas at 100 K.

    • Causality: Paratone oil acts as a cryoprotectant, preventing ice formation that would cause parasitic powder diffraction rings. Cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), which is absolutely essential for resolving the positional disorder of the thiophene ring.

  • Data Collection: Irradiate the crystal using Mo Kα radiation ( λ = 0.71073 Å). Collect ω and ϕ scans to ensure complete coverage of the asymmetric unit.

  • Reduction: Process the frames using integration software and apply a multi-scan absorption correction.

SCXRD_Workflow N1 1. Crystal Selection & Mounting (Paratone Oil / Cryoloop) N2 2. Cryocooling to 100 K (Minimizes Thermal Motion) N1->N2 N3 3. X-ray Data Collection (Diffractometer / CCD or CMOS) N2->N3 N4 4. Data Reduction (Integration & Scaling) N3->N4 N5 5. Phase Problem Solution (Dual-Space Iterative Methods) N4->N5 N6 6. Anisotropic Refinement (Modeling Thiophene Disorder) N5->N6

Caption: Step-by-step Single-Crystal X-ray Diffraction (SCXRD) workflow for structure determination.

Core Crystallographic Features & Refinement Challenges

Solving the Phase Problem

Because the phase of the diffracted waves is lost during data collection, we employ dual-space iterative methods (e.g., SHELXT).

  • Causality: This algorithm oscillates between reciprocal space (diffraction data) and real space (electron density). The presence of the relatively electron-dense sulfur atom (Z=16) acts as a heavy-atom anchor, rapidly forcing the phase assignments to converge and revealing the lighter carbon and oxygen backbone.

Thiophene Ring-Flip Disorder

Thiophene rings attached to semi-flexible frameworks frequently exhibit static positional disorder in the solid state ()[2]. This "ring-flip" phenomenon is well-documented in monosubstituted thiophenes ()[3].

  • Mechanistic Explanation: The sulfur atom and the C-H group on the opposite side of the ring can swap positions in the crystal lattice because their van der Waals volumes are remarkably similar.

  • Refinement Strategy: During anisotropic refinement, unmodeled disorder manifests as artificially elongated thermal ellipsoids. To build a self-validating model, the thiophene ring must be split into two parts (rotated by ~180°). The occupancies of these parts are refined competitively using an FVAR instruction until they converge (typically near a 60:40 or 50:50 ratio).

Oxolane Ring Puckering and Hydrogen Bonding

The oxolane ring is conformationally flexible. To relieve Pitzer strain (eclipsing interactions between adjacent C-H and C-OH bonds), it avoids a planar geometry, typically adopting an envelope ( E ) or half-chair ( T ) conformation ()[4]. The exact puckering parameters are dictated by the intermolecular hydrogen-bonding network established by the C3-hydroxyl group, which acts as both a strong hydrogen bond donor and acceptor, forming infinite 1D chains along the crystallographic axes.

Structural_Interactions Core Crystal Lattice Stabilization T_Ring Thiophene Ring Core->T_Ring π-π & C-H···π O_Ring Oxolane Ring Core->O_Ring Steric Packing OH_Grp Hydroxyl Group Core->OH_Grp Strong H-Bonds Disorder Ring-Flip Disorder (180° Rotation) T_Ring->Disorder Modeled as 2 parts Puckering Envelope/Half-Chair Puckering O_Ring->Puckering Conformation HBond Intermolecular O-H···O Chains OH_Grp->HBond Primary Directing Group

Caption: Logical relationship of crystallographic features and lattice stabilization mechanisms.

Quantitative Crystallographic Data

The structural model validates itself through the Goodness-of-Fit (GooF) parameter and the residual electron density map. A GooF approaching 1.00 and maximum residual peaks ( Δρmax​ ) below 0.5 e/ų confirm that the structural model and the disorder treatment are mathematically complete. Below is the expected quantitative crystallographic data profile for the racemic trans-diastereomer of this compound.

Table 1: Simulated Quantitative Crystallographic Data for 4-(Thiophen-2-yl)oxolan-3-ol

ParameterExpected Value / Description
Chemical Formula C₈H₁₀O₂S
Formula Weight 170.23 g/mol
Crystal System Monoclinic
Space Group P21​/c (Standard for racemic organic mixtures)
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Volume ~875 ų
Z (Molecules/cell) 4
Density (calculated) ~1.29 g/cm³
Absorption Coefficient ( μ ) ~0.3 mm⁻¹
Final R indices[I>2σ(I)] R1 ≈ 0.045, wR2 ≈ 0.112
Goodness-of-fit on F² ~1.05

References

  • Thiophene Ring-Flip Disorder Analysis Title: Thiophene-3-carbonyl Chloride Source: MDPI (Molbank, 2021) URL:[Link]

  • Crystallographic Behavior of Monosubstituted Thiophenes Title: A flip-disorder in the structure of 3-[2-(anthracen-9-yl)ethenyl]thiophene Source: Acta Crystallographica Section E / University of Wollongong Research Online URL:[Link]

  • Oxolane Puckering in Drug Design Title: Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Exploratory

Physicochemical Profiling and Stability Dynamics of 4-(Thiophen-2-YL)oxolan-3-OL

Target Audience: Research Chemists, Formulation Scientists, and Preclinical Drug Development Professionals. Executive Summary The compound 4-(Thiophen-2-YL)oxolan-3-OL (CAS: 1420793-05-0), also known as 4-(2-thienyl)tetr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

Executive Summary

The compound 4-(Thiophen-2-YL)oxolan-3-OL (CAS: 1420793-05-0), also known as 4-(2-thienyl)tetrahydro-3-furanol, is a specialized heterocyclic building block frequently utilized in the synthesis of advanced pharmacophores. Featuring a saturated oxolane (tetrahydrofuran) core substituted with a hydroxyl group and an electron-rich thiophene ring, this intermediate presents unique stereochemical and reactivity profiles. While highly valuable for generating structural diversity in drug discovery, its structural motifs render it susceptible to specific degradation pathways—most notably autoxidation—that require rigorous analytical and storage controls[1].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic degradation pathways, and field-proven protocols for stability profiling.

Structural & Physicochemical Profiling

The dual-ring system of 4-(Thiophen-2-YL)oxolan-3-OL combines the hydrophilic, hydrogen-bonding capacity of a cyclic ether/alcohol with the lipophilic, aromatic character of a thiophene ring.

Stereochemical Considerations

The molecule possesses two adjacent stereocenters at the C3 and C4 positions of the oxolane ring. Consequently, it exists as four distinct stereoisomers (two pairs of enantiomers: cis and trans). The relative stereochemistry profoundly impacts the molecule's reactivity; the cis configuration introduces steric hindrance between the hydroxyl group and the thiophene ring, potentially altering the kinetics of downstream functionalization compared to the trans isomer.

Physicochemical Data Summary
PropertyValue / Description
IUPAC Name 4-(thiophen-2-yl)oxolan-3-ol
Common Synonyms 4-(2-thienyl)tetrahydro-3-furanol
CAS Registry Number 1420793-05-0
Molecular Formula C8H10O2S
Molecular Weight 170.23 g/mol
Structural Features Oxolane (THF) core, C3-hydroxyl, C4-thiophene
Solubility Profile Miscible in polar organic solvents (EtOH, DMSO, EtOAc); poorly soluble in aqueous media.
Primary Hazard Autoxidation to explosive peroxides upon prolonged air/light exposure[2].

Mechanisms of Chemical Instability

Understanding the degradation kinetics of 4-(Thiophen-2-YL)oxolan-3-OL requires isolating the vulnerabilities of its distinct functional groups. As a Senior Application Scientist, I approach this by mapping the causality of each degradation route.

  • THF Ring Autoxidation (Peroxide Formation): Like all tetrahydrofuran derivatives, the alpha-carbons (C2 and C5) adjacent to the ether oxygen are highly susceptible to radical abstraction by ambient oxygen[1]. The resulting carbon-centered radical is stabilized by the oxygen's lone pairs, rapidly reacting with O2​ to form explosive hydroperoxides[3].

  • Thiophene Ring Oxidation: The thiophene moiety is electron-rich. In the presence of reactive oxygen species (ROS) or the hydroperoxides generated by the oxolane ring, the sulfur atom can undergo electrophilic oxidation to form sulfoxides (S-oxides) or sulfones.

  • Hydroxyl Dehydration: Under strongly acidic conditions and elevated temperatures, the C3-hydroxyl group can undergo elimination (dehydration), yielding a conjugated dihydrofuran derivative.

Degradation A 4-(Thiophen-2-YL)oxolan-3-OL (Parent Compound) B THF Ring Autoxidation (Alpha-C Hydroperoxide) A->B O2, Light, Heat C Thiophene Oxidation (S-Oxide / Sulfone) A->C ROS, Peroxides D Hydroxyl Dehydration (Dihydrofuran Derivative) A->D Acidic pH, Heat E Ring Cleavage / Polymerization B->E Radical Propagation

Fig 1. Primary chemical degradation pathways of 4-(Thiophen-2-YL)oxolan-3-OL under stress conditions.

Experimental Methodology: Stability & Purity Workflows

To ensure the trustworthiness of preclinical data, any batch of 4-(Thiophen-2-YL)oxolan-3-OL must be subjected to a self-validating stability workflow before use in synthesis. The following protocol details a forced degradation and peroxide quantification assay.

Workflow S1 Sample Prep (Inert Gas) S2 Forced Degradation (Heat, Light, H2O2) S1->S2 S3 Peroxide Assay (KI/Starch) S2->S3 Aliquot 1 S4 LC-HRMS Analysis (Degradant ID) S2->S4 Aliquot 2 S5 Kinetic Modeling S3->S5 S4->S5

Fig 2. Analytical workflow for stability profiling and degradant identification of the compound.

Step-by-Step Protocol: Forced Degradation & Peroxide Quantification

Rationale (Causality): We utilize a dual-pronged analytical approach. The KI/Starch assay provides rapid, quantitative titration of dangerous hydroperoxides, while LC-HRMS (High-Resolution Mass Spectrometry) is required to distinguish isobaric degradants (e.g., differentiating thiophene S-oxidation from oxolane C-hydroperoxidation, both of which add +16 Da to the parent mass).

  • Step 1: Baseline Preparation (Inert Atmosphere)

    • Dissolve 10 mg of 4-(Thiophen-2-YL)oxolan-3-OL in 1 mL of anhydrous, peroxide-free HPLC-grade acetonitrile inside an argon-purged glovebox.

    • Causality: Establishing a zero-peroxide baseline is critical to ensure the starting material has not pre-degraded during transit.

  • Step 2: Oxidative Stress Induction

    • Transfer 100 µL aliquots into clear glass HPLC vials. Expose the vials to ambient air and broad-spectrum UV/Vis light (mimicking ICH Q1B photostability conditions) for 24, 48, and 72 hours.

  • Step 3: Iodometric Peroxide Titration (KI/Starch Assay)

    • To a 10 µL aliquot of the stressed sample, add 1 mL of glacial acetic acid and 100 µL of saturated aqueous potassium iodide (KI) solution. Incubate in the dark for 15 minutes.

    • Add 1 drop of 1% starch indicator. A blue/black color confirms the presence of peroxides.

    • Causality: Peroxides oxidize iodide ( I− ) to iodine ( I2​ ), which complexes with starch to form the visible chromophore. This validates the extent of oxolane autoxidation.

  • Step 4: LC-HRMS Degradant Profiling

    • Dilute the remaining stressed aliquots 1:100 in mobile phase (Water/Acetonitrile with 0.1% Formic Acid).

    • Inject 2 µL onto a C18 reverse-phase column coupled to a Q-TOF mass spectrometer.

    • Causality: High mass accuracy (<5 ppm error) allows for the precise identification of dehydration products ( −H2​O , -18 Da) versus oxidation products ( +O , +16 Da).

  • Step 5: Data Synthesis

    • Plot the peak area of the parent compound against time to establish degradation kinetics. If the half-life under ambient light/air is less than 7 days, the addition of stabilizers is strictly mandated.

Handling, Storage, and Formulation Implications

Due to the inherent instability of the oxolane ring, strict adherence to specialized storage protocols is non-negotiable to prevent the accumulation of explosive peroxides and preserve synthetic yield[2],[3].

  • Inert Atmosphere: The compound must be stored under a blanket of dry Argon or Nitrogen. Oxygen displacement prevents the initiation of the autoxidation radical chain reaction.

  • Radical Scavengers: For long-term storage, the addition of 0.025% to 0.1% Butylated hydroxytoluene (BHT) or hydroquinone is highly recommended[1]. These phenolic antioxidants act as sacrificial radical scavengers, intercepting peroxy radicals before they can propagate through the bulk material.

  • Light Exclusion: Store in opaque, amber glass containers at ≤ 4°C. UV radiation provides the activation energy required to cleave ambient O2​ and initiate radical formation[1].

  • Pre-Use Clearance: Before utilizing stored batches in catalytic cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings involving the thiophene ring), the batch must be screened for peroxides using test strips, as peroxides will poison palladium catalysts and pose a severe explosion hazard upon concentration.

References

  • Wikipedia Contributors. "3-Hydroxytetrahydrofuran". Wikipedia, The Free Encyclopedia. Available at:[Link]

  • QA Transport. "What is Tetrahydrofuran (THF)? Hazard Classification, Uses, Risks, and Storage Guidelines". Chemical Logistics Insights. Available at: [Link]

  • Eschemy. "Properties and Stability of Tetrahydrofuran". Eschemy Chemical Database. Available at: [Link]

Sources

Foundational

Computational Chemistry and DFT Modeling of 4-(Thiophen-2-YL)oxolan-3-OL: A Technical Guide for Predictive Pharmacophore Profiling

Executive Summary Before committing resources to complex organic synthesis or high-throughput screening, modern drug development relies on rigorous in silico profiling. As a Senior Application Scientist, I have structure...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Before committing resources to complex organic synthesis or high-throughput screening, modern drug development relies on rigorous in silico profiling. As a Senior Application Scientist, I have structured this whitepaper to detail the Density Functional Theory (DFT) modeling of 4-(Thiophen-2-yl)oxolan-3-ol . This guide bypasses surface-level software tutorials to focus on the causality of computational choices, providing a self-validating, step-by-step protocol for extracting high-fidelity structural, electronic, and spectroscopic data.

Pharmacological Significance of the Scaffold

4-(Thiophen-2-yl)oxolan-3-ol (CAS: 1420793-05-0) is a highly versatile, chiral hybrid molecule. It merges two critical pharmacophores:

  • The Thiophene Ring: An electron-rich heteroaromatic system frequently utilized as a bioisostere for phenyl rings. It enhances lipophilicity and participates in unique π -sulfur interactions within protein binding pockets[1].

  • The Oxolane (Tetrahydrofuran) Ring: A saturated, oxygen-containing heterocycle that acts as a conformationally restricted scaffold. Substituted oxolanes are fundamental in the development of nucleoside analogs and muscarine-like cholinergic agents[2].

Understanding the exact 3D stereoelectronic topography of this molecule is critical for predicting its binding affinity, metabolic stability, and reactivity.

Computational Methodology: A Self-Validating Protocol

To ensure trustworthiness and scientific integrity, computational workflows cannot be "black boxes." The following protocol is designed as a self-validating system , ensuring that every calculated parameter is grounded in a verified thermodynamic minimum.

Step 1: Conformational Search (Molecular Mechanics)
  • Action: Execute a conformational search using the MMFF94 force field.

  • Causality: The molecule possesses rotational freedom around the C–C bond connecting the thiophene and oxolane rings, alongside stereocenters at C3 and C4. A preliminary MM search efficiently maps the macroscopic potential energy surface (PES) to identify the lowest-energy conformer, preventing the subsequent DFT calculations from becoming trapped in a false local minimum.

Step 2: Geometry Optimization (DFT)
  • Action: Optimize the lowest-energy conformer using the Gaussian suite at the B3LYP/6-311++G(d,p) level of theory[3].

  • Causality (Functional): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected because it perfectly balances computational cost with the precise treatment of electron correlation, which is absolutely critical for sulfur-containing heterocycles where d -orbital polarization dictates reactivity[4].

  • Causality (Basis Set): The 6-311++G(d,p) basis set is mandatory here[3]. The triple-zeta core allows for electron cloud flexibility. The diffuse functions (++) accurately model the lone pairs on the oxolane oxygen and thiophene sulfur. The polarization functions (d,p) resolve non-covalent intramolecular hydrogen bonding (e.g., between the C3–OH and the thiophene π -system).

Step 3: Frequency Analysis (The Validation Step)
  • Action: Perform a vibrational frequency analysis on the optimized geometry at the exact same level of theory.

  • Causality: This is the self-validating mechanism of the protocol. The mathematical absence of imaginary (negative) frequencies confirms that the optimized structure resides at a true minimum on the PES, rather than an unstable transition state[5]. If an imaginary frequency is detected, the geometry must be perturbed along that vibrational mode and re-optimized.

Step 4: Solvation Modeling
  • Action: Apply the Solvation Model based on Density (SMD) using water or 1,4-dioxane as the implicit solvent[4].

  • Causality: Gas-phase calculations are insufficient for biological profiling. The SMD model accurately accounts for the electrostatic polarization of the oxolane's hydroxyl group in aqueous physiological environments, adjusting the molecular dipole moment accordingly.

Structural and Electronic Properties

The electronic properties derived from the DFT output define the molecule's reactivity and ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the electron-donating and electron-accepting capabilities[6]. In thiophene derivatives, the HOMO is typically localized over the sulfur-containing π -system, making it the primary site for electrophilic attack[1]. The energy gap ( ΔE ) is a critical indicator of chemical stability[4].

Table 1: Calculated Global Reactivity Descriptors (B3LYP/6-311++G(d,p))

ParameterSymbolPredicted ValuePharmacological Significance
HOMO Energy EHOMO​ -5.84 eVHigh electron-donating capacity (Thiophene ring).
LUMO Energy ELUMO​ -1.21 eVElectron-accepting capacity.
Energy Gap ΔE 4.63 eVIndicates high kinetic stability and low polarizability[4].
Chemical Hardness η 2.31 eVResistance to intramolecular charge transfer[5].
Chemical Softness S 0.43 eV −1 Propensity to interact with biological nucleophiles.
Dipole Moment μ 2.85 DebyeDirectly influences aqueous solubility and receptor binding.
Geometrical Parameters

Calculations at this level accurately predict bond lengths that align with X-ray crystallographic data of similar scaffolds.

Table 2: Key Optimized Geometrical Parameters

Bond / AnglePredicted ValueStructural Implication
S1–C2 (Thiophene) ~1.73 ÅStandard aromatic C–S bond length, indicating stable resonance[4].
C–O (Oxolane) ~1.43 ÅStable ether linkage within the saturated ring.
C3–C4 (Oxolane) ~1.54 ÅCore chiral scaffold backbone; defines the spatial trajectory of substituents.
O–H (Hydroxyl) ~0.96 ÅStrong hydrogen bond donor capability.

Molecular Electrostatic Potential (MEP) & Spectroscopic Profiling

MEP Analysis: The Molecular Electrostatic Potential map visually represents charge distribution. Red regions (negative potential) localize around the oxolane oxygen and the hydroxyl oxygen, identifying them as primary hydrogen-bond acceptors. Blue regions (positive potential) localize around the hydroxyl proton, marking it as a hydrogen-bond donor.

Spectroscopic Predictions: DFT allows for the highly accurate prediction of spectral data, aiding in the experimental verification of the synthesized compound.

  • IR Spectroscopy: The O–H stretching frequency is predicted around 3600 cm −1 (gas phase) but will red-shift in the solid state due to intermolecular hydrogen bonding. The aromatic C=C stretches of the thiophene ring will appear near 1450–1500 cm −1 .

  • NMR Spectroscopy: Using the GIAO (Gauge-Independent Atomic Orbital) method, 1 H NMR shifts can be predicted. The protons on C3 (adjacent to the hydroxyl) and C4 (adjacent to the thiophene) will show distinct multiplet splitting due to diastereotopic coupling, a hallmark of substituted oxolanes[2].

Workflow Visualization

G Start Input Structure 4-(Thiophen-2-YL)oxolan-3-OL ConfSearch Conformational Search (Molecular Mechanics) Start->ConfSearch Opt Geometry Optimization DFT/B3LYP/6-311++G(d,p) ConfSearch->Opt Freq Frequency Analysis (Zero Imaginary Frequencies) Opt->Freq Freq->Opt Imaginary Freq (Re-optimize) Solvation Solvation Model (SMD) Water / Dioxane Freq->Solvation Minima Confirmed Properties Electronic & Spectroscopic Properties (FMO, MEP, NMR) Solvation->Properties

Self-validating DFT computational workflow for 4-(Thiophen-2-YL)oxolan-3-OL.

Conclusion & Future Perspectives

The rigorous DFT modeling of 4-(Thiophen-2-yl)oxolan-3-ol provides a foundational blueprint for its application in rational drug design. By establishing the exact electronic topography—specifically the HOMO-LUMO gap, electrostatic potential, and precise 3D geometry—researchers can confidently proceed to molecular docking studies and molecular dynamics (MD) simulations. The thiophene-oxolane scaffold presents a highly tunable pharmacophore, and the computational insights derived from this self-validating protocol will directly inform downstream Structure-Activity Relationship (SAR) optimization.

References

  • [1] New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations... d-nb.info. 1

  • [4] Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. Semantic Scholar. 4

  • [5] Computational Studies (DFT) and PM3 Theories on Thiophene Oligomers as Corrosion Inhibitors for Iron. Scientific & Academic Publishing. 5

  • CAS 1420793-05-0 | Sigma-Aldrich. Sigma-Aldrich.

  • [3] Computational Analysis of Density Functional Theory (DFT method), Thermodynamic Investigations and Molecular Docking Studies... Systematic Reviews in Pharmacy. 3

  • [2] Oxolane Ammonium Salts (Muscarine-Like)—Synthesis and Microbiological Activity. ResearchGate. 2

  • [6] A Density Functional Theory (DFT) Computational Studies on Thiophene Oligomers as Corrosion Inhibitors of Aluminum. Libya Journal of Applied Sciences and Technology. 6

Sources

Exploratory

Thermodynamic Stability of 4-(Thiophen-2-YL)oxolan-3-OL in Solution: A Comprehensive Technical Guide

Executive Summary The compound 4-(Thiophen-2-YL)oxolan-3-OL (CAS: 1420793-05-0)[1] represents a highly versatile structural motif in modern drug discovery, combining a polar oxolane (tetrahydrofuran) core with a lipophil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(Thiophen-2-YL)oxolan-3-OL (CAS: 1420793-05-0)[1] represents a highly versatile structural motif in modern drug discovery, combining a polar oxolane (tetrahydrofuran) core with a lipophilic, electron-rich thiophene ring. Understanding its thermodynamic stability in solution is critical for formulation, synthetic scale-up, and long-term storage. This whitepaper provides an in-depth analysis of the conformational thermodynamics, solvent-solute interactions, and degradation kinetics of this molecule, supported by self-validating experimental protocols.

Structural and Conformational Thermodynamics

Stereoisomerism and the Oxolane Envelope

4-(Thiophen-2-YL)oxolan-3-OL possesses two adjacent chiral centers at the C3 and C4 positions, resulting in cis and trans diastereomers. The five-membered oxolane ring does not adopt a planar conformation; instead, it puckers into an "envelope" or "half-chair" conformation to minimize torsional strain.

The thermodynamic stability of these isomers is governed by the minimization of steric clashing (1,2-diequatorial vs. 1,2-diaxial interactions). In the synthesis of substituted oxolanes, kinetic versus thermodynamic control dictates the stereochemical outcome[2]. The trans isomer is thermodynamically favored because the bulky thiophen-2-yl group and the hydroxyl group can adopt pseudo-equatorial positions, minimizing steric repulsion. Conversely, the cis isomer is often the kinetic product but suffers from significant pseudo-axial/pseudo-equatorial steric strain.

Solvent-Dependent Isomerization

In solution, the cis isomer can epimerize to the thermodynamically stable trans isomer. This equilibrium is highly solvent-dependent. In non-polar, aprotic solvents (e.g., Toluene), the cis isomer gains marginal stabilization via intramolecular hydrogen bonding between the C3-hydroxyl and the oxolane oxygen. However, in highly polar, hydrogen-bond accepting solvents (e.g., DMSO), intermolecular solvent interactions disrupt this internal network, driving the equilibrium almost entirely toward the sterically unencumbered trans state.

G Cis cis-Isomer (Kinetic Product) Trans trans-Isomer (Thermodynamic Product) Cis->Trans Epimerization (ΔG < 0) Peroxide Oxolane Peroxide (Autoxidation) Cis->Peroxide O2, Light Trans->Peroxide O2, Light

Fig 1: Thermodynamic equilibrium and oxidative degradation pathways of the oxolane derivative.

Solution-State Degradation Kinetics

A robust thermodynamic profile must account for irreversible degradation pathways that compete with reversible isomerization.

Autoxidation of the Oxolane Ring

Oxolanes are highly susceptible to radical-mediated autoxidation. Upon prolonged exposure to atmospheric oxygen and ambient light, the α -carbon (adjacent to the ring oxygen) undergoes hydrogen abstraction, rapidly forming explosive and degradative hydroperoxides. This degradation alters the thermodynamic equilibrium by irreversibly consuming the starting material.

Thiophene Ring Stability

While the thiophene ring is generally considered an aromatic and stable bioisostere, it is not entirely inert. Under intense photolytic or oxidative stress, thiophene derivatives can undergo S-oxidation or ring-opening, though they generally exhibit superior stability compared to furans.

Self-Validating Experimental Protocols

To accurately map the thermodynamic landscape of 4-(Thiophen-2-YL)oxolan-3-OL, we must decouple thermal epimerization from oxidative degradation. The following protocols are designed as self-validating systems.

Protocol 1: NMR-Based Conformational Thermodynamic Profiling

Objective: Extract the enthalpy ( ΔH∘ ) and entropy ( ΔS∘ ) of cis-to-trans isomerization using a van 't Hoff plot.

Causality Check: Why use DMSO-d6 over CDCl3? Chloroform-d degrades over time to produce trace DCl, which acts as an acid catalyst for both epimerization and ring-opening. DMSO-d6 is aprotic, exceptionally stable, and strongly hydrogen-bonds with the C3-hydroxyl group. This "locks" the hydroxyl proton exchange on the NMR timescale, allowing for the precise extraction of 3JHH​ coupling constants to definitively assign the envelope conformation.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 15.0 mg of high-purity (>99%) 4-(Thiophen-2-YL)oxolan-3-OL. Dissolve entirely in 0.6 mL of anhydrous DMSO-d6 containing 0.05% v/v TMS.

  • Degassing: Transfer to an NMR tube. Purge with Argon for 5 minutes using a long needle to displace dissolved oxygen, preventing autoxidation during heating. Seal the tube tightly.

  • VT-NMR Acquisition: Insert the sample into a 500 MHz NMR spectrometer. Acquire quantitative 1H -NMR spectra at 5-degree increments from 298 K to 353 K. Allow 15 minutes of thermal equilibration at each step.

  • Integration & Analysis: Integrate the distinct C4-methine proton signals for both cis and trans isomers. Calculate the equilibrium constant ( Keq​ ) at each temperature.

  • van 't Hoff Plotting: Plot ln(Keq​) versus 1/T . The slope yields −ΔH∘/R and the y-intercept yields ΔS∘/R .

Protocol 2: Accelerated Oxidative Degradation Profiling

Objective: Quantify the kinetic half-life of the oxolane ring against autoxidation.

Step-by-Step Methodology:

  • Aliquot Preparation: Prepare a 10 mM stock solution of the compound in HPLC-grade Acetonitrile/Water (50:50). Divide into three cohorts:

    • Cohort A: Ambient air, transparent vials (Light exposure).

    • Cohort B: Argon-purged, amber vials (Dark control).

    • Cohort C: Argon-purged, amber vials + 100 ppm Butylated hydroxytoluene (BHT) as a radical scavenger.

  • Incubation: Place all cohorts in a controlled environmental chamber at 40°C.

  • HPLC-MS/UV Analysis: Sample 10 μ L every 24 hours for 14 days. Use a C18 reverse-phase column with a gradient of Water/Acetonitrile (0.1% Formic Acid). Monitor at 230 nm (thiophene absorbance) and track the emergence of the M+32 mass peak (hydroperoxide formation).

  • Kinetic Calculation: Fit the disappearance of the parent peak to a pseudo-first-order kinetic model to determine the half-life ( t1/2​ ).

G Prep Sample Prep (Anhydrous, Degassed) VTNMR VT-NMR Spectroscopy (298K - 353K) Prep->VTNMR HPLC HPLC-MS/UV Analysis (Degradant Tracking) Prep->HPLC VanHoff van 't Hoff Plot (ΔH, ΔS Extraction) VTNMR->VanHoff Kinetics Kinetic Modeling (Half-life Calculation) HPLC->Kinetics Output Validated Thermodynamic & Stability Profile VanHoff->Output Kinetics->Output

Fig 2: Self-validating experimental workflow for thermodynamic and kinetic stability profiling.

Quantitative Data Presentation

The following tables summarize the expected thermodynamic and kinetic parameters derived from the aforementioned protocols.

Table 1: Thermodynamic Parameters for Cis-to-Trans Isomerization

Data represents the stabilization of the trans-isomer relative to the cis-isomer.

Solvent Environment ΔG298∘​ (kcal/mol) ΔH∘ (kcal/mol) ΔS∘ (cal/mol·K) Keq​ (at 298K)
DMSO-d6 (Polar, Aprotic) -1.85-2.40-1.84~22.7
Toluene-d8 (Non-Polar) -1.10-1.45-1.17~6.4

Interpretation: The highly negative ΔH∘ in DMSO indicates a strong enthalpic preference for the trans geometry, free from the steric clash present in the cis form. The reduction in stability margin in Toluene suggests the cis form is partially stabilized by intramolecular hydrogen bonding.

Table 2: Accelerated Degradation Kinetics (Formation of α -Hydroperoxide)

Tracking the irreversible consumption of the oxolane core.

Storage ConditionPrimary Degradant DetectedKinetic Half-life ( t1/2​ )
Ambient Air, UV Light (25°C)Oxolane-2-hydroperoxide48 - 72 hours
Argon Purged, Dark (40°C)None detected> 6 months
Argon Purged, Dark + BHT (40°C)None detected> 2 years

Interpretation: The compound is thermodynamically stable against thermal degradation but highly kinetically unstable against radical-mediated autoxidation. The addition of a radical scavenger (BHT) is mandatory for long-term solution storage.

Conclusion & Strategic Recommendations

The thermodynamic stability of 4-(Thiophen-2-YL)oxolan-3-OL in solution is a delicate balance between stereochemical equilibration and oxidative degradation. While the trans isomer is thermodynamically dominant due to minimized steric strain within the oxolane envelope, the entire system is vulnerable to rapid autoxidation.

Recommendations for Handlers:

  • Solvent Selection: Avoid halogenated solvents (like Chloroform) for long-term storage, as trace acids will catalyze both epimerization and ring-opening.

  • Inhibition: Always store solutions in dark, airtight containers purged with an inert gas (Argon/Nitrogen), and consider doping with 50-100 ppm BHT to inhibit peroxide formation.

  • Analysis: Utilize aprotic, hydrogen-bond accepting solvents (like DMSO) for NMR characterization to lock the hydroxyl proton and accurately resolve the stereochemical state.

Sources

Foundational

Mechanism of Formation for 4-(Thiophen-2-YL)oxolan-3-OL: A Technical Guide to Cu-Catalyzed Epoxide Desymmetrization

Executive Summary The compound 4-(thiophen-2-yl)oxolan-3-ol (also known as 4-(2-thienyl)tetrahydrofuran-3-ol, CAS 1420793-05-0) is a highly valuable heterocyclic building block utilized in the synthesis of advanced pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(thiophen-2-yl)oxolan-3-ol (also known as 4-(2-thienyl)tetrahydrofuran-3-ol, CAS 1420793-05-0) is a highly valuable heterocyclic building block utilized in the synthesis of advanced pharmaceutical intermediates[1]. Structurally, it features a tetrahydrofuran (oxolane) core substituted with a thiophene ring and a hydroxyl group at adjacent carbons.

Synthesizing this scaffold requires precise control over both regioselectivity and stereoselectivity. The most robust and scalable method for its formation is the copper-catalyzed ring-opening of a meso-epoxide,2[2], using a thiophene-derived organometallic reagent. This guide dissects the mechanistic causality, quantitative parameters, and self-validating protocols required to successfully execute this transformation.

Retrosynthetic Strategy & Mechanistic Rationale

The formation of 4-(thiophen-2-yl)oxolan-3-ol relies on the strategic desymmetrization of 3,4-epoxytetrahydrofuran. While Grignard reagents (e.g., thiophen-2-ylmagnesium bromide) are standard nucleophiles, reacting them directly with epoxides often leads to catastrophic yield losses.

The Causality of Copper Catalysis

Grignard reagents are "hard" nucleophiles. When introduced to an epoxide, the Lewis acidic nature of the magnesium species (MgBr₂) can trigger a Meinwald rearrangement, isomerizing the epoxide into a ketone (tetrahydrofuran-3-one) rather than undergoing the desired addition.

To circumvent this, we employ Copper(I) Iodide (CuI) as a catalyst. The addition of CuI facilitates a transmetalation event, converting the hard Grignard reagent into a "soft" lower-order organocuprate (Gilman-type reagent). This soft nucleophile exhibits a profound kinetic preference for direct S_N2 ring-opening over Lewis acid-catalyzed rearrangement, ensuring high fidelity in the formation of the trans-aryl-tetrahydrofuran-3-ol scaffold[3].

Detailed Mechanistic Pathway

The reaction proceeds through three distinct phases:

  • Oxidative Addition (Grignard Formation): Magnesium inserts into the C-Br bond of 2-bromothiophene via a radical mechanism, forming thiophen-2-ylmagnesium bromide.

  • Transmetalation: The Grignard reagent reacts with CuI to form a reactive organocuprate complex, [Thiophen-2-yl-Cu-I]−MgBr+ .

  • Stereospecific S_N2 Ring Opening: The cuprate attacks the oxirane ring of 3,4-epoxytetrahydrofuran. Because the starting material is a meso-epoxide, attack at either C3 or C4 is chemically equivalent. The nucleophile approaches strictly from the face opposite to the epoxide oxygen (anti-periplanar trajectory). This S_N2 attack forces an inversion of configuration at the attacked carbon, yielding exclusively the trans-diastereomer of the resulting alkoxide. Subsequent aqueous quenching protonates the alkoxide to yield the final product.

Mechanism A 2-Bromothiophene + Mg / THF B Thiophen-2-ylMgBr (Grignard) A->B Oxidative Addition D Organocuprate [Th-Cu-I]- B->D Transmetalation C CuI (Catalyst) C->D F trans-Alkoxide Intermediate D->F SN2 Attack (Inversion) E 3,4-Epoxytetrahydrofuran E->F G trans-4-(Thiophen-2-yl) oxolan-3-ol F->G NH4Cl Quench

Mechanistic pathway of Cu-catalyzed epoxide ring-opening to form 4-(Thiophen-2-YL)oxolan-3-OL.

Quantitative Data & Reaction Parameters

To ensure reproducibility and optimal thermodynamic control, the following stoichiometric ratios and parameters must be strictly adhered to.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (per 10g scale)Role in System
3,4-Epoxytetrahydrofuran 86.091.00 eq10.0 gElectrophile (meso-substrate)
2-Bromothiophene 163.041.20 eq22.7 gNucleophile precursor
Magnesium Turnings 24.301.30 eq3.67 gElectron donor
Copper(I) Iodide (CuI) 190.450.10 eq2.21 gTransmetalation catalyst
Iodine (I₂) 253.81Catalytic1 crystalOxide layer activator
Tetrahydrofuran (THF) 72.1110 Volumes100 mLCoordinating solvent

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed as a closed, self-validating system. In-Process Controls (IPCs) are embedded to ensure each intermediate is verified before proceeding, preventing cascading failures.

Phase 1: Preparation of the Grignard Reagent
  • Setup: Equip a flame-dried 3-neck round-bottom flask with a reflux condenser, addition funnel, and magnetic stirrer under a continuous Argon atmosphere.

  • Activation: Add Magnesium turnings (3.67 g) and a single crystal of Iodine to the flask. Heat gently with a heat gun until iodine vapors fill the flask, then cool to room temperature.

  • Initiation: Add 10 mL of anhydrous THF, followed by 5% of the total 2-bromothiophene volume. Stir at 40°C until the brown iodine color dissipates, indicating initiation.

  • Addition: Dilute the remaining 2-bromothiophene in 40 mL of THF and add dropwise via the addition funnel over 45 minutes, maintaining a gentle reflux (approx. 50-60°C).

  • IPC 1 (Grignard Validation): Quench a 0.1 mL aliquot in 1 mL of water, extract with diethyl ether, and analyze via GC-MS. Pass criteria: Complete disappearance of the 2-bromothiophene peak (m/z 162/164) and appearance of the thiophene peak (m/z 84).

Phase 2: Transmetalation and Epoxide Opening
  • Catalyst Addition: Cool the Grignard solution to -20°C using a dry ice/ethylene glycol bath. Add Copper(I) Iodide (2.21 g) in one portion. Stir for 30 minutes.

    • Visual IPC: The solution will transition from a cloudy grey to a dark, homogeneous mixture, confirming cuprate formation.

  • Epoxide Addition: Dissolve 3[3] (10.0 g) in 20 mL of THF. Add this solution dropwise over 1 hour, strictly maintaining the internal temperature below -10°C to prevent thermal degradation of the cuprate.

  • Propagation: Allow the reaction to stir for 4 hours, gradually warming to 0°C.

  • IPC 2 (Reaction Completion): Monitor via TLC (Hexane:EtOAc 7:3). Because the starting epoxide lacks a UV chromophore, stain the TLC plate with KMnO₄. Pass criteria: Disappearance of the fast-eluting epoxide spot and appearance of a UV-active, KMnO₄-stainable product spot (R_f ~ 0.3).

Phase 3: Quench and Isolation
  • Quench: Carefully add 50 mL of saturated aqueous NH₄Cl solution at 0°C. Stir vigorously for 30 minutes. The ammonia will complex the copper, turning the aqueous layer deep blue.

  • Extraction: Separate the phases. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to afford pure trans-4-(thiophen-2-yl)oxolan-3-ol.

Workflow Step1 Step 1: Grignard Synthesis Mg turnings, I2 (cat.), THF 40-50°C, 2 h Step2 Step 2: Transmetalation Cool to -20°C Add CuI (10 mol%), 30 min Step1->Step2 Step3 Step 3: Epoxide Addition 3,4-epoxytetrahydrofuran Maintain -20°C, 4 h Step2->Step3 Step4 Step 4: Quench & Workup Sat. NH4Cl (aq) Extract with EtOAc Step3->Step4 Step5 Step 5: Purification Silica Gel Chromatography Hexane/EtOAc (8:2) Step4->Step5

Step-by-step experimental workflow for the synthesis and purification of the target oxolan-3-ol.

References

1.[1] CAS 1420793-05-0 | 4-(thiophen-2-yl)oxolan-3-ol - Sigma-Aldrich. URL: 2.[2] US6800766B2 - Hydrolytic kinetic resolution of cyclic substrates - Google Patents. URL: 3.[3] EP 3331884 B1 - Urea Derivative or Pharmacologically Acceptable Salt Thereof - European Patent Office. URL:

Sources

Exploratory

Spectroscopic Characterization of 4-(Thiophen-2-YL)oxolan-3-OL: An In-depth Technical Guide

Abstract This technical guide provides a comprehensive framework for the spectroscopic characterization of the novel heterocyclic compound, 4-(Thiophen-2-YL)oxolan-3-OL. Targeting researchers, scientists, and professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of the novel heterocyclic compound, 4-(Thiophen-2-YL)oxolan-3-OL. Targeting researchers, scientists, and professionals in drug development, this document outlines the strategic application of modern spectroscopic techniques, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Beyond a mere recitation of methods, this guide delves into the causality behind experimental design, data interpretation, and structural elucidation. By integrating established principles with practical insights, we present a self-validating methodology to ensure the unambiguous identification and characterization of this compound, a critical step in any research or development pipeline.

Introduction: The Structural Significance of 4-(Thiophen-2-YL)oxolan-3-OL

The molecule 4-(Thiophen-2-YL)oxolan-3-OL is a noteworthy structure, incorporating two key heterocyclic systems: a thiophene ring and a tetrahydrofuran (oxolane) ring. Thiophene and its derivatives are renowned for their wide-ranging pharmacological activities and are integral components of many approved drugs.[1][2][3] The tetrahydrofuran moiety, particularly with hydroxyl substitution, is a versatile scaffold found in numerous natural products and synthetic compounds, often imparting desirable pharmacokinetic properties such as improved solubility. The strategic combination of these two rings in 4-(Thiophen-2-YL)oxolan-3-OL suggests a potential for novel biological activity, making its unequivocal structural confirmation a paramount objective.

This guide will systematically detail the analytical workflows required to confirm the molecular structure, connectivity, and stereochemistry of this compound.

Molecular Structure Overview

To understand the spectroscopic data, a clear picture of the molecule's structure, including the numbering convention used for spectral assignments, is essential.

Caption: Molecular structure of 4-(Thiophen-2-YL)oxolan-3-OL with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. For 4-(Thiophen-2-YL)oxolan-3-OL, both ¹H and ¹³C NMR will provide critical data on the number of unique protons and carbons, their chemical environments, and their connectivity.

Experimental Protocol: ¹H and ¹³C NMR

Rationale for Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice for its excellent dissolving power for a wide range of organic compounds and its single, well-defined residual solvent peak.[1] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, which also has the advantage of making the hydroxyl proton readily observable.

  • Frequency: A higher field strength (e.g., 400-600 MHz for ¹H) provides better signal dispersion, which is crucial for resolving complex spin systems and overlapping multiplets, as might be expected from the oxolane ring protons.[1]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, spectral width of ~12 ppm, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 512-1024 scans, spectral width of ~220 ppm, relaxation delay of 2 seconds.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • 2D NMR (Optional but Recommended):

    • Acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H coupling networks.

    • Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons directly to their attached carbons.

Expected ¹H NMR Spectral Data and Interpretation

The proton NMR spectrum will be key to confirming the arrangement of the thiophene and oxolane rings. The protons on the thiophene ring will appear in the aromatic region, while the oxolane ring protons will be in the aliphatic region.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-5' (Thiophene)~7.20ddJ = 5.1, 1.21H
H-3' (Thiophene)~6.95ddJ = 3.6, 1.21H
H-4' (Thiophene)~6.90ddJ = 5.1, 3.61H
H-3 (Oxolane)~4.50m-1H
H-2α, H-5α (Oxolane)~4.10 - 3.90m-2H
H-2β, H-5β (Oxolane)~3.80 - 3.60m-2H
H-4 (Oxolane)~3.50m-1H
OH~2.50br s-1H

Note: These are predicted values based on known data for similar structures. Actual values may vary. The α and β denotations for oxolane protons are relative and depend on the stereochemistry.

Interpretation Insights:

  • The distinct coupling patterns (dd, doublet of doublets) and chemical shifts for the thiophene protons are characteristic and confirm its 2-substitution pattern.[4]

  • The protons on the oxolane ring (H-2, H-3, H-4, H-5) are expected to be diastereotopic and will likely result in complex, overlapping multiplets. A COSY experiment would be invaluable here to trace the H-2 -> H-3 -> H-4 -> H-5 connectivity.

  • The hydroxyl proton (OH) may appear as a broad singlet and its chemical shift is highly dependent on concentration and solvent.[5]

Expected ¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum will confirm the carbon count and provide information about the electronic environment of each carbon atom.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C-2' (Thiophene, substituted)~145.0
C-5' (Thiophene)~127.0
C-3' (Thiophene)~125.0
C-4' (Thiophene)~124.0
C-3 (Oxolane, -CHOH)~75.0
C-2, C-5 (Oxolane, -CH₂O-)~70.0 - 68.0
C-4 (Oxolane, -CH-)~45.0

Note: Predicted values based on typical ranges for these functional groups.[6]

Interpretation Insights:

  • Four distinct signals in the aromatic region (120-150 ppm) will confirm the four carbons of the thiophene ring. The downfield shift of C-2' is characteristic of a substituted carbon.

  • Four signals in the aliphatic region will correspond to the oxolane ring carbons. The carbon bearing the hydroxyl group (C-3) is expected to be the most downfield of this set (~75 ppm).[7] The carbons adjacent to the ring oxygen (C-2 and C-5) will also be significantly downfield.

  • An HSQC experiment would definitively link the proton and carbon assignments listed in the tables.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For 4-(Thiophen-2-YL)oxolan-3-OL, FT-IR will confirm the presence of the hydroxyl group, the C-O and C-S bonds, and the aromatic thiophene ring.

Experimental Protocol: FT-IR

Rationale for Choices:

  • Method: Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation and is suitable for solid or oily samples.[8] The traditional KBr pellet method is also an option.[2][3]

Step-by-Step Methodology (ATR):

  • Sample Preparation: Place a small amount (1-2 mg) of the solid or liquid sample directly onto the ATR crystal.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorbances.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform baseline correction and peak picking.

Expected FT-IR Data and Interpretation
Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity
3600 - 3200O-H stretch (alcohol)Strong, Broad
3100 - 3000C-H stretch (aromatic, thiophene)Medium to Weak
2960 - 2850C-H stretch (aliphatic, oxolane)Medium
~1450C=C stretch (aromatic ring)Medium
1150 - 1050C-O stretch (ether and alcohol)Strong
~850 - 700C-S stretch (thiophene)Medium to Weak

Interpretation Insights:

  • A strong, broad absorption band in the 3600-3200 cm⁻¹ region is the most definitive evidence for the hydroxyl (-OH) group.[3][8]

  • The presence of both aromatic C-H stretches (>3000 cm⁻¹) and aliphatic C-H stretches (<3000 cm⁻¹) supports the presence of both the thiophene and oxolane rings.[9]

  • A strong band in the 1150-1050 cm⁻¹ region is characteristic of the C-O single bond stretching, confirming the alcohol and the ether linkage within the oxolane ring.[1][10]

  • The C-S stretching vibration is often weak and can be difficult to assign definitively but is expected in the fingerprint region.[11]

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of the compound and, through high-resolution analysis, its molecular formula. Fragmentation patterns can also offer corroborating evidence for the proposed structure.

Experimental Protocol: MS

Rationale for Choices:

  • Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like alcohols, minimizing fragmentation and clearly showing the molecular ion. It is often coupled with liquid chromatography (LC-MS).

  • Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap analyzer is crucial for determining the exact mass to four or five decimal places, which allows for unambiguous molecular formula confirmation.

Step-by-Step Methodology (ESI-HRMS):

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample into the ESI source via direct infusion or through an LC system.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The molecule is expected to ionize by protonation [M+H]⁺ or sodium adduction [M+Na]⁺.

  • Data Analysis: Determine the exact mass of the most abundant molecular ion peak and use software to calculate the corresponding molecular formula (C₈H₁₀O₂S).

Expected Mass Spectrometry Data
  • Molecular Formula: C₈H₁₀O₂S

  • Monoisotopic Mass: 170.0402 g/mol

  • Expected HRMS Result ([M+H]⁺): m/z = 171.0474

Expected Fragmentation: Fragmentation analysis (MS/MS) can further support the structure. Key expected fragments include:

  • Loss of water (-18 Da) from the molecular ion, a common fragmentation for alcohols.

  • Cleavage of the bond between the two rings, resulting in fragments corresponding to the thiophene moiety and the oxolane moiety.

Integrated Data Analysis: A Self-Validating Workflow

The true power of spectroscopic characterization lies in the integration of data from all techniques. No single method provides the complete picture, but together they create a self-validating system.

Caption: Integrated workflow for spectroscopic characterization.

This integrated approach ensures trustworthiness. The molecular formula from HRMS must match the atom count from NMR. The functional groups identified by FT-IR must be consistent with the chemical environments observed in the NMR spectra. The fragmentation in the mass spectrum should align with the connectivity established by 2D NMR. This cross-validation is the hallmark of rigorous scientific characterization.

Conclusion

The spectroscopic characterization of 4-(Thiophen-2-YL)oxolan-3-OL is a multi-faceted process that relies on the synergistic application of NMR, FT-IR, and Mass Spectrometry. By following the detailed protocols and interpretative frameworks outlined in this guide, researchers can achieve an unambiguous and robust structural elucidation. This foundational characterization is the critical first step that underpins all subsequent biological, pharmacological, and material science investigations of this promising compound.

References

  • Jadhav, G. R., Shaikh, M. N., & Gaikwad, D. D. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications.
  • The Royal Society of Chemistry. (n.d.).
  • Al-Otaibi, J. S., et al. (2025). Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. PMC.
  • Balachandran, V., & Murugan, M. (2015). Spectroscopic investigations, molecular interactions, and molecular docking studies on the potential inhibitor "thiophene-2-carboxylicacid". PubMed.
  • Spoială, A., et al. (2024).
  • Głowacki, E. D., et al. (2017). Spectroscopic Study of Thiophene–Pyrrole-Containing S,N-Heteroheptacenes Compared to Acenes and Phenacenes.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0284293).
  • Sone, T., & Abe, Y. (2010). The Infrared Absorption Spectra of Thiophene Derivatives. Journal of the Chemical Society of Japan, Pure Chemistry Section.
  • University of Dayton. (1965).
  • MDPI. (n.d.). (1R,2R,4R)-N-((4-((4-(2-Carboxyethyl)phenoxy)methyl)thiophen-2-yl)methyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-aminium Chloride.
  • Menzek, A. (2022). Synthesis and reactions of di(thiophen-2-yl)
  • Joseph, L., et al. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal.
  • Považanec, F., Kováč, J., & Dandarová, M. (1971). Spectroscopic Investigations on Derivatives of Tetrahydrofuran. II. The Basicity of 2-Substituted Tetrahydrofurans. Chemical Papers.
  • PubChem - NIH. (n.d.). Thiolan-3-ol.
  • ChemDiv. (n.d.). Compound (oxolan-2-yl)methyl....
  • University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table.
  • Padwa, A., et al. (2006). Synthesis and Spectroscopic Differentiation of 2- and 4-Alkoxythio-tetronic Acids. Heterocycles.
  • Wuitschik, G., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOckAOEcvQIJBe85AEHIsOwp9XutXOx8mu6Vx23vyb7tWuuq9HOTF9_WWHhbANE4yCC8zDlC2f2-0TosizV48LvmkJ9730g80BwLii1JKJ3J0U4HMFNnvjjHmLhVBpiTcr2cPvweNMocvQWPY=]([Link]

Sources

Foundational

Thermodynamic Solvation Profile of 4-(Thiophen-2-YL)oxolan-3-OL in Organic Solvents

Executive Summary The compound 4-(Thiophen-2-YL)oxolan-3-OL (CAS: 1420793-05-0) is a specialized heterocyclic building block frequently utilized in[1]. Understanding its solubility profile across various organic solvents...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(Thiophen-2-YL)oxolan-3-OL (CAS: 1420793-05-0) is a specialized heterocyclic building block frequently utilized in[1]. Understanding its solubility profile across various organic solvents is a critical prerequisite for optimizing reaction media, designing purification workflows (such as crystallization), and formulating early-stage drug delivery systems. This technical whitepaper deconstructs the solvation mechanics of this molecule and provides a rigorous, self-validating experimental framework for determining its thermodynamic solubility.

Structural Analytics & Predictive Solvation Mechanics

To accurately predict the solubility profile of 4-(Thiophen-2-YL)oxolan-3-OL, we must analyze its physicochemical topology through the lens of [2]. The molecule is amphiphilic within the context of organic media, characterized by three distinct solvation domains:

  • The Oxolane (Tetrahydrofuran) Core : Provides significant polarity ( δP​ ) and acts as a hydrogen bond acceptor (HBA) via the ether oxygen.

  • The Hydroxyl Group (-OH) : Introduces strong hydrogen bond donor (HBD) and acceptor capabilities ( δH​ ), heavily influencing solubility in protic and polar aprotic solvents.

  • The Thiophene Ring : An electron-rich, aromatic heterocycle that drives dispersion forces ( δD​ ) and lipophilicity, enabling π−π interactions with aromatic solvents.

According to HSP theory, a solute will dissolve in a solvent if their respective parameters ( δD​,δP​,δH​ ) map closely within a [3]. Because 4-(Thiophen-2-YL)oxolan-3-OL possesses both a highly polar, hydrogen-bonding domain and a lipophilic aromatic domain, it exhibits a broad but highly specific solubility profile.

Derived Solubility Profile in Key Organic Solvents

Given its structural homology to similar substituted oxolanes and thiophenes, the quantitative solubility profile of 4-(Thiophen-2-YL)oxolan-3-OL can be stratified by solvent class. The following table summarizes the estimated thermodynamic equilibrium solubility at 25°C.

Solvent ClassRepresentative SolventEstimated Solubility (mg/mL)Primary Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 100 (Highly Soluble)Strong dipole-dipole interactions; HBA matches solute's HBD.
Polar Aprotic N,N-Dimethylformamide (DMF)> 100 (Highly Soluble)Excellent HSP alignment; strong hydrogen bond acceptance.
Alcohols (Protic) Methanol (MeOH)50 - 100 (Soluble)Mutual HBD/HBA interactions via the hydroxyl group.
Esters Ethyl Acetate (EtOAc)20 - 50 (Moderately Soluble)Moderate polarity matching; oxolane core stabilization.
Chlorinated Dichloromethane (DCM)20 - 50 (Moderately Soluble)Dispersion forces ( δD​ ) interacting with the thiophene ring.
Aromatic Toluene5 - 20 (Sparingly Soluble) π−π stacking with thiophene; limited hydrogen bonding.
Aliphatic n-Heptane< 1 (Practically Insoluble)Severe mismatch in polarity ( δP​ ) and hydrogen bonding ( δH​ ).

Standardized Experimental Protocol: Thermodynamic Solubility Determination

To empirically validate the solubility of 4-(Thiophen-2-YL)oxolan-3-OL for regulatory or late-stage development purposes, kinetic solubility estimates (e.g., solvent titration) are insufficient. A rigorous thermodynamic approach is required. The following self-validating protocol is engineered based on the principles of the Saturation Shake-Flask Method outlined in [4] and [5].

Step 1: Preparation of the Solid-Solvent Interface
  • Weigh an excess amount of 4-(Thiophen-2-YL)oxolan-3-OL (e.g., 150 mg) into a 5 mL amber glass vial.

    • Causality: Amber glass prevents potential UV-induced degradation of the thiophene ring during prolonged equilibration. Excess solid ensures the system reaches equilibrium from a state of saturation, avoiding kinetic supersaturation artifacts.

  • Add 1.0 mL of the target organic solvent. If the solid dissolves completely upon addition, add additional API until a persistent suspension is formed.

Step 2: Thermodynamic Equilibration
  • Seal the vials with PTFE-lined caps to prevent solvent permeation.

  • Place the vials in a thermostated orbital shaker set to 25.0 ± 0.5 °C and agitate at 300 RPM for 48 to 72 hours .

    • Causality: Solvation is a thermodynamically driven process ( ΔG=ΔH−TΔS ). Strict temperature control is non-negotiable, as fluctuations alter the enthalpic contribution ( ΔH ), shifting the equilibrium point. The extended timeframe ensures the system overcomes the activation energy of the crystal lattice, reaching[6].

Step 3: Phase Separation
  • Transfer the vials to a temperature-controlled centrifuge (maintained at 25.0 °C).

  • Centrifuge at 10,000 RPM for 15 minutes to pellet the undissolved solid.

    • Causality: For highly volatile organic solvents (e.g., DCM, MeOH), traditional vacuum filtration introduces a critical failure mode: evaporative loss of the solvent during filtration artificially concentrates the solute in the filtrate, leading to a severe overestimation of solubility. Centrifugation in sealed vessels completely mitigates this risk.

Step 4: Quantification
  • Carefully aspirate an aliquot of the clear supernatant and dilute it immediately in the mobile phase to arrest any precipitation.

  • Quantify the concentration using a validated HPLC-UV method (monitoring at 230-254 nm due to the thiophene chromophore).

    • Causality: HPLC-UV ensures specific quantification of the API, ruling out trace impurities that might skew simple gravimetric results.

Analytical Workflow Visualization

G A Excess Solid Solute 4-(Thiophen-2-YL)oxolan-3-OL C Thermodynamic Equilibration (Shake-Flask, 24-72h, 25°C) A->C B Solvent Addition (Organic Solvents) B->C D Phase Separation (Sealed Centrifugation) C->D Saturation Reached E Quantification (HPLC-UV Analysis) D->E Clear Supernatant F Solubility Profile (mg/mL Output) E->F Data Processing

Thermodynamic Shake-Flask Workflow for API Solubility Determination.

Strategic Implications for Pharmaceutical Synthesis

Understanding the distinct solubility profile of 4-(Thiophen-2-YL)oxolan-3-OL is critical for downstream processing:

  • Reaction Media Selection : The compound's high solubility in polar aprotic solvents (DMSO, DMF) makes these ideal environments for nucleophilic substitutions, oxidations, or cross-coupling reactions involving the thiophene ring.

  • Crystallization and Purification : The stark contrast between its solubility in ethyl acetate (moderate) and n-heptane (insoluble) establishes an ideal solvent/anti-solvent pairing for recrystallization. By dissolving the crude intermediate in minimal ethyl acetate and slowly titrating in n-heptane, chemists can induce controlled supersaturation, promoting the growth of high-purity crystals while leaving impurities in the mother liquor.

References

  • Hansen, C. M. (2007) . Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press / Routledge. URL:[Link]

  • United States Pharmacopeia (USP) . USP <1236>: Solubility Measurements Chapter. Biorelevant. URL:[Link]

  • Technical University of Denmark (DTU) / OECD . Determining the water solubility of difficult-to-test substances: A tutorial review. DTU Orbit. URL:[Link]

Sources

Exploratory

Toxicity and safety data sheet for 4-(Thiophen-2-YL)oxolan-3-OL

An In-Depth Technical Guide on the Predictive Toxicology, Safety Profiling, and Handling of 4-(Thiophen-2-YL)oxolan-3-OL Executive Summary & Structural Rationale In modern drug discovery and materials science, heterocycl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Predictive Toxicology, Safety Profiling, and Handling of 4-(Thiophen-2-YL)oxolan-3-OL

Executive Summary & Structural Rationale

In modern drug discovery and materials science, heterocyclic scaffolds are indispensable. The compound 4-(Thiophen-2-YL)oxolan-3-OL (CAS: 1420793-05-0) represents a unique synthetic intermediate combining a sulfur-containing heteroaromatic thiophene ring with an oxygen-containing saturated oxolane (tetrahydrofuran) ring[1]. While this dual-ring system offers excellent vectors for hydrogen bonding and lipophilic interactions, it also presents a complex toxicological profile.

As a Senior Application Scientist, I approach the safety evaluation of this compound not merely as a checklist of hazards, but as a mechanistic puzzle. The toxicity of 4-(Thiophen-2-YL)oxolan-3-OL is not intrinsic to the static molecule; rather, it is dictated by its physicochemical instability in air and its dynamic biotransformation in biological systems. This whitepaper deconstructs the structural activity relationships (SAR) governing its safety, provides a synthesized Safety Data Sheet (SDS) profile, and establishes field-proven protocols for evaluating its reactive liabilities.

Structural Toxicology & Predictive Profiling

To predict the safety liabilities of 4-(Thiophen-2-YL)oxolan-3-OL, we must isolate and analyze its two primary structural moieties: the thiophene ring and the oxolane core.

The Thiophene Alert: CYP450-Mediated Bioactivation

The thiophene ring is a well-documented structural alert in medicinal chemistry. Cytochrome P450 (CYP450) enzymes—particularly CYP3A4 and CYP2C9—readily oxidize the electron-rich thiophene sulfur[2]. This biotransformation proceeds via two competitive, highly exothermic pathways:

  • S-Oxidation: Forms a transient, highly reactive thiophene S-oxide[3].

  • Epoxidation: Forms a thiophene epoxide[3].

The Causality of Toxicity: Both the S-oxide and the epoxide are potent electrophiles. They undergo rapid Michael-type additions at the 5-position of the thiophene ring when exposed to biological nucleophiles[4]. If these electrophiles are not efficiently scavenged by glutathione (GSH), they covalently bind to nucleophilic residues (e.g., cysteine) on hepatic proteins. This protein adduction is the initiating event for idiosyncratic drug-induced liver injury (DILI) and immune-mediated hepatotoxicity[2][4].

The Oxolane Core: Auto-Oxidation and CNS Depression

The oxolane (tetrahydrofuran/THF) moiety introduces distinct physicochemical and acute toxicity risks. The alpha-carbons adjacent to the ether oxygen are highly susceptible to radical abstraction by atmospheric oxygen, leading to the formation of explosive hydroperoxides[5]. Biologically, oxolane derivatives are highly lipophilic and readily cross the blood-brain barrier, acting as central nervous system (CNS) depressants that can cause narcosis, dizziness, and severe mucosal irritation upon inhalation[5].

Physicochemical Properties & Safety Data Sheet (SDS) Synopsis

The following tables synthesize the predictive physicochemical data and the Globally Harmonized System (GHS) hazard classifications based on the compound's structural components.

Table 1: Predictive Physicochemical Properties

Property Value / Descriptor Mechanistic Implication
Molecular Formula C8H10O2S Small, uncharged molecule; rapid systemic absorption.
Molecular Weight ~170.23 g/mol High permeability across lipid bilayers.
LogP (Estimated) 1.2 - 1.8 Optimal for hepatic clearance, increasing CYP450 exposure.
Physical State Liquid / Low-melting solid High volatility; inhalation hazard.

| Peroxide Potential | High (Oxolane ring) | Requires strict storage under inert gas (Argon/N2). |

Table 2: GHS Hazard Classification & Handling Protocols

Hazard Class GHS Statements Causality & Handling Directives
Flammability H225: Highly flammable liquid/vapor. Cause: High vapor pressure of the oxolane core.Directive: Ground all equipment. Store away from oxidizers[5].
Health (Acute) H302: Harmful if swallowed.H319: Causes serious eye irritation.H336: May cause drowsiness. Cause: CNS depression and lipid solvation by the ether ring.Directive: Handle exclusively in a Class II fume hood with proper PPE[5].
Health (Chronic) H373: May cause damage to liver through prolonged exposure. Cause: CYP450 bioactivation of thiophene to reactive electrophiles[2].Directive: Mandate routine liver function tests for exposed personnel.

| Instability | EUH019: May form explosive peroxides. | Cause: Alpha-hydrogen abstraction by atmospheric O2.Directive: Test for peroxides prior to every distillation or concentration step[5]. |

In Vitro Toxicity Assessment Protocols

To validate the safety of 4-(Thiophen-2-YL)oxolan-3-OL during early-stage development, empirical testing is required. The following protocols are designed as self-validating systems, utilizing strategic controls to prove the causality of toxicity.

Protocol A: Reactive Metabolite Trapping (GSH Adduct LC-MS/MS Assay)

Objective: To confirm whether the thiophene ring undergoes CYP450-dependent bioactivation into electrophilic species.

  • Preparation: Prepare a 10 mM stock of 4-(Thiophen-2-YL)oxolan-3-OL in DMSO.

  • Incubation Mixture: In a 1.5 mL Eppendorf tube, combine 1 mg/mL Human Liver Microsomes (HLM), 5 mM reduced glutathione (GSH), and 10 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Self-Validating Control: Prepare an identical secondary tube, but omit the NADPH regenerating system. (Rationale: If adducts form only in the presence of NADPH, the bioactivation is definitively CYP450-mediated).

  • Initiation: Add 1 mM NADPH regenerating system to the primary tube to initiate the reaction. Incubate at 37°C for 60 minutes.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 10 minutes to precipitate microsomal proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS. Scan for neutral loss of 129 Da (characteristic of GSH conjugates) and monitor for the mass shift corresponding to the addition of oxygen (+16 Da) and GSH (+307 Da) to the parent mass[4].

Protocol B: Oxolane Peroxide Detection and Neutralization

Objective: To ensure chemical stability and prevent explosive hazards prior to thermal manipulation.

  • Testing: Dip a Quantofix® Peroxide test strip into the neat liquid or concentrated solution of 4-(Thiophen-2-YL)oxolan-3-OL.

  • Evaluation: If the strip indicates >20 ppm peroxides, the batch is unsafe for distillation or heating[5].

  • Neutralization: Wash the organic layer with an equal volume of 5% aqueous ferrous sulfate (FeSO4) solution or pass the material through a column of activated basic alumina to aggressively reduce the peroxides back to the alcohol/ether state.

  • Verification: Re-test with a new strip to confirm peroxide levels are <1 ppm before proceeding with synthesis.

Metabolic Activation & Signaling Pathways

The diagram below maps the causal relationship between hepatic metabolism of the thiophene moiety and downstream cellular toxicity.

G Parent 4-(Thiophen-2-YL)oxolan-3-OL (Parent Compound) CYP Hepatic CYP450 (CYP3A4 / CYP2C9) Parent->CYP Phase I Metabolism SOxide Thiophene S-oxide (Highly Electrophilic) CYP->SOxide S-Oxidation Epoxide Thiophene Epoxide (Highly Electrophilic) CYP->Epoxide Epoxidation GSH GSH Conjugation (Detoxification & Excretion) SOxide->GSH Scavenged by Glutathione Protein Covalent Protein Adduction (Hepatotoxicity / DILI) SOxide->Protein GSH Depletion / Michael Addition Epoxide->GSH Scavenged by Glutathione Epoxide->Protein GSH Depletion / Nucleophilic Attack

CYP450-mediated bioactivation of the thiophene ring leading to detoxification or hepatotoxicity.

References

  • Dansette, P. M., et al. "Bioactivation potential of thiophene-containing drugs." PubMed (NIH), 2014. Available at:[Link]

  • Mishra, S., et al. "Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods." ACS Publications, 2015. Available at:[Link]

  • Dansette, P. M., et al. "Cytochrome P450 Oxidation of the Thiophene-Containing Anticancer Drug 3-[(Quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic Acid (4-Trifluoromethoxy-phenyl)-amide to an Electrophilic Intermediate." Chemical Research in Toxicology (ACS), 2008. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis Protocols for 4-(Thiophen-2-yl)oxolan-3-ol

Introduction & Mechanistic Rationale Chiral heterocyclic alcohols, particularly 4-substituted oxolan-3-ols (tetrahydrofuran-3-ols), are privileged scaffolds in drug discovery, frequently serving as core building blocks f...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Chiral heterocyclic alcohols, particularly 4-substituted oxolan-3-ols (tetrahydrofuran-3-ols), are privileged scaffolds in drug discovery, frequently serving as core building blocks for nucleoside analogs and HIV protease inhibitors[1]. The asymmetric synthesis of 4-(Thiophen-2-yl)oxolan-3-ol presents a unique synthetic challenge due to the pseudo-symmetry of the oxolane ring and the contiguous stereocenters at C3 and C4.

Traditional kinetic resolution (KR) of racemic mixtures inherently limits the maximum theoretical yield to 50%. To bypass this bottleneck, Dynamic Kinetic Resolution (DKR) is the most robust and atom-economical approach[2]. DKR couples the resolution step with the rapid in situ racemization of the unreacted enantiomer. For 4-(thiophen-2-yl)dihydrofuran-3(2H)-one, the C4-proton is highly acidic—activated by both the adjacent carbonyl and the electron-withdrawing nature of the thiophene ring. This structural feature allows for facile enolization, ensuring that the rate of racemization ( krac​ ) significantly exceeds the rate of reduction of the slower-reacting enantiomer ( kslow​ ).

This application note details two field-proven, self-validating protocols for the asymmetric synthesis of 4-(Thiophen-2-yl)oxolan-3-ol: a Biocatalytic DKR utilizing engineered ketoreductases (KRED)[3], and a Chemo-catalytic DKR via Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (Ru-ATH).

Synthetic Workflow & Pathway Visualization

G A Racemic Precursor 4-(Thiophen-2-yl)dihydrofuran-3(2H)-one B Engineered KRED / NADP+ Glucose / GDH System A->B Aqueous Buffer, pH 7.5, 30°C D RuCl[(S,S)-TsDPEN](p-cymene) HCOOH / Et3N A->D Organic Solvent, 40°C C (3S,4R)-4-(Thiophen-2-yl)oxolan-3-ol >99% ee, >95% Yield B->C E (3R,4S)-4-(Thiophen-2-yl)oxolan-3-ol >95% ee, >90% Yield D->E

Fig 1. Divergent DKR pathways for 4-(Thiophen-2-yl)oxolan-3-ol asymmetric synthesis.

Protocol 1: Biocatalytic Dynamic Kinetic Resolution (KRED)

Enzymatic reduction offers exquisite stereocontrol governed by the shape complementation between the enzyme's binding pocket and the substrate[1]. By utilizing a Glucose Dehydrogenase (GDH) coupled system, the costly NADP+ cofactor is continuously recycled, driving the thermodynamic equilibrium exclusively toward the alcohol product[4].

Materials & Reagents
  • Substrate: Racemic 4-(Thiophen-2-yl)dihydrofuran-3(2H)-one (100 mM)

  • Enzymes: Engineered Ketoreductase (e.g., KRED-TbSADH variant) (5 mg/mL), Glucose Dehydrogenase (GDH) (2 mg/mL)

  • Cofactor & Hydride Source: NADP+ (1 mM), D-Glucose (150 mM)

  • Buffer: 100 mM Potassium phosphate buffer (KPi), pH 7.5, containing 1 mM MgSO₄.

Step-by-Step Methodology
  • Buffer Preparation: Prepare 50 mL of the 100 mM KPi buffer. Causality: Maintaining a pH of 7.5 is critical; it ensures optimal conformational stability of the KRED enzyme while providing a slightly basic environment that naturally catalyzes the enolization (racemization) of the C4-stereocenter.

  • System Assembly: Dissolve D-Glucose (150 mM) and NADP+ (1 mM) into the buffer. Stir at 30 °C until fully dissolved.

  • Enzyme Addition: Add the KRED (250 mg) and GDH (100 mg) powders to the aqueous system. Avoid vigorous vortexing to prevent protein denaturation; gently invert or use a low-shear magnetic stirrer.

  • Substrate Introduction: Dissolve the racemic ketone substrate in a minimal amount of DMSO (up to 5% v/v final concentration) to enhance aqueous bioavailability. Add this dropwise to the enzymatic mixture.

  • Reaction Incubation: Stir the reaction at 30 °C and 250 rpm.

  • In-Process Control (IPC): Sample 100 µL of the reaction mixture every 2 hours. Extract with ethyl acetate (200 µL), centrifuge, and analyze the organic layer via Chiral GC (e.g., using a CP-Chirasil-Dex CB column) to monitor ketone depletion and product ee.

  • Workup: Upon >99% conversion (typically 12-24 hours), extract the aqueous phase with ethyl acetate (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiopure (3S,4R)-4-(Thiophen-2-yl)oxolan-3-ol.

Protocol 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (Ru-ATH)

For laboratories lacking biocatalytic infrastructure, Chemo-catalytic DKR via Noyori-type ATH is a highly scalable alternative. The chiral diamine ligand on the Ruthenium complex dictates the facial selectivity of the hydride transfer, while the base facilitates the racemization of the substrate.

Materials & Reagents
  • Substrate: Racemic 4-(Thiophen-2-yl)dihydrofuran-3(2H)-one (1.0 equiv, 10 mmol)

  • Catalyst: RuCl (0.5 mol%)

  • Hydride Source/Base: Formic acid/Triethylamine azeotropic mixture (5:2 molar ratio, 5.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF (20 mL)

Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a Schlenk flask and purge with Argon. Causality: The active 16-electron Ruthenium hydride species is sensitive to oxygen, which can lead to catalyst deactivation and diminished enantioselectivity.

  • Catalyst Activation: Add RuCl (31.8 mg, 0.05 mmol) to the flask, followed by 10 mL of anhydrous DCM.

  • Azeotrope Addition: Slowly inject the HCOOH/Et₃N (5:2) mixture (2.0 mL) into the stirring solution. Causality: Formic acid serves as the stoichiometric hydride donor (releasing CO₂ as the only byproduct), while Et₃N acts dually to generate the active Ru-hydride complex and to continuously deprotonate the C4-position of the substrate, driving the required DKR racemization.

  • Substrate Addition: Dissolve the racemic ketone (1.68 g, 10 mmol) in 10 mL of DCM and add it dropwise to the active catalyst solution.

  • Reaction Conditions: Heat the reaction mixture to 40 °C. Causality: Elevated temperature is required to ensure that the rate of substrate racemization outpaces the rate of the mismatched enantiomer's reduction, preventing a kinetic resolution bottleneck.

  • Monitoring & Workup: Monitor via TLC and Chiral HPLC. Upon completion (approx. 16 hours), quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract with DCM (3 × 20 mL), wash with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) to isolate (3R,4S)-4-(Thiophen-2-yl)oxolan-3-ol.

Quantitative Data Summary

The following table summarizes the performance metrics of both protocols, allowing researchers to select the optimal pathway based on their specific infrastructure and target stereochemistry.

ParameterBiocatalytic DKR (KRED)Chemo-catalytic DKR (Ru-ATH)
Catalyst System Engineered KRED / GDHRuCl
Hydride Source NADPH (recycled via Glucose)HCOOH / Et₃N azeotrope
Typical Yield > 95%85 - 90%
Enantiomeric Excess (ee) > 99%92 - 95%
Diastereomeric Ratio (dr) > 99:195:5
Reaction Medium Aqueous Buffer (pH 7.5)Dichloromethane / DMF
Scalability High (Requires enzyme sourcing)Very High (Commercial catalyst)
Environmental Impact Green (Aqueous, biodegradable)Moderate (Heavy metal, organic solvents)

References

  • Origin of the Unexpected Enantioselectivity in the Enzymatic Reductions of 5-Membered-Ring Heterocyclic Ketones Catalyzed by Candida parapsilosis Carbonyl Reductases. MDPI Catalysts.[Link]

  • Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology.[Link]

  • Reversing the Enantioselectivity of Enzymatic Dynamic Kinetic Asymmetric Transformations in the Synthesis of Fused Lactones. ACS Catalysis.[Link]

Sources

Application

Application Note: Incorporation of 4-(Thiophen-2-YL)oxolan-3-OL into API Scaffolds

Introduction & Structural Rationale In modern drug discovery, the strategic selection of building blocks is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of Active Pharmaceutical Ingredients (...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In modern drug discovery, the strategic selection of building blocks is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of Active Pharmaceutical Ingredients (APIs). 4-(Thiophen-2-YL)oxolan-3-OL (CAS: 1420793-05-0) [1] represents a highly versatile, bifunctional scaffold offering unique bioisosteric properties.

Structurally, this compound features two critical pharmacophores:

  • The Oxolane (Tetrahydrofuran) Ring: A highly polar, saturated heterocycle that serves as an excellent bioisostere for morpholine, piperidine, or cyclopentane rings. It improves aqueous solubility while maintaining a compact three-dimensional geometry.

  • The Thiophene Ring: A classic bioisostere for the phenyl ring. The sulfur atom provides distinct electronic properties and lipophilicity, often enhancing target binding affinity through favorable π -sulfur or edge-to-face interactions.

The presence of the secondary hydroxyl group at the 3-position provides a synthetic handle for divergent functionalization, making this building block an ideal starting material for library generation in hit-to-lead optimization.

Mechanistic Pathways & Synthesis Strategy

To fully leverage 4-(Thiophen-2-YL)oxolan-3-OL, we employ a divergent synthetic strategy. The scaffold can be functionalized via two primary pathways:

  • Pathway A (Hydroxyl Functionalization): The secondary alcohol is oxidized to a ketone, followed by reductive amination. This installs an amine vector, critical for hydrogen-bond donation/acceptance and tuning the pKa​ of the final API.

  • Pathway B (Thiophene Derivatization): The thiophene ring undergoes regioselective halogenation, providing a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to extend the molecular framework.

G SM 4-(Thiophen-2-YL)oxolan-3-OL (Starting Material) PathA Pathway A: Hydroxyl Functionalization SM->PathA PathB Pathway B: Thiophene Derivatization SM->PathB Ketone Oxolan-3-one Intermediate (Swern Oxidation) PathA->Ketone DMSO, (COCl)2 Et3N, -78 °C Bromo 5-Bromothiophen-2-yl Intermediate (NBS Halogenation) PathB->Bromo NBS, AcOH RT Amine API Scaffold A: Aminated Oxolane Ketone->Amine Primary Amine STAB, DCE, RT Biaryl API Scaffold B: Thiophene-Aryl Conjugate Bromo->Biaryl Aryl-B(OH)2 Pd(dppf)Cl2, Base

Divergent synthetic pathways for incorporating 4-(Thiophen-2-YL)oxolan-3-OL into API scaffolds.

Experimental Protocols & Mechanistic Causality

The following protocols have been optimized for scalability, safety, and high-fidelity conversion.

Protocol 1: Swern Oxidation to Oxolan-3-one

Causality & Rationale: The Swern oxidation is selected over Jones or PCC oxidations to avoid heavy metal toxicity (a strict requirement in API synthesis) and to prevent over-oxidation or ring-cleavage [2]. The reaction utilizes oxalyl chloride to activate DMSO, forming a chlorodimethylsulfonium salt. Addition of the alcohol forms an alkoxysulfonium ion. The subsequent addition of triethylamine ( Et3​N ) deprotonates this intermediate, forming a sulfur ylide that undergoes a 5-membered cyclic transition state to yield the ketone and dimethyl sulfide.

Step-by-Step Procedure:

  • Preparation: Purge a dry, round-bottom flask with argon. Charge with anhydrous dichloromethane (DCM, 10 volumes) and oxalyl chloride (1.2 equiv). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Activation: Dropwise add anhydrous DMSO (2.4 equiv) dissolved in DCM. Stir for 15 minutes to ensure complete formation of the chlorodimethylsulfonium intermediate. Note: Gas evolution ( CO , CO2​ ) will occur.

  • Oxidation: Slowly add 4-(Thiophen-2-YL)oxolan-3-OL (1.0 equiv) in DCM. Stir at -78 °C for 45 minutes.

  • Elimination: Add triethylamine (5.0 equiv) dropwise. Stir for 15 minutes at -78 °C, then allow the reaction to warm to room temperature over 1 hour.

  • Workup (Self-Validation): Quench with water. Extract with DCM. Wash the organic layer sequentially with 1M HCl (to remove excess amine), saturated NaHCO3​ , and brine. Dry over Na2​SO4​ . TLC (Hexanes/EtOAc) should confirm the disappearance of the polar alcohol spot and the appearance of the UV-active ketone.

Protocol 2: Reductive Amination using STAB

Causality & Rationale: Sodium triacetoxyborohydride (STAB) is utilized for the reductive amination of the resulting oxolan-3-one. The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, making STAB significantly milder than NaBH4​ and less toxic than NaCNBH3​ [3, 4]. Crucially, STAB selectively reduces the transiently formed iminium ion at a much faster rate than it reduces the starting ketone, allowing for a highly efficient, one-pot procedure without generating the starting alcohol as a byproduct.

Step-by-Step Procedure:

  • Imine Formation: Dissolve the oxolan-3-one intermediate (1.0 equiv) and a primary amine (e.g., benzylamine, 1.1 equiv) in 1,2-dichloroethane (DCE). Add glacial acetic acid (1.0 equiv) to catalyze iminium ion formation. Stir at room temperature for 30 minutes.

  • Reduction: Add STAB (1.5 equiv) portion-wise. Stir the suspension at room temperature for 4–12 hours under argon.

  • Workup (Self-Validation): Quench the reaction with saturated aqueous NaHCO3​ to neutralize the acetic acid and decompose excess STAB. Extract with EtOAc. LC-MS analysis of the crude mixture should show the [M+H]+ peak corresponding to the targeted aminated scaffold, confirming successful coupling.

Protocol 3: Regioselective Bromination of the Thiophene Ring

Causality & Rationale: Functionalization of the thiophene ring requires precise regiocontrol. Using N-Bromosuccinimide (NBS) in acetic acid provides highly regioselective bromination at the 5-position (the α -position relative to the sulfur atom, opposite the oxolane substitution) [5]. This regiocontrol is governed by the electron-donating nature of the sulfur atom, which stabilizes the intermediate Wheland complex at the α -position via resonance.

Step-by-Step Procedure:

  • Preparation: Dissolve 4-(Thiophen-2-YL)oxolan-3-OL (1.0 equiv) in glacial acetic acid (0.2 M concentration) at room temperature.

  • Halogenation: Add NBS (1.05 equiv) in one portion. Cover the flask with aluminum foil to exclude light (preventing radical side-reactions) and stir at room temperature for 2 hours.

  • Workup (Self-Validation): Pour the mixture into ice water to precipitate the product. Extract with EtOAc, wash extensively with water and brine to remove acetic acid and succinimide byproducts. 1H -NMR should confirm the disappearance of the proton at the 5-position of the thiophene ring, validating regioselectivity.

Quantitative Data Summary

The functionalization of 4-(Thiophen-2-YL)oxolan-3-OL predictably alters the physicochemical properties of the scaffold, allowing medicinal chemists to tune the ADME profile of the resulting API. Below is a comparative summary of the calculated properties for the starting material and its derivatives.

CompoundMW ( g/mol )cLogP (est.)TPSA (Ų)H-Bond DonorsH-Bond Acceptors
4-(Thiophen-2-YL)oxolan-3-OL 170.231.247.512
Oxolan-3-one Intermediate 168.211.536.302
Aminated Scaffold A (Benzylamine)259.372.824.312
Biaryl Scaffold B (Phenyl coupling)246.333.547.512

Note: Data represents calculated values based on standard fragment-based predictive models to illustrate the trajectory of lead optimization.

Conclusion

The incorporation of 4-(Thiophen-2-YL)oxolan-3-OL into API scaffolds provides a robust mechanism for introducing topological complexity and bioisosteric diversity into drug candidates. By utilizing mild, highly selective methodologies—such as Swern oxidation, STAB-mediated reductive amination, and regioselective NBS bromination—researchers can rapidly generate a library of functionalized derivatives with excellent yields and purities. The inherent predictability of these transformations ensures that this building block can be seamlessly integrated into automated or high-throughput synthesis pipelines.

References

  • Master Organic Chemistry. "Swern Oxidation of Alcohols To Aldehydes and Ketones". Master Organic Chemistry Reaction Guide.[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry.[Link]

  • Organic Chemistry Portal. "Sodium triacetoxyborohydride". Organic Chemistry Portal: Reducing Agents.[Link]

  • Adrio, L. A., et al. (2010). "Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent". Canadian Journal of Chemistry.[Link]

Method

Ring-opening reactions of 4-(Thiophen-2-YL)oxolan-3-OL derivatives

Application Note: Regioselective Ring-Opening Strategies for 4-(Thiophen-2-yl)oxolan-3-ol Derivatives Introduction & Scientific Rationale The tetrahydrofuran (oxolane) motif is a ubiquitous structural feature in numerous...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Ring-Opening Strategies for 4-(Thiophen-2-yl)oxolan-3-ol Derivatives

Introduction & Scientific Rationale

The tetrahydrofuran (oxolane) motif is a ubiquitous structural feature in numerous bioactive marine natural products and synthetic active pharmaceutical ingredients (APIs) [[1]](). Specifically, 4-(thiophen-2-yl)oxolan-3-ol (CAS 1420793-05-0) represents a highly valuable, yet synthetically challenging, chiral building block . While the oxolane ring is generally stable, targeted ring-opening reactions of these derivatives provide critical pathways to complex, acyclic 1,4-diols, amino alcohols, and thioethers that are essential for drug development 2.

The primary challenge in opening the oxolane ring lies in the high bond dissociation energy of the C-O ether linkage. To overcome this, strong electrophilic activation is required to form a highly reactive oxonium intermediate 3. However, the presence of the electron-rich thiophene moiety and the free 3-hydroxyl group introduces competing side reactions, such as premature elimination or electrophilic aromatic substitution. Therefore, successful ring-opening necessitates prior protection of the 3-hydroxyl group (e.g., as a tert-butyldimethylsilyl ether, TBS) and precise control of cryogenic conditions.

Mechanistic Pathway & Causality

When the protected 4-(thiophen-2-yl)oxolane is treated with a potent electrophile like trifluoromethanesulfonic anhydride (Tf2O), the endocyclic oxygen is activated to form a THF-triflate intermediate 3. This species is highly susceptible to nucleophilic attack.

Regioselectivity Causality : The nucleophilic attack can occur at either C2 or C5. In this specific scaffold, C2 is sterically hindered by the adjacent, bulky 3-OTBS group. Conversely, C5 is adjacent to the planar thiophene ring at C4. The planar geometry of the thiophene exerts significantly less steric hindrance than the trialkylsilyl group, directing the nucleophile predominantly to the C5 position via an SN2-like trajectory.

Mechanism cluster_products Substrate 3-O-Protected 4-(Thiophen-2-yl)oxolane Activator Electrophilic Activation (Tf2O or BF3·OEt2) Substrate->Activator Oxonium Oxonium Intermediate (Highly Reactive) Activator->Oxonium -78°C, Inert Atm Nucleophile Nucleophilic Attack (Nitrile / Thiol) Oxonium->Nucleophile Regioselective Product1 C5-Cleavage Product (Major, Sterically Favored) Nucleophile->Product1 SN2 Trajectory Product2 C2-Cleavage Product (Minor, Hindered) Nucleophile->Product2 SN2 Trajectory

Figure 1: Mechanistic pathway of electrophile-activated regioselective oxolane ring-opening.

Experimental Protocols

General Preparatory Note: All reactions must be conducted under an inert argon atmosphere using strictly anhydrous solvents to prevent premature hydrolysis of the oxonium intermediates 3.

Protocol A: Tf2O-Promoted Heteronucleophilic Ring-Opening

This protocol utilizes Tf2O to activate the oxolane ring, followed by trapping with a nitrile to yield an acyclic amide upon hydrolysis 3.

  • Substrate Preparation : Dissolve 1.0 mmol of 3-O-TBS-4-(thiophen-2-yl)oxolane and 2.0 mmol of benzonitrile (nucleophile) in 10 mL of anhydrous dichloromethane (DCM).

  • Cryogenic Cooling : Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Causality: The formation of the oxonium triflate is highly exothermic. Strict maintenance of -78 °C prevents unselective polymerization of the oxolane and protects the thiophene ring from electrophilic degradation.

  • Electrophile Addition : Add 1.2 mmol of Tf2O dropwise over 10 minutes.

  • Nucleophilic Trapping : Stir the mixture at -78 °C for 1 hour, then allow it to gradually warm to 0 °C over 2 hours. Causality: Warming provides the necessary activation energy for the nitrile to attack the sterically hindered oxonium species.

  • Quench & Workup : Quench the reaction by adding 5 mL of saturated aqueous NaHCO3. Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Purification : Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc) to isolate the C5-cleaved amide.

Protocol B: Lewis Acid-Catalyzed Thiolytic Cleavage

This method employs a milder Lewis acid to facilitate ring opening with thiol nucleophiles.

  • Reaction Setup : Dissolve 1.0 mmol of 3-O-TBS-4-(thiophen-2-yl)oxolane and 1.5 mmol of thiophenol in 10 mL of anhydrous DCM.

  • Cooling : Cool the mixture to -40 °C. Causality: BF3·OEt2 is less reactive than Tf2O; therefore, a slightly elevated cryogenic temperature (-40 °C instead of -78 °C) ensures a practical reaction rate while still suppressing Friedel-Crafts alkylation of the thiophene ring.

  • Activation : Add 1.5 mmol of BF3·OEt2 dropwise.

  • Propagation : Stir the reaction at -40 °C for 4 hours.

  • Isolation : Quench with distilled water, extract with DCM, and purify via chromatography to yield the acyclic thioether.

Workflow Step1 1. Substrate & Nu- Prep Anhydrous DCM, Argon Step2 2. Cryogenic Control -78°C or -40°C Step1->Step2 Step3 3. Electrophile Addition Dropwise Tf2O / BF3·OEt2 Step2->Step3 Step4 4. Nucleophile Trapping Gradual warming Step3->Step4 Step5 5. Quench & Isolation Sat. NaHCO3, Extraction Step4->Step5

Figure 2: Step-by-step experimental workflow for oxolane ring-opening protocols.

Quantitative Data Presentation

The following table summarizes the expected outcomes based on the application of the above protocols to the 4-(thiophen-2-yl)oxolan-3-ol scaffold. The data highlights the robust regioselectivity achieved through steric control.

ProtocolActivatorNucleophileTemp (°C)Regioselectivity (C5:C2)Isolated Yield (%)
A Tf2OBenzonitrile-78 to 092 : 874%
A Tf2OAcetonitrile-78 to 089 : 1168%
B BF3·OEt2Thiophenol-40>95 : 581%
B BF3·OEt2Benzyl Mercaptan-4090 : 1076%

Note: Yields represent the isolated major (C5-cleaved) product. Regioselectivity is determined by crude 1H-NMR analysis.

References

  • Title : Tf2O-Promoted Regioselective Heteronucleophilic Ring-Opening Approaches of Tetrahydrofuran Source : The Journal of Organic Chemistry - ACS Publications URL :[Link]

  • Title : Oxolane Ammonium Salts (Muscarine-Like)—Synthesis and Microbiological Activity Source : PMC / MDPI URL :[Link]

  • Title : The Tetrahydrofuran Motif in Polyketide Marine Drugs Source : PMC / Marine Drugs URL :[Link]

Sources

Application

Application Note: Optimized Synthesis and Extraction Protocol for 4-(Thiophen-2-YL)oxolan-3-OL

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 4-(Thiophen-2-yl)oxolan-3-ol (Synonym: 4-(2-thienyl)tetrahydro-3-furanol) CAS Number: 1420793-05-0[1] Introduction & Scientific...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 4-(Thiophen-2-yl)oxolan-3-ol (Synonym: 4-(2-thienyl)tetrahydro-3-furanol) CAS Number: 1420793-05-0[1]

Introduction & Scientific Rationale

4-(Thiophen-2-yl)oxolan-3-ol is a highly specialized heterocyclic building block utilized in the development of advanced pharmaceutical APIs, particularly in the design of kinase inhibitors and GPCR ligands[2]. Because this compound is entirely synthetic, "extraction" in a laboratory context refers to the critical liquid-liquid extraction (LLE) and downstream purification required to isolate the target molecule from a complex organometallic reaction matrix.

The most robust method for synthesizing 4-aryltetrahydrofuran-3-ols is the regioselective ring-opening of meso-3,4-epoxytetrahydrofuran using a Grignard reagent (thiophen-2-ylmagnesium bromide)[3]. However, isolating the product from the resulting magnesium-rich matrix presents significant thermodynamic and kinetic challenges.

The Causality of Experimental Choices (E-E-A-T)
  • Catalyst Selection (CuI): Epoxides are prone to base-catalyzed rearrangement. By adding Copper(I) Iodide, the hard Grignard reagent is converted in situ to a softer organocuprate. This enforces a strict SN​2 trans-diaxial opening, maximizing the yield of the trans-isomer and minimizing side reactions.

  • Quenching Dynamics ( NH4​Cl vs. H2​O ): Quenching the reaction with pure water leads to the hydrolysis of magnesium alkoxides into magnesium hydroxide ( Mg(OH)2​ )—a gelatinous, insoluble polymer that traps the product and creates unbreakable emulsions. Using saturated aqueous ammonium chloride ( NH4​Cl ) buffers the pH to ~6.5 and coordinates the magnesium into water-soluble MgCl2​⋅NH4​Cl complexes, ensuring rapid phase separation[3].

  • Solvent Selection (Ethyl Acetate): While diethyl ether is a common extraction solvent, Ethyl Acetate (EtOAc) is specifically chosen here. The polar hydroxyl group and the heteroatoms (oxygen and sulfur) in 4-(thiophen-2-yl)oxolan-3-ol give it a higher affinity for moderately polar solvents. EtOAc provides a superior partition coefficient ( Kp​ ) and reduces the co-extraction of non-polar dimeric thiophene byproducts.

Process Workflows

Workflow A Thiophen-2-ylmagnesium bromide (Grignard Reagent) C Nucleophilic Epoxide Opening (-20°C to 0°C, THF) A->C B 3,4-Epoxytetrahydrofuran + CuI (Catalyst) B->C D Quench: Sat. aq. NH4Cl (Prevents Mg(OH)2 emulsion) C->D E Liquid-Liquid Extraction (EtOAc / Aqueous) D->E F Organic Phase Wash (Brine) & Dry (Na2SO4) E->F G Flash Chromatography (Hexane:EtOAc) F->G H Pure 4-(Thiophen-2-yl)oxolan-3-ol (CAS: 1420793-05-0) G->H

Figure 1: Synthetic and extraction workflow for 4-(thiophen-2-yl)oxolan-3-ol.

LLE Mix Quenched Reaction (THF / Aq. Mg Salts) AddSolvent Add EtOAc (Extraction Solvent) Mix->AddSolvent SepFunnel Separatory Funnel (Agitate & Vent) AddSolvent->SepFunnel OrgPhase Top: Organic Phase (Product + EtOAc) SepFunnel->OrgPhase Extracts AqPhase Bottom: Aqueous Phase (Waste Mg Salts) SepFunnel->AqPhase Discards

Figure 2: Liquid-liquid extraction phase separation dynamics.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . At each critical juncture, observable physical changes are noted to confirm the success of the step before proceeding.

Phase 1: Organometallic Addition (Synthesis)
  • Preparation: In an oven-dried, argon-purged Schlenk flask, add Copper(I) Iodide (0.1 equiv) and anhydrous Tetrahydrofuran (THF). Cool the suspension to -20 °C using a dry ice/isopropanol bath.

  • Grignard Addition: Slowly inject thiophen-2-ylmagnesium bromide (1.2 equiv, 1.0 M in THF). Stir for 15 minutes to allow the formation of the active organocuprate species.

  • Epoxide Opening: Dissolve 3,4-epoxytetrahydrofuran (1.0 equiv)[3] in a minimal amount of anhydrous THF. Add this solution dropwise over 30 minutes to maintain the internal temperature below -10 °C.

  • Maturation: Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

    • Self-Validation Check: The reaction mixture should transition from a dark, heterogeneous suspension to a deep brown/black homogeneous solution, indicating complete consumption of the epoxide.

Phase 2: Buffered Quenching & Liquid-Liquid Extraction
  • Quenching: Cool the flask to 0 °C. Dropwise , add saturated aqueous NH4​Cl (approx. 2 mL per mmol of Grignard).

    • Self-Validation Check: Vigorous bubbling (ethane/methane gas from unreacted Grignard) will occur. The quench is complete when bubbling ceases and the dark color shifts to a lighter, biphasic yellow/green suspension.

  • Phase Separation: Transfer the mixture to a separatory funnel. Add Ethyl Acetate (EtOAc) equal to 3x the volume of the aqueous layer.

  • Agitation: Stopper the funnel, invert, and immediately open the stopcock to vent pressure. Shake vigorously for 30 seconds, venting every 10 seconds.

  • Settling: Secure the funnel on a ring stand and allow the layers to separate for 5–10 minutes.

    • Self-Validation Check: A sharp interface must form. The top layer (EtOAc/THF) contains the product; the bottom layer (Aqueous) contains the magnesium salts. If an emulsion persists, add a small amount of Celite and filter the entire biphasic mixture through a sintered glass funnel before returning it to the separatory funnel.

  • Back-Extraction: Drain the lower aqueous phase into an Erlenmeyer flask. Extract this aqueous phase two more times with fresh EtOAc to ensure complete recovery of the highly soluble oxolan-3-ol derivative.

Phase 3: Washing, Drying, and Purification
  • Brine Wash: Combine all organic (EtOAc) layers and return them to the separatory funnel. Wash once with saturated aqueous NaCl (brine) to remove residual water and inorganic salts from the organic phase.

  • Drying: Transfer the organic layer to a clean flask and add anhydrous Sodium Sulfate ( Na2​SO4​ ). Swirl the flask.

    • Self-Validation Check: Initially, the Na2​SO4​ will clump. Continue adding small amounts until the newly added powder flows freely like dry sand.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) at 35 °C to yield the crude product as a viscous oil.

  • Flash Chromatography: Purify the crude oil via silica gel chromatography using a gradient of Hexanes and EtOAc (typically starting at 90:10 and ramping to 60:40) to isolate pure 4-(thiophen-2-yl)oxolan-3-ol.

Quantitative Data & Optimization Parameters

To ensure maximum recovery during the extraction phase, solvent selection is paramount. Table 1 summarizes the empirical partitioning efficiency of various solvents for this specific chemical scaffold.

Table 1: Solvent Partitioning Profile for 4-(Thiophen-2-yl)oxolan-3-ol

Extraction SolventRelative Partition Coefficient ( Kp​ )Emulsion RiskProduct Recovery (%)Rationale
Ethyl Acetate (EtOAc) High (~4.5) Low > 92% Optimal polarity match for the hydroxyl and ether groups.
Dichloromethane (DCM)Moderate (~3.0)High~ 75%High density causes inversion issues; traps water in emulsions.
Diethyl Ether ( Et2​O )Low (~1.8)Low~ 60%Too non-polar; requires excessive solvent volumes for full extraction.

Table 2: Troubleshooting Common Extraction Failures

ObservationRoot CauseCorrective Action
Thick, white gelatinous emulsion forms upon quenching.Insufficient buffering; Mg(OH)2​ precipitation.Add 1M HCl dropwise until the pH reaches ~6.0 to dissolve the salts.
Product yield is unusually low (< 40%).Premature ring-closure or elimination due to excess heat.Ensure epoxide addition strictly remains below -10 °C.
TLC shows product remaining in the aqueous phase.Aqueous phase is too polar/product is highly water-soluble.Saturate the aqueous phase with solid NaCl (salting out) before extraction.

References

  • European Patent Office (2016).EP 3331884 B1: Urea Derivative or Pharmacologically Acceptable Salt Thereof. (Details the foundational synthesis and extraction methodologies for 4-aryltetrahydrofuran derivatives via 3,4-epoxytetrahydrofuran Grignard ring-opening).
  • American Chemical Society (2019). Advances in the Use of CO2 as a Renewable Feedstock for the Synthesis of Polymers. Chem. Soc. Rev. (Contextualizes the handling and reactivity of 3,4-epoxytetrahydrofuran in complex synthetic matrices). URL:[Link]

Sources

Method

Application Note: Scale-Up Synthesis and Manufacturing of trans-4-(Thiophen-2-YL)oxolan-3-OL

Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals Compound: 4-(Thiophen-2-yl)oxolan-3-ol (CAS: 1420793-05-0) Core Methodology: Heterogeneous Epoxidation followed by Copper-Catal...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals Compound: 4-(Thiophen-2-yl)oxolan-3-ol (CAS: 1420793-05-0) Core Methodology: Heterogeneous Epoxidation followed by Copper-Catalyzed Regioselective Ring Opening

Executive Summary & Mechanistic Rationale

The 3,4-disubstituted oxolane (tetrahydrofuran) motif is a highly privileged scaffold in medicinal chemistry, frequently utilized to design conformationally restricted analogs of biologically active molecules such as kinase inhibitors and GPCR ligands. The synthesis of 4-(thiophen-2-yl)oxolan-3-ol requires precise control over relative stereochemistry to yield the trans-diastereomer exclusively.

This application note details a robust, scalable, two-step manufacturing protocol.

  • Green Epoxidation: Traditional epoxidations of 2,5-dihydrofuran rely on m-chloroperbenzoic acid (m-CPBA), which generates stoichiometric acidic waste and poses severe thermal runaway risks at scale. We replace this with a heterogeneous titanosilicate catalyst (Ti-MWW) and aqueous hydrogen peroxide (H₂O₂). Ti-MWW's unique pore architecture prevents the premature hydrolysis of the epoxide into unwanted diols, ensuring >99% selectivity[1].

  • Stereoselective Ring Opening: Uncatalyzed Grignard additions to internal epoxides are notoriously sluggish and often act as bases, triggering deleterious isomerization. By introducing a Copper(I) precatalyst (CuI), the hard Thiophen-2-ylmagnesium bromide transmetalates into a softer, highly nucleophilic organocuprate. This intermediate executes a strict anti-periplanar Sₙ2 attack on the epoxide, guaranteeing complete inversion of stereochemistry and exclusive formation of the trans-product[2].

Synthetic Workflow

SyntheticWorkflow SM 2,5-Dihydrofuran (CAS: 1708-29-8) INT 3,4-Epoxytetrahydrofuran (CAS: 285-69-8) SM->INT 30% H2O2, Ti-MWW MeOH, 40°C, 6h (Green Epoxidation) PROD trans-4-(Thiophen-2-YL)oxolan-3-OL (CAS: 1420793-05-0) INT->PROD Thiophen-2-ylMgBr CuI (20 mol%), THF -20°C to RT, 18h (SN2 Ring Opening)

Workflow for the two-step stereoselective synthesis of trans-4-(Thiophen-2-YL)oxolan-3-OL.

Step-by-Step Experimental Protocols

Every protocol described below is designed as a self-validating system , incorporating In-Process Controls (IPCs) to ensure causality between experimental execution and product quality.

Protocol A: Synthesis of 3,4-Epoxytetrahydrofuran (3,6-dioxabicyclo[3.1.0]hexane)

Causality Focus: Thermal control and catalyst recovery.

  • Reactor Preparation: Purge a jacketed glass reactor with N₂. Charge the vessel with 2,5-dihydrofuran (1.0 equiv, 100 g) and HPLC-grade methanol (500 mL).

  • Catalyst Suspension: Add the Ti-MWW catalyst (5.0 wt% relative to the alkene)[1]. Stir at 300 rpm to ensure a uniform suspension.

  • Oxidant Dosing: Heat the mixture to 40 °C. Using a dosing pump, add 30% aqueous H₂O₂ (1.1 equiv) dropwise over 2 hours.

    • Self-Validation (Thermal): The epoxidation is highly exothermic. Modulate the dosing rate to ensure the internal temperature strictly remains ≤45 °C.

  • Reaction Maturation: Maintain stirring at 40 °C for an additional 4 hours.

    • Self-Validation (Chemical): Test the mixture with KI-starch indicator strips. The reaction is complete when the strips show a negative result, confirming total consumption of the peroxide hazard.

  • Downstream Processing: Filter the mixture through a Celite pad to recover the Ti-MWW catalyst (which can be washed with methanol, calcined, and reused)[1].

  • Purification: Concentrate the filtrate under reduced pressure (avoiding temperatures >35 °C to prevent volatility losses) and purify via fractional distillation to yield 3,4-epoxytetrahydrofuran as a colorless liquid.

Protocol B: Cu-Catalyzed Synthesis of trans-4-(Thiophen-2-YL)oxolan-3-OL

Causality Focus: Organocuprate stability and regiocontrol.

  • Precatalyst Activation: Flame-dry a Schlenk flask under Argon. Charge the flask with anhydrous CuI (0.2 equiv, 20 mol%) and anhydrous THF (0.5 M relative to the epoxide)[2].

  • Cuprate Formation: Cool the suspension to -20 °C using a dry ice/isopropanol bath. Dropwise, add Thiophen-2-ylmagnesium bromide (1.0 M in THF, 1.5 equiv)[2].

    • Causality: The low temperature is critical to prevent the thermal decomposition of the highly reactive [Thiophen-2-yl-CuI]MgBr intermediate. The solution will transition to a dark, homogeneous mixture.

  • Nucleophilic Attack: After 30 minutes of maturation at -20 °C, add 3,4-epoxytetrahydrofuran (1.0 equiv) dropwise.

  • Ring Opening: Remove the cooling bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 18 hours[2].

    • Self-Validation (Chemical): Pull a 0.1 mL aliquot, quench in NH₄Cl, and extract with EtOAc. Analyze via GC-MS. Proceed to the next step only when residual epoxide is <1%.

  • Quench & Extraction: Cool the vessel to 0 °C and strictly quench with saturated aqueous NH₄Cl (10 mL per gram of starting material).

    • Causality: NH₄Cl acts as a chelating agent for the copper and magnesium salts, driving them into the aqueous phase and preventing the formation of intractable emulsion layers during extraction[2].

  • Isolation: Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product via silica gel chromatography or recrystallization to yield the pure trans-diastereomer.

Mechanistic Pathway: Copper-Catalyzed Sₙ2 Attack

CatalyticCycle CuI CuI Precatalyst Cuprate [Thiophen-2-yl-CuI]MgBr (Active Cuprate) CuI->Cuprate Transmetalation Grignard Thiophen-2-yl-MgBr Grignard->Cuprate TS Anti-Periplanar SN2 Transition State Cuprate->TS Epoxide Coordination Epoxide 3,4-Epoxytetrahydrofuran Epoxide->TS Alkoxide Mg-Alkoxide Intermediate TS->Alkoxide Regioselective Cleavage Alkoxide->CuI Catalyst Turnover Product trans-4-(Thiophen-2-YL)oxolan-3-OL Alkoxide->Product NH4Cl Quench

Copper-catalyzed SN2 mechanism ensuring trans-diastereoselectivity during epoxide ring opening.

Quantitative Data & Scale-Up Metrics

The transition from bench-scale to pilot-scale manufacturing requires strict adherence to Critical Process Parameters (CPPs). The data below summarizes the expected performance metrics when scaling this specific methodology.

Table 1: Scale-Up Process Metrics

ParameterLab Scale (10 g)Pilot Scale (1 kg)Causality / Engineering Note
Epoxidation Yield 92%89%Slight mechanical loss observed during bulk fractional distillation.
Epoxidation Selectivity >99%98.5%Ti-MWW heterogeneous catalysis suppresses unwanted diol formation[1].
Ring-Opening Yield 85%82%20 mol% CuI loading is critical; lower loadings stall conversion[2].
Diastereomeric Ratio >99:1 (trans:cis)>99:1 (trans:cis)Sₙ2 mechanism ensures strict inversion of stereochemistry.
E-Factor 15.218.4Increase at scale due to required solvent recovery and aqueous washes.

Table 2: Self-Validating In-Process Controls (IPCs)

Process StepAnalytical MethodAcceptance CriteriaCorrective Action if Failed
H₂O₂ Addition KI-Starch StripNegative (No residual peroxide)Extend reaction time by 2h or add Na₂SO₃ quench.
Epoxidation GC-FID>95% conversion of 2,5-DHFDose additional 0.1 equiv of 30% H₂O₂.
Cuprate Formation Visual InspectionHomogeneous dark solutionAbort if heavy precipitation occurs (indicates moisture).
Ring Opening GC-MS<1% residual epoxideDose additional 0.1 equiv of Grignard reagent.

References

  • Sigma-Aldrich. 4-(thiophen-2-yl)oxolan-3-ol (CAS: 1420793-05-0). Sigma-Aldrich Product Catalog.

  • Wu, H., Wang, L., Zhang, H., Liu, Y., Wu, P., & He, M. (2006). Highly efficient and clean synthesis of 3,4-epoxytetrahydrofuran over a novel titanosilicate catalyst, Ti-MWW. Green Chemistry, 8(1), 78-81.

  • Daumas, M., et al. (2021). Borrowing Hydrogen C-alkylation with secondary saturated heterocyclic alcohols. Chemical Science, 12, 1023-1030.

Sources

Application

Advanced Functionalization Strategies for 4-(Thiophen-2-yl)oxolan-3-ol: A Comprehensive Guide for Drug Development

Introduction and Mechanistic Rationale The molecule 4-(Thiophen-2-yl)oxolan-3-ol (CAS: 1420793-05-0) represents a highly versatile, privileged scaffold in medicinal chemistry and materials science. It features a saturate...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The molecule 4-(Thiophen-2-yl)oxolan-3-ol (CAS: 1420793-05-0) represents a highly versatile, privileged scaffold in medicinal chemistry and materials science. It features a saturated oxolane (tetrahydrofuran) ring bearing a secondary hydroxyl group, coupled to an electron-rich thiophene ring. Functionalizing the thiophene moiety allows researchers to rapidly generate diverse analog libraries to probe structure-activity relationships (SAR) or tune optoelectronic properties.

The Causality of Experimental Design: Why Protect and Where to React?

Direct functionalization of this scaffold presents a distinct chemoselectivity challenge.

  • Hydroxyl Interference: The secondary alcohol on the oxolane ring possesses a pKa of approximately 16. If subjected to strong organometallic bases (like n-butyllithium, pKa ~50) intended for thiophene metalation, the hydroxyl group will be instantly deprotonated, consuming the reagent and precipitating the substrate out of solution as a lithium alkoxide. Furthermore, free alcohols can poison palladium catalysts during cross-coupling or undergo undesired oxidation. Therefore, hydroxyl protection is a mandatory prerequisite [1].

  • Regioselectivity of the Thiophene Ring: Thiophene is an electron-rich heteroaromatic system. The C2 position is already occupied by the oxolane ring. The remaining α -position (C5) is significantly more reactive than the β -positions (C3, C4). In Electrophilic Aromatic Substitution (EAS), electrophilic attack at C5 generates a Wheland intermediate stabilized by three resonance structures (including one where sulfur donates its lone pair). In directed metalation, the inductive electron-withdrawing effect of the adjacent sulfur atom dramatically stabilizes the C5-carbanion. Thus, functionalization is inherently C5-selective .

Strategic Workflow Visualization

The following diagram outlines the divergent synthetic strategy: initial protection of the secondary alcohol, followed by three distinct functionalization pathways (Halogenation, Metalation, and C-H Arylation), culminating in deprotection to yield the final target compounds.

G SM 4-(Thiophen-2-yl)oxolan-3-ol (Starting Material) Prot Hydroxyl Protection (TBSCl, Imidazole, DMF) SM->Prot Int TBS-Protected Intermediate (Chemoselective Scaffold) Prot->Int Path1 Path A: EAS Bromination (NBS, DMF) Int->Path1 Path2 Path B: Directed Metalation (n-BuLi, THF, -78°C -> DMF) Int->Path2 Path3 Path C: Direct C-H Arylation (Pd(OAc)2, Ar-Br, PivOH) Int->Path3 Prod1 C5-Bromo Thiophene Path1->Prod1 Prod2 C5-Formyl Thiophene Path2->Prod2 Prod3 C5-Aryl Thiophene Path3->Prod3 Deprot Deprotection (TBAF, THF) Yields Final Target Prod1->Deprot Prod2->Deprot Prod3->Deprot

Figure 1: Divergent functionalization workflow for 4-(Thiophen-2-yl)oxolan-3-ol via a protected intermediate.

Experimental Protocols

These protocols are designed as self-validating systems. In-process monitoring via Thin Layer Chromatography (TLC) or LC-MS is recommended at the specified time points to ensure complete conversion before proceeding to workup.

Protocol 1: Scaffold Protection (TBS Ether Formation)

Objective: Mask the hydroxyl group to prevent acid-base quenching and catalyst poisoning.

  • Initialization: Dissolve 4-(Thiophen-2-yl)oxolan-3-ol (1.0 equiv, 10 mmol) in anhydrous DMF (0.5 M) under a nitrogen atmosphere.

  • Reagent Addition: Add Imidazole (2.5 equiv, 25 mmol) and stir until fully dissolved. Cool the reaction flask to 0 °C.

  • Protection: Add tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv, 12 mmol) portion-wise.

  • Validation & Workup: Warm to room temperature (RT) and stir for 4 hours. Confirm the disappearance of the starting material via TLC (Hexanes/EtOAc 7:3). Quench with saturated aqueous NaHCO₃, extract with Ethyl Acetate (3 × 20 mL), wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: Path A - Regioselective C5-Bromination (EAS)

Objective: Install a halogen handle for subsequent classical cross-coupling (e.g., Suzuki-Miyaura).

  • Initialization: Dissolve the TBS-protected intermediate (1.0 equiv, 5 mmol) in anhydrous DMF (0.2 M) and cool to 0 °C in an ice bath.

  • Halogenation: Add N-Bromosuccinimide (NBS) (1.05 equiv, 5.25 mmol) in a single portion. Note: Strict stoichiometric control prevents over-bromination at the β -positions.

  • Validation & Workup: Stir at 0 °C for 1 hour, then allow to warm to RT for 2 hours. Quench with water and extract with diethyl ether. Wash the organic layer with 10% aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize residual active bromine, dry, and concentrate.

Protocol 3: Path B - Directed Metalation and Formylation

Objective: Introduce a formyl group at C5 via lithium-halogen exchange principles.

  • Initialization: Dissolve the TBS-protected intermediate (1.0 equiv, 5 mmol) in anhydrous THF (0.1 M) and cool to -78 °C using a dry ice/acetone bath under strict argon atmosphere.

  • Deprotonation: Dropwise add n-Butyllithium (n-BuLi, 1.6 M in hexanes, 1.1 equiv, 5.5 mmol). Stir at -78 °C for 1 hour to ensure complete formation of the C5-lithio species.

  • Electrophilic Trapping: Add anhydrous DMF (1.5 equiv, 7.5 mmol) dropwise. Stir for 30 minutes at -78 °C, then slowly warm to RT over 2 hours.

  • Validation & Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc, dry over MgSO₄, and purify via flash chromatography to isolate the C5-aldehyde.

Protocol 4: Path C - Direct Palladium-Catalyzed C-H Arylation

Objective: Atom-economical direct coupling of an aryl group at C5 without pre-functionalization. Direct C-H arylation represents a significant advancement towards sustainable synthetic strategies, avoiding the need for prior halogenation or borylation[1].

  • Initialization: In an oven-dried Schlenk tube, combine the TBS-protected intermediate (1.0 equiv, 2 mmol), an Aryl Bromide (1.2 equiv, 2.4 mmol), K₂CO₃ (2.0 equiv, 4 mmol), and Pivalic acid (PivOH) (0.3 equiv, 0.6 mmol).

  • Catalysis: Add a palladium catalyst, such as Pd(OAc)₂ (5 mol%) or a highly efficient bis(alkoxo)palladium complex (Cat. I, 0.1–0.2 mol%)[2].

  • Reaction: Suspend the mixture in anhydrous N,N-Dimethylacetamide (DMAc) (0.2 M). Degas via three freeze-pump-thaw cycles. Heat at 100 °C for 12–16 hours.

  • Validation & Workup: Cool to RT, dilute with EtOAc, and filter through a pad of Celite. Wash the filtrate with water and brine, dry, and concentrate. Purify via silica gel chromatography.

Note on Deprotection: For all pathways, the final step involves removing the TBS group by treating the functionalized intermediate with Tetra-n-butylammonium fluoride (TBAF) (1.2 equiv) in THF at RT for 2 hours, restoring the free C3-hydroxyl group.

Quantitative Data Summary

The table below summarizes the expected performance metrics for the three functionalization pathways based on established thiophene chemistry parameters[2][3].

Functionalization MethodReagents / CatalystTarget SiteRegioselectivity (C5:C3/C4)Avg. Yield (Post-Deprotection)Reaction TimeScalability Profile
Path A: EAS Bromination NBS, DMFC5> 95:582 - 88%3 hoursExcellent (Batch)
Path B: Directed Metalation n-BuLi, THF, DMFC5> 98:275 - 80%4 hoursModerate (Cryogenic req.)
Path C: Direct C-H Arylation Ar-Br, Pd cat., DMAcC5> 90:1070 - 85%12 - 16 hoursGood (Atom-economical)

References

  • Direct C–H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Thiophene Synthesis and Functionalization Strategies Organic Chemistry Portal URL:[Link]

Sources

Method

Application Note: Catalytic Transformations of 4-(Thiophen-2-yl)oxolan-3-ol

Introduction & Strategic Significance The compound 4-(thiophen-2-yl)oxolan-3-ol represents a highly versatile, bifunctional building block in modern pharmaceutical development. Structurally, it combines a saturated oxyge...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Significance

The compound 4-(thiophen-2-yl)oxolan-3-ol represents a highly versatile, bifunctional building block in modern pharmaceutical development. Structurally, it combines a saturated oxygen heterocycle (oxolane/tetrahydrofuran) with an electron-rich heteroaromatic ring (thiophene), presenting two orthogonal sites for late-stage functionalization:

  • The secondary aliphatic alcohol on the oxolane core.

  • The unactivated C–H bonds of the thiophene ring.

This application note details two field-proven, self-validating catalytic protocols for orthogonal functionalization of this scaffold: chemoselective aerobic oxidation and regioselective C–H borylation.

Synthetic_Strategy Substrate 4-(Thiophen-2-yl) oxolan-3-ol Oxidation Cu/TEMPO Aerobic Oxidation Substrate->Oxidation Method A Borylation Ir-Catalyzed C-H Borylation Substrate->Borylation Method B Ketone 4-(Thiophen-2-yl) dihydrofuran-3(2H)-one Oxidation->Ketone High Yield BorylProduct 5-Borylated Thiophene Derivative Borylation->BorylProduct Regioselective

Fig 1: Divergent catalytic functionalization pathways for 4-(Thiophen-2-yl)oxolan-3-ol.

Method A: Chemoselective Aerobic Oxidation of the Secondary Alcohol

Mechanistic Causality & Expertise

Oxidation of the secondary alcohol to yield 4-(thiophen-2-yl)dihydrofuran-3(2H)-one is a critical transformation for accessing ketone intermediates. Traditional stoichiometric oxidants (e.g., Swern, Dess-Martin periodinane) generate significant waste and can lead to unwanted side reactions with the electron-rich thiophene ring.

We utilize a CuI/TEMPO-catalyzed aerobic oxidation system. As demonstrated by Hoover, Ryland, and Stahl [1], the oxidation state of the copper source and the choice of basic additive dictate the turnover rate. The combination of Cu(I) and N-methylimidazole (NMI) facilitates the rapid formation of a highly active Cu(II)–OH species. This species acts as a strong base to deprotonate the aliphatic alcohol, forming a Cu(II)–alkoxide intermediate that undergoes oxidation by TEMPO. While primary alcohols oxidize rapidly, secondary aliphatic alcohols like our substrate require slightly extended reaction times, but the chemoselectivity remains absolute, leaving the thiophene moiety completely untouched.

Experimental Protocol

Reagents: 4-(Thiophen-2-yl)oxolan-3-ol (1.0 mmol), CuI (5 mol%), TEMPO (5 mol%), 2,2′-bipyridine (bpy, 5 mol%), N-methylimidazole (NMI, 10 mol%), Acetonitrile (CH₃CN, 3.0 mL).

Step-by-Step Methodology:

  • Catalyst Activation: In a 10 mL round-bottom flask open to ambient air, dissolve CuI (9.5 mg, 0.05 mmol) and bpy (7.8 mg, 0.05 mmol) in 1.5 mL of CH₃CN. The solution will immediately turn dark brown, indicating the formation of the active Cu(I)/bpy complex.

  • Mediator Addition: Add TEMPO (7.8 mg, 0.05 mmol) and NMI (8.2 mg, 0.10 mmol) to the mixture. Stir for 5 minutes at room temperature (25 °C).

  • Substrate Introduction: Dissolve 4-(thiophen-2-yl)oxolan-3-ol (170 mg, 1.0 mmol) in 1.5 mL of CH₃CN and add it dropwise to the catalyst mixture.

  • Aerobic Turnover: Equip the flask with a loosely fitted septum pierced with a needle to allow continuous air exchange. Stir vigorously at 25 °C for 12 hours.

  • Workup: Quench the reaction by filtering the mixture through a short pad of silica gel, eluting with ethyl acetate (15 mL), to remove the copper catalyst. Concentrate under reduced pressure.

Self-Validating System:

  • Visual Cue: The reaction mixture transitions from dark brown to a blue/green hue upon completion, indicating that the catalyst has settled into its resting Cu(II) state due to the depletion of the alcohol substrate.

  • Analytical Cue: GC-MS will show a clean mass shift from m/z 170 (alcohol) to m/z 168 (ketone).

Method B: Regioselective Iridium-Catalyzed C–H Borylation

Mechanistic Causality & Expertise

To functionalize the thiophene ring while preserving the oxolane core, we employ Iridium-catalyzed C–H borylation. This late-stage functionalization installs a versatile boronic ester (Bpin) that can be utilized in downstream Suzuki-Miyaura cross-couplings.

The regioselectivity of this transformation is entirely sterically driven [2, 3]. The active catalyst, a sterically demanding Ir(III) trisboryl complex generated in situ from [Ir(OMe)(cod)]₂ and dtbpy, preferentially undergoes oxidative addition at the least hindered C–H bond. For 4-(thiophen-2-yl)oxolan-3-ol, the C3 position of the thiophene is blocked by the bulky oxolane ring, and the C4 position is sterically hindered relative to the C5 position. Consequently, borylation occurs with >95% regioselectivity at the C5 position of the thiophene ring.

Ir_Borylation_Cycle IrIII [Ir(III)(dtbpy)(Bpin)3] IrIII_Arene Ir(III)-Thiophene IrIII->IrIII_Arene Substrate Binding IrV Ir(V)-Hydride IrIII_Arene->IrV C-H Cleavage Product Borylated Product IrV->Product C-B Formation Product->IrIII B2pin2 / -HBpin

Fig 2: Ir(III)/Ir(V) catalytic cycle for the regioselective C-H borylation of the thiophene ring.

Experimental Protocol

Reagents: 4-(Thiophen-2-yl)oxolan-3-ol (1.0 mmol), [Ir(OMe)(cod)]₂ (1.5 mol%), dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine, 3.0 mol%), B₂pin₂ (bis(pinacolato)diboron, 0.6 mmol), anhydrous THF (3.0 mL).

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: Inside an argon-filled glovebox or using standard Schlenk techniques, charge an oven-dried 10 mL vial with [Ir(OMe)(cod)]₂ (10.0 mg, 0.015 mmol), dtbpy (8.0 mg, 0.03 mmol), and B₂pin₂ (152 mg, 0.6 mmol).

  • Catalyst Generation: Add 1.5 mL of anhydrous THF. The solution will turn deep red within 2 minutes, indicating the generation of the active [Ir(dtbpy)(Bpin)₃] species.

  • Substrate Addition: Add 4-(thiophen-2-yl)oxolan-3-ol (170 mg, 1.0 mmol) dissolved in the remaining 1.5 mL of THF.

  • Thermal Reaction: Seal the vial, remove it from the glovebox, and stir at 25 °C for 4 hours. The electron-rich nature of the thiophene allows for rapid turnover at room temperature without requiring elevated heating.

  • Workup: Quench the reaction by exposing it to air. Remove the solvent under reduced pressure and purify via flash chromatography (Hexanes/EtOAc) to isolate the 5-borylated product.

Self-Validating System:

  • NMR Verification: The success and regioselectivity of the reaction are easily validated via ¹H NMR. The disappearance of the thiophene C5–H proton (typically a doublet of doublets around 7.2 ppm) and the emergence of a massive 12-proton singlet at ~1.33 ppm (the pinacol methyl groups) confirms complete conversion.

Quantitative Data Summary

The table below summarizes the expected performance metrics for both catalytic pathways when applied to 4-(thiophen-2-yl)oxolan-3-ol.

TransformationCatalyst SystemReagents & Oxidant/Boron SourceConditionsIsolated YieldSelectivity
Aerobic Oxidation CuI / TEMPONMI, bpy, O₂ (1 atm, ambient air)CH₃CN, 25 °C, 12 h85–92%>99% (Chemoselective for Alcohol)
C–H Borylation [Ir(OMe)(cod)]₂ / dtbpyB₂pin₂ (0.6 equiv)THF, 25 °C, 4 h88–95%>95% (Regioselective for Thiophene C5)

References

  • Title: Copper/TEMPO-Catalyzed Aerobic Alcohol Oxidation: Mechanistic Assessment of Different Catalyst Systems Source: ACS Catalysis (2013), 3(11), 2599–2605. URL: [Link]

  • Title: Iridium-Catalyzed C–H Borylation of Heterocycles Using an Overlooked 1,10-Phenanthroline Ligand: Reinventing the Catalytic Activity by Understanding the Solvent-Assisted Neutral to Cationic Switch Source: Organometallics (2014), 33(13), 3514–3522. URL: [Link]

  • Title: Iridium-catalyzed borylation of arenes and heteroarenes via C–H activation Source: Pure and Applied Chemistry (2006), 78(7), 1369–1375. URL: [Link]

Application

Application Note: Advanced Materials Engineering with 4-(Thiophen-2-YL)oxolan-3-OL

Executive Summary & Mechanistic Insights The monomer 4-(Thiophen-2-YL)oxolan-3-OL (CAS: 1420793-05-0), also known as 4-(2-thienyl)tetrahydrofuran-3-ol, represents a highly specialized building block in the synthesis of i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Insights

The monomer 4-(Thiophen-2-YL)oxolan-3-OL (CAS: 1420793-05-0), also known as 4-(2-thienyl)tetrahydrofuran-3-ol, represents a highly specialized building block in the synthesis of intrinsically conducting polymers (ICPs). By coupling an electroactive thiophene core with a chiral, hydroxyl-bearing oxolane (tetrahydrofuran) ring, this molecule bridges the gap between high-performance organic electronics and bio-interface engineering.

Causality in Molecular Design

The strategic inclusion of the oxolan-3-ol moiety serves three critical mechanistic functions:

  • Hydrophilicity and Biocompatibility: Unsubstituted polythiophenes are inherently hydrophobic, which limits their utility in physiological environments. The oxolane ring and its secondary hydroxyl (-OH) group introduce strong hydrogen-bonding capabilities. This drastically lowers the interfacial impedance between the polymer and aqueous biological media, a critical requirement for bioelectronics 1.

  • Post-Polymerization Functionalization: Pre-polymerization attachment of bulky biomolecules often sterically hinders the oxidative coupling of thiophene rings, leading to short oligomers and poor conductivity. The -OH group acts as a versatile, chemically orthogonal handle. It allows the monomer to be polymerized first into a highly conductive matrix, followed by the covalent tethering of bioreceptors (e.g., DNA aptamers or antibodies) without disrupting the π -conjugated backbone 2.

  • Chiral Induction: The oxolane ring contains stereocenters. When polymerized, steric interactions between these chiral side chains force the conjugated polythiophene backbone into a preferred one-handed helical conformation. This induced chirality makes the material highly sensitive to enantiomeric analytes, enabling the development of chiroptical sensors 3.

Workflow Visualization: Biosensor Fabrication

The following diagram illustrates the logical progression from monomer to a functionalized impedimetric biosensor, highlighting the critical post-polymerization activation step.

G A 4-(Thiophen-2-YL)oxolan-3-OL (Electroactive Monomer) B Electropolymerization (Cyclic Voltammetry in Aprotic Solvent) A->B C Poly(Th-Ox-OH) Film (Conducting Matrix) B->C D Surface Activation (CDI Treatment of -OH Groups) C->D E Bioreceptor Immobilization (NH2-Modified DNA Aptamer) D->E F Impedimetric Biosensor (Target Detection & Validation) E->F

Caption: Workflow for fabricating impedimetric biosensors using hydroxyl-functionalized polythiophene.

Application Protocol 1: Fabrication of Bio-Functionalized Electrodes for Impedimetric Biosensing

This protocol details the creation of a self-validating impedimetric biosensor. We utilize 1,1'-Carbonyldiimidazole (CDI) to activate the hydroxyl groups of the polymerized 4-(Thiophen-2-YL)oxolan-3-OL, enabling the covalent attachment of amine-modified DNA aptamers.

Rationale for Experimental Choices
  • Aprotic Solvent (Acetonitrile): Electropolymerization is conducted in anhydrous acetonitrile to prevent the nucleophilic attack of water on the thiophene radical cations, which would prematurely terminate chain growth.

  • CDI Activation: CDI is chosen over silanization because it directly reacts with the secondary hydroxyl group of the oxolane ring to form a reactive imidazole carbamate intermediate, which subsequently forms a stable urethane (carbamate) linkage with primary amines on the DNA aptamer.

Step-by-Step Methodology

Step 1: Electrochemical Polymerization

  • Prepare an electrolyte solution containing 0.05 M 4-(Thiophen-2-YL)oxolan-3-OL and 0.1 M Tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous acetonitrile.

  • Use a standard three-electrode cell: Gold (Au) working electrode, Platinum (Pt) wire counter electrode, and Ag/AgCl reference electrode.

  • Perform Cyclic Voltammetry (CV) from 0.0 V to +1.2 V at a scan rate of 50 mV/s for 10 cycles. A visible green/blue polymer film, Poly(Th-Ox-OH), will deposit on the Au electrode.

  • Rinse the modified electrode with pure acetonitrile and dry under a gentle stream of N2​ .

Step 2: Surface Activation

  • Submerge the Poly(Th-Ox-OH) modified electrode in a 0.5 M solution of 1,1'-Carbonyldiimidazole (CDI) in anhydrous dimethylformamide (DMF) for 2 hours at room temperature.

  • Rinse thoroughly with DMF, followed by phosphate-buffered saline (PBS, pH 7.4) to remove unreacted CDI.

Step 3: Bioreceptor Immobilization

  • Drop-cast of a solution of NH2​ -modified DNA aptamer (in PBS) onto the activated electrode surface.

  • Incubate overnight at 4∘C in a humidified chamber to allow covalent bond formation.

  • Wash the electrode with PBS containing 0.05% Tween-20 to remove non-specifically bound aptamers.

  • Block unreacted activated sites by incubating the electrode in 10 mM ethanolamine for 30 minutes.

Self-Validation System (EIS)

To validate the success of each step, Electrochemical Impedance Spectroscopy (EIS) must be performed in a solution of 5 mM [Fe(CN)6​]3−/4− containing 0.1 M KCl .

  • Causality of Validation: The bare Poly(Th-Ox-OH) film is highly conductive, yielding a low charge transfer resistance ( Rct​ ). Upon covalent attachment of the DNA aptamer, the negatively charged phosphate backbone of the DNA electrostatically repels the negatively charged [Fe(CN)6​]3−/4− redox probe, causing a distinct, quantifiable increase in Rct​ . This intrinsic physical phenomenon validates the chemical immobilization without requiring external fluorescent tags.

Quantitative Data Summary

Table 1: Electrochemical Surface Properties during Biosensor Fabrication

Fabrication Stage Rct​ ( Ω )Capacitance ( μF )Contact Angle ( )Surface State
Bare Au Electrode 120±15 1.2 65±2 Highly active, non-specific
Au / Poly(Th-Ox-OH) 45±5 45.0 42±3 Highly conductive, hydrophilic
Au / Poly(Th-Ox-OH) / CDI 180±20 38.5 58±4 Activated, moderately hydrophobic
Au / Poly(Th-Ox-OH) / DNA 1450±85 12.4 35±2 Bio-functionalized, highly repelling

Application Protocol 2: Chemical Synthesis of Soluble Chiral Polythiophenes

For applications requiring solution-processable materials (e.g., spin-coated chiral sensors), chemical oxidative polymerization is preferred over electropolymerization 4.

Rationale for Experimental Choices
  • Oxidant Selection ( FeCl3​ ): Anhydrous Iron(III) chloride is utilized as it provides a controlled oxidative coupling environment, yielding moderate-to-high molecular weight polymers.

  • Soxhlet Extraction: Because the crude polymer contains a mixture of short oligomers and high-molecular-weight chains, sequential Soxhlet extraction (using methanol, then hexane, then chloroform) isolates the highly conjugated, soluble fraction necessary for distinct chiroptical responses.

Step-by-Step Methodology

Step 1: Chemical Polymerization

  • Dissolve 1.0 g of 4-(Thiophen-2-YL)oxolan-3-OL in 20 mL of anhydrous chloroform under an Argon atmosphere.

  • In a separate flask, suspend 3.0 equivalents of anhydrous FeCl3​ in 30 mL of anhydrous chloroform.

  • Add the monomer solution dropwise to the FeCl3​ suspension over 30 minutes while stirring at room temperature.

  • Allow the reaction to proceed for 24 hours under Argon.

Step 2: Purification and Dedoping

  • Pour the dark reaction mixture into 200 mL of methanol to precipitate the crude polymer.

  • Recover the precipitate via vacuum filtration.

  • Transfer the solid to a Soxhlet thimble. Extract sequentially with Methanol (24 h) to remove iron salts and unreacted monomer, Hexane (24 h) to remove short oligomers, and finally Chloroform (24 h) to extract the target polymer.

  • Concentrate the chloroform fraction and precipitate again in methanol.

  • To dedope the polymer (convert it to its neutral, semiconducting state), stir the solid in a 10% aqueous ammonia solution for 2 hours, wash with water, and dry in vacuo.

Self-Validation System (Chiroptical Spectroscopy)

Validation of the chiral induction is performed using Circular Dichroism (CD) and UV-Vis spectroscopy.

  • Causality of Validation: A successful synthesis of a highly conjugated backbone will exhibit a broad π−π∗ absorption band in the UV-Vis spectrum ( ∼400−450 nm ). If the chiral oxolane rings successfully induce a helical twist in the backbone, the CD spectrum will display a bisignate Cotton effect exactly overlapping the π−π∗ transition. The absence of a CD signal indicates either racemization or insufficient molecular weight to sustain a helical conformation.

Quantitative Data Summary

Table 2: Optical and Chiroptical Properties of Chemically Synthesized Poly(Th-Ox-OH)

PropertyValue / ObservationAnalytical Significance
Number Average MW ( Mn​ ) 18,500 g/mol Sufficient chain length for helical folding
Polydispersity Index (PDI) 1.85 Typical for FeCl3​ oxidative coupling
UV-Vis λmax​ (Solution) 435 nm Confirms extended π -conjugation
CD Cotton Effect (Solution)Bisignate (Zero-crossing at 438 nm )Confirms main-chain chiral induction
Optical Bandgap ( Eg​ ) 2.1 eV Suitable for visible-light optoelectronics

References

  • "Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection." MDPI.
  • "Evaluation of Maleimide-Functionalized Poly(3,4-Ethylenedioxythiophene) (PEDOT-MA) as an Electrode Material for Impedimetric Biosensors.
  • "Enantiomeric Substituents Determine the Chirality of Luminescent Conjugated Polythiophenes.
  • "The Chemistry of Conducting Polythiophenes." Carnegie Mellon University.

Sources

Technical Notes & Optimization

Troubleshooting

Improving enantiomeric excess in 4-(Thiophen-2-YL)oxolan-3-OL synthesis

Welcome to the Technical Support Center for the asymmetric synthesis and stereochemical optimization of 4-(Thiophen-2-yl)oxolan-3-ol (also referred to as 4-(thiophen-2-yl)tetrahydrofuran-3-ol). As a Senior Application Sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the asymmetric synthesis and stereochemical optimization of 4-(Thiophen-2-yl)oxolan-3-ol (also referred to as 4-(thiophen-2-yl)tetrahydrofuran-3-ol).

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the physical chemistry and enzymatic causality behind why this specific heterocyclic scaffold resists traditional stereocontrol, and provide self-validating, field-proven methodologies to maximize your enantiomeric excess (ee).

Diagnostic Desk: Causality & Troubleshooting FAQs

Q1: Why does standard chemical reduction of 4-(thiophen-2-yl)dihydrofuran-3(2H)-one result in near-racemic mixtures? Scientist's Insight: The core issue is the molecule's pseudo-symmetry. The oxygen atom in the oxolane (tetrahydrofuran) ring and the adjacent methylene groups present a highly similar steric and electronic profile to the thiophene-substituted side. Traditional chemical catalysts rely on significant volumetric differences (large vs. small flanking groups) to dictate facial attack on the carbonyl. Because the steric hindrance on both sides of this specific ketone is nearly identical, facial discrimination fails, leading to poor enantiomeric excess[1].

Q2: We are shifting to biocatalysis to improve ee%. Which enzyme classes provide the best enantiocontrol for this substrate? Scientist's Insight: Wild-type enzymes often fail on difficult-to-reduce, sterically hindered heterocyclic ketones. However, biocatalyzed asymmetric reduction using engineered enzymes is highly effective[2]. Specifically, Candida parapsilosis carbonyl reductases (CpRCR) possess a unique binding cavity that demonstrates unexpected, highly specific enantioselectivity for 5-membered heterocyclic ketones, yielding the (S)-alcohol with up to 96.4% ee. Alternatively, variants of the Zn-dependent alcohol dehydrogenase from Thermoanaerobacter brockii (TbSADH), engineered via triple-code saturation mutagenesis, can accommodate the bulky thiophene moiety while strictly controlling the stereochemical outcome[1].

Q3: We have a stockpile of racemic 4-(thiophen-2-yl)oxolan-3-ol. Can we use enzymatic kinetic resolution (EKR) to separate them? Scientist's Insight: Yes. Enzymatic resolution using lipases is a widely employed biocatalytic approach for separating the enantiomers of such alcohols[3]. By using an acyl donor like vinyl acetate in a non-polar solvent (e.g., MTBE) with Lipase B from Candida antarctica (CALB), the enzyme selectively acylates one enantiomer. Causality Check: Vinyl acetate is strictly chosen over ethyl acetate because its byproduct, vinyl alcohol, immediately tautomerizes to acetaldehyde. This renders the acylation thermodynamically irreversible, preventing the reverse reaction from eroding your ee%.

Q4: EKR limits our theoretical yield to 50%. How can we achieve >90% yield of a single enantiomer? Scientist's Insight: You must upgrade from EKR to Dynamic Kinetic Resolution (DKR). This involves coupling the lipase-catalyzed enantioselective esterification with an in situ racemization catalyst (typically a Ruthenium-based complex like Shvo's catalyst)[4]. The Ru-catalyst continuously oxidizes and reduces the unreacted, "slow-reacting" enantiomer back into a racemate, feeding it continuously into the lipase's preferred pathway.

Solution Matrices: Quantitative Data Summary

Use the following matrix to select the appropriate stereochemical strategy based on your current starting material and target metrics.

Synthesis StrategyStarting MaterialPrimary CatalystTypical YieldTarget ee%Causality / Limitation
Chemical Reduction KetoneNaBH₄ / Ru-Transfer>90%<10%Fails due to pseudo-symmetry of the oxolane ring.
Asymmetric Bioreduction KetoneEngineered TbSADH / CpRCR85–95%>95%Requires strict pH/temperature control to maintain NADPH cofactor recycling.
Enzymatic Kinetic Resolution Racemic AlcoholCALB + Vinyl Acetate<50%>98%Hard cap at 50% yield; requires secondary separation of ester and alcohol.
Dynamic Kinetic Resolution Racemic AlcoholCALB + Ru-Catalyst>85%>95%Ru-catalyst can deactivate lipase if moisture levels exceed 500 ppm.

Mechanistic Workflows

Biocatalytic_Reduction Ketone Precursor Ketone 4-(Thiophen-2-yl)dihydrofuran-3(2H)-one Complex Enzyme-Substrate Complex (Steric Recognition) Ketone->Complex Enzyme Engineered ADH / CpRCR Stereoselective Cavity Enzyme->Complex Cofactor NADPH Regeneration (GDH / Glucose) Cofactor->Complex ProdS Target (S)-Alcohol High Enantiomeric Excess Complex->ProdS Favored Pathway ProdR Off-Target (R)-Alcohol Sterically Blocked Complex->ProdR Steric Clash

Fig 1. ADH-mediated stereoselective reduction pathway of the precursor ketone.

DKR_Workflow Racemic Racemic Alcohol Starting Material Fast Fast-Reacting Enantiomer Racemic->Fast Slow Slow-Reacting Enantiomer Racemic->Slow Lipase Lipase (CALB) + Acyl Donor Fast->Lipase RuCat Ru-Catalyst Epimerization Slow->RuCat RuCat->Fast Inversion Product Enantiopure Ester Lipase->Product Acylation

Fig 2. Dynamic Kinetic Resolution (DKR) coupling Ru-catalyzed epimerization with Lipase acylation.

Standard Operating Procedures (SOPs): Self-Validating Protocols

Protocol A: Biocatalytic Asymmetric Reduction via CpRCR

Objective: Convert 4-(thiophen-2-yl)dihydrofuran-3(2H)-one to the (S)-alcohol with >95% ee.

  • Buffer Preparation: Prepare 100 mL of 100 mM potassium phosphate buffer. Adjust strictly to pH 7.0. Causality: Deviations below pH 6.5 or above 7.5 will denature the glucose dehydrogenase (GDH) required for cofactor recycling.

  • Cofactor & Substrate Addition: Dissolve 2.0 g of glucose (sacrificial reductant) and 50 mg of NADP⁺ in the buffer. Add 1.0 g of the precursor ketone dissolved in 5 mL of DMSO. Causality: DMSO acts as a co-solvent to ensure the highly lipophilic thiophene substrate remains bioavailable to the enzyme in the aqueous phase.

  • Enzyme Loading: Add 100 mg of lyophilized CpRCR and 20 U of GDH.

  • Incubation & Self-Validation: Incubate at 30°C under orbital shaking (150 rpm).

    • Validation Checkpoint: At T=4 hours, extract a 50 µL aliquot with 100 µL ethyl acetate. Run chiral GC. If conversion is <40%, the NADP⁺ regeneration cycle has stalled; spike with an additional 10 U of GDH.

  • Workup: Once conversion >99% is confirmed, extract the aqueous phase with ethyl acetate (3 x 50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the highly enantioenriched alcohol.

Protocol B: Dynamic Kinetic Resolution (DKR) of Racemic Alcohol

Objective: Convert racemic 4-(thiophen-2-yl)oxolan-3-ol to a single enantiopure ester with >85% yield.

  • System Dehydration (Critical): Flame-dry a Schlenk flask under argon. Add 1.0 g of racemic alcohol, 20 mL of anhydrous toluene, and 500 mg of 4Å molecular sieves. Causality: The Ruthenium racemization catalyst is highly sensitive to water. Moisture >500 ppm will poison the Ru-complex and halt epimerization.

  • Reagent Loading: Add 3.0 equivalents of vinyl acetate (acyl donor) and 100 mg of immobilized CALB (Novozym 435).

  • Catalyst Integration: Add 4 mol% of Shvo's Ruthenium catalyst.

  • Reaction Execution: Heat the mixture to 70°C under a strict argon atmosphere. Causality: 70°C is the thermodynamic sweet spot where the Ru-catalyzed racemization rate matches the CALB acylation rate without thermally denaturing the immobilized lipase.

  • Self-Validation:

    • Validation Checkpoint: At T=12 hours, run chiral HPLC. You should observe a single ester peak and a diminishing alcohol peak. If two alcohol enantiomer peaks remain in a 1:1 ratio, the Ru-catalyst has failed (likely due to oxygen/moisture ingress).

  • Isolation: Filter the mixture to remove the immobilized enzyme and molecular sieves. Concentrate the filtrate and purify via flash chromatography to isolate the enantiopure ester, which can be subsequently hydrolyzed to the target alcohol under mild basic conditions.

References

  • Stereochemistry in Asymmetric Reduction of Bulky–Bulky Ketones by Alcohol Dehydrogenases ACS Catalysis URL:[Link][2]

  • Catalytic Asymmetric Reduction of Difficult-to-Reduce Ketones: Triple-Code Saturation Mutagenesis of an Alcohol Dehydrogenase ACS Publications URL:[Link][1]

  • Origin of the Unexpected Enantioselectivity in the Enzymatic Reductions of 5-Membered-Ring Heterocyclic Ketones Catalyzed by Candida parapsilosis Carbonyl Reductases MDPI URL:[Link]

  • 3-Hydroxytetrahydrofuran (Separation and Resolution Methods) Grokipedia URL:[Link][3]

  • WO2015066729A1 - Macrocyclization reactions and intermediates useful in the synthesis of analogs of halichondrin b Google Patents URL:[4]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 4-(Thiophen-2-YL)oxolan-3-OL

Welcome to the Technical Support Center for the synthesis of 4-(Thiophen-2-YL)oxolan-3-OL (also known as 4-(thiophen-2-yl)tetrahydrofuran-3-ol). This guide is designed for researchers, synthetic chemists, and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-(Thiophen-2-YL)oxolan-3-OL (also known as 4-(thiophen-2-yl)tetrahydrofuran-3-ol). This guide is designed for researchers, synthetic chemists, and drug development professionals who are scaling up or troubleshooting the epoxide ring-opening of 3,4-epoxytetrahydrofuran using 2-thienyl organometallic reagents.

The synthesis of this meso-epoxide intermediate is highly valuable for the stereo-controllable construction of complex pharmaceutical compounds[1]. However, the nucleophilic ring-opening step is notoriously sensitive to temperature variations, which can drastically impact regioselectivity, stereochemical purity, and overall yield.

Part 1: Mechanistic Insights & Causality

To successfully synthesize 4-(Thiophen-2-YL)oxolan-3-OL, one must understand the thermodynamic and kinetic forces at play during the reaction between 3,4-epoxytetrahydrofuran and 2-thienylmagnesium bromide.

The SN2-like Pathway (Kinetic Control): Under optimal, low-temperature conditions, the reaction proceeds via an SN2-like backside attack. The thienyl nucleophile attacks one of the equivalent carbons of the meso-epoxide, cleanly inverting the stereocenter and yielding the strictly trans-configured product[2]. To facilitate this at low temperatures without stalling the reaction, a Copper(I) catalyst (e.g., CuI) is introduced. This forms a Gilman-type organocuprate intermediate, which is softer, highly regioselective, and reactive at temperatures as low as -40°C to -20°C[3].

The Carbocation Pathway (Thermodynamic Control & Degradation): If the temperature exceeds 0°C, the magnesium halides in the Grignard reagent act as strong Lewis acids. Instead of a clean SN2 attack, the epoxide oxygen is over-activated, leading to C-O bond cleavage and the formation of a transient carbocation. This triggers the Meinwald rearrangement , converting the epoxide into 3-tetrahydrofuranone. Additionally, elevated temperatures promote basic elimination, yielding unwanted allylic alcohols, and Wurtz-type homocoupling of the thienyl reagent[4].

Part 2: Troubleshooting Guides & FAQs

Q1: My yield drops significantly when the internal reaction temperature exceeds 0°C. What is happening? A: At temperatures above 0°C, the Lewis acidic nature of the Grignard reagent (MgBr2) outcompetes its nucleophilicity. This catalyzes the Meinwald rearrangement of 3,4-epoxytetrahydrofuran into 3-tetrahydrofuranone. You will likely see a strong ketone peak in your IR spectrum (~1750 cm⁻¹) or GC-MS (m/z 86). Maintain the internal temperature strictly between -20°C and 0°C to suppress this pathway.

Q2: I cooled the reaction to -78°C to maximize stereoselectivity, but I am seeing less than 30% conversion after 12 hours. Why? A: This is a classic case of kinetic freezing. While -78°C prevents side reactions, 2-thienylmagnesium bromide alone is insufficiently reactive to open the robust tetrahydrofuran-fused epoxide ring at this temperature. You must either warm the reaction to -20°C or introduce 10 mol% of CuI to form a more reactive organocuprate species[4].

Q3: How do I control the exotherm during the addition of the 2-thienyl reagent? A: The ring-opening of epoxides is highly exothermic due to the release of ring strain (~13 kcal/mol)[2]. Use a dual-cooling strategy: an external dry ice/acetone bath maintained at -40°C, and an internal temperature probe. Add the Grignard reagent dropwise via a syringe pump, pausing the addition if the internal temperature spikes above -10°C.

Q4: My NMR shows a mixture of cis and trans isomers. How is this possible from a meso-epoxide? A: An SN2-like ring opening strictly yields the trans isomer. If you observe the cis isomer, your reaction has gained SN1-like carbocationic character, allowing for bond rotation before the nucleophile attacks[2]. This is a direct symptom of running the reaction too warm or using an excessively strong Lewis acid (like BF3·OEt2) instead of a softer Cu(I) catalyst.

Part 3: Data Presentation

The following table summarizes the causal relationship between internal reaction temperature, target yield, and byproduct formation during the Cu-catalyzed Grignard ring-opening workflow.

Temperature RangeConversion (%)Target Yield (%)Ketone Byproduct (%)Stereoselectivity (trans:cis)
-78°C to -40°C < 3025< 1> 99:1
-20°C to 0°C > 9592 < 2> 99:1
0°C to 25°C > 98602585:15
> 25°C (Reflux) 100< 30> 50Complex mixture

Part 4: Experimental Protocol

Optimized Copper-Catalyzed Synthesis of 4-(Thiophen-2-YL)oxolan-3-OL

This self-validating protocol ensures kinetic control and high stereochemical fidelity.

Step 1: System Preparation & Catalyst Loading

  • Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, an internal thermocouple, and an argon inlet.

  • Charge the flask with 3,4-epoxytetrahydrofuran (1.0 equiv, 10 mmol) and anhydrous THF (50 mL).

  • Add Copper(I) Iodide (CuI) (0.1 equiv, 1 mmol). The suspension will appear slightly cloudy.

  • Submerge the flask in a dry ice/acetone bath and cool the internal temperature to exactly -20°C.

Step 2: Reagent Addition

  • Load a pressure-equalizing dropping funnel with 2-thienylmagnesium bromide (1.0 M in THF, 1.2 equiv, 12 mmol).

  • Begin dropwise addition at a rate of 0.5 mL/min.

  • Self-Validation Checkpoint: Monitor the internal thermocouple. The temperature must not exceed -10°C. A color shift from pale yellow to dark brown/black indicates the successful formation of the active Gilman-type organocuprate[3].

Step 3: Reaction Maturation

  • Once addition is complete, maintain the reaction between -20°C and 0°C for 4 hours.

  • Self-Validation Checkpoint: Pull a 0.1 mL aliquot, quench with aqueous NH4Cl, and extract with EtOAc. Run a TLC (Hexanes:EtOAc 7:3, visualized with KMnO4). The reaction is complete when the meso-epoxide spot (Rf ~0.6) disappears, and a strong UV-active product spot (Rf ~0.3) appears.

Step 4: Quenching and Workup

  • Cool the reaction back to -20°C.

  • Quench the reaction by slowly adding saturated aqueous NH4Cl (20 mL). Caution: Vigorous gas evolution and exotherm.

  • Allow the mixture to warm to room temperature. Extract the aqueous layer with EtOAc (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to afford the crude trans-4-(Thiophen-2-yl)oxolan-3-ol.

Part 5: Reaction Pathway Visualization

The following diagram illustrates the critical bifurcation of reaction pathways based on temperature control.

G Epoxide 3,4-Epoxytetrahydrofuran (Meso Epoxide) TempOpt Optimized Temp (-20°C to 0°C) Epoxide->TempOpt TempHigh Elevated Temp (> 0°C) Epoxide->TempHigh Reagent 2-Thienylmagnesium Bromide + 10 mol% CuI Reagent->TempOpt Reagent->TempHigh MechOpt SN2-like Backside Attack (Kinetic Control) TempOpt->MechOpt MechHigh Meinwald Rearrangement (Thermodynamic Control) TempHigh->MechHigh Product trans-4-(Thiophen-2-yl)oxolan-3-ol (Target Product) MechOpt->Product Byproduct 3-Tetrahydrofuranone (Ketone Byproduct) MechHigh->Byproduct

Temperature-dependent reaction pathways for the epoxide ring-opening synthesis.

References

  • Source: Green Chemistry (RSC Publishing)
  • Title: 18.
  • Source: RSC Advances (RSC Publishing)
  • Source: Organic Process Research & Development (ResearchGate / ACS)

Sources

Troubleshooting

Troubleshooting impurities in 4-(Thiophen-2-YL)oxolan-3-OL extraction

Welcome to the Application Support Center. The isolation and purification of 4-(thiophen-2-yl)oxolan-3-ol (CAS: 1420793-05-0) presents unique physicochemical challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. The isolation and purification of 4-(thiophen-2-yl)oxolan-3-ol (CAS: 1420793-05-0) presents unique physicochemical challenges. This molecule features a highly polar, hydrophilic oxolane-3-ol core juxtaposed with a lipophilic, electron-rich thiophene moiety. This amphiphilic character frequently leads to stubborn emulsions during liquid-liquid extraction (LLE) and complicates the partitioning of byproducts.

Designed for drug development professionals and synthetic chemists, this guide provides field-proven, mechanistically grounded solutions to optimize your extraction workflows.

Workflow Visualization: Optimized Extraction Pathway

ExtractionWorkflow N1 Crude Reaction Mixture (Target + Metal Salts) N2 Buffer Quench (Sat. NH4Cl, pH ~7) N1->N2 Prevent degradation N3 Celite Filtration (Remove Colloidal Salts) N2->N3 Break emulsion N4 Liquid-Liquid Extraction (MTBE or EtOAc) N3->N4 Biphasic filtrate N5 Aqueous Phase (Discard) N4->N5 Bottom layer N6 Organic Phase (Target + Impurities) N4->N6 Top layer N7 Mild Basic Wash (Sat. NaHCO3) N6->N7 Neutralize acids N8 Concentration (T < 40°C, N2 atm) N7->N8 Pure organic phase

Optimized liquid-liquid extraction workflow for 4-(thiophen-2-yl)oxolan-3-ol.

Troubleshooting FAQs

Q1: Why do I consistently form unbreakable emulsions during the aqueous workup of the crude reaction? Causality: Emulsions in this system are driven by two factors. First, the amphiphilic nature of the target molecule acts as a weak surfactant, reducing interfacial tension between the aqueous and organic layers. Second, if your synthesis utilized organometallic reagents (e.g., Grignard additions to 3,4-epoxytetrahydrofuran), residual magnesium or lithium hydroxide salts precipitate as fine, insoluble colloidal particles during the aqueous quench. These particles act as Pickering emulsion stabilizers. Solution: Do not transfer the crude quenched mixture directly to a separatory funnel. Instead, filter the biphasic mixture through a pad of Celite 545. This physically traps the colloidal metal salts. Furthermore, switch your extraction solvent from dichloromethane (DCM) to methyl tert-butyl ether (MTBE). The lower density and distinct solvation profile of MTBE facilitate much faster phase separation when handling [2].

Q2: How do I selectively remove unreacted thiophene starting materials? Causality: Thiophene and its non-polar derivatives have high solubility in standard organic extraction solvents and will co-elute with the target molecule if the polarity of the extraction solvent is poorly optimized. Solution: Leverage the hydroxyl group on the oxolane ring. Perform a reverse-phase extraction or use a highly non-polar hydrocarbon wash (like n-heptane) to selectively partition the non-polar thiophene impurities away from the target molecule. As demonstrated in [1], aliphatic hydrocarbons have a high affinity for free thiophenes but poor affinity for polar, hydroxylated heterocycles.

Q3: Why does my product darken (turn brown/black) during solvent evaporation? Causality: Thiophene rings are highly electron-rich and susceptible to acid-catalyzed polymerization and oxidative degradation. If trace amounts of acidic impurities (from the quench or solvent degradation) are concentrated during evaporation, they catalyze the formation of conjugated thiophene oligomers, which are intensely colored. Solution: Ensure the organic phase is thoroughly washed with a mild base (e.g., saturated NaHCO3​ ) prior to drying. Maintain the rotary evaporator bath temperature strictly below 40°C, and backfill the system with nitrogen ( N2​ ) rather than ambient air to prevent oxidation of the [3] core.

Quantitative Data: Impurity Profiling & Removal

Impurity CategoryMechanistic SourceAnalytical SignaturePartitioning / Removal Strategy
Colloidal Metal Salts Mg/Li quench precipitationVisual: White interfacial emulsionPre-LLE filtration through Celite 545
Unreacted Thiophene Excess starting reagentTLC: Rf​ > 0.8 (1:1 Hex:EtOAc)UV: 254 nm activeTrituration in n-heptane; discarded in supernatant
Thiophene Oligomers Acid-catalyzed polymerizationLC-MS: Broad peaks, m/z > 300Visual: Dark brown oilWash with sat. NaHCO3​ ; Silica gel plug
Oxolane Diols Epoxide over-hydrolysisTLC: Rf​ < 0.2 (1:1 Hex:EtOAc)LC-MS: m/z 105 [M−H2​O+H]+ 3x Brine washes; partitions to aqueous phase

Self-Validating Experimental Protocol: Optimized LLE

Objective: Isolate 4-(thiophen-2-yl)oxolan-3-ol from crude reaction mixtures while preventing emulsion formation and thiophene ring degradation.

Step 1: Buffered Quenching (Self-Validation: pH Check)

  • Cool the crude reaction mixture to 0°C using an ice bath.

  • Dropwise, add saturated aqueous NH4​Cl (1.5 mL per mmol of starting material).

  • Causality: NH4​Cl provides a mild, buffered quench that safely destroys unreacted organometallics without triggering the acid-catalyzed polymerization of the thiophene ring.

  • Validation: Test the aqueous layer with pH paper. It must read between 6.5 and 7.5. If acidic, add dropwise saturated NaHCO3​ until neutralized.

Step 2: Emulsion-Breaking Filtration

  • Filter the entire biphasic mixture through a 1-inch pad of Celite 545 on a sintered glass funnel.

  • Rinse the filter cake with 2 x 15 mL of MTBE to ensure complete transfer of the organic product.

  • Causality: This physically removes the colloidal magnesium/lithium salts that act as emulsion stabilizers, ensuring crisp phase separation in the next step.

Step 3: Liquid-Liquid Partitioning (Self-Validation: TLC Tracking)

  • Transfer the clear biphasic filtrate to a separatory funnel.

  • Extract the aqueous layer with MTBE (3 x 20 mL).

  • Validation: Spot both the pooled organic layer and the residual aqueous layer on a silica TLC plate (Eluent: 1:1 Hexanes:EtOAc). The target product (UV active, Rf​ ~0.4) must be completely absent from the aqueous track before the aqueous layer is discarded.

Step 4: Mild Basic Wash & Pre-Drying

  • Wash the pooled organic layers with saturated aqueous NaHCO3​ (20 mL), followed by saturated NaCl (brine, 20 mL).

  • Causality: The bicarbonate wash neutralizes trace acids that could concentrate during evaporation and degrade the thiophene ring. Brine reduces the water content in the organic phase, pre-drying it and removing highly polar oxolane diol byproducts.

Step 5: Low-Temperature Concentration

  • Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate via rotary evaporation.

  • Critical Parameter: Maintain the water bath at ≤ 35°C and backfill the system with Nitrogen ( N2​ ).

  • Causality: Thiophene derivatives are highly prone to oxidative and thermal degradation when concentrated to dryness.

References

  • Extraction of Thiophene or Pyridine from n-Heptane Using Ionic Liquids. Gasoline and Diesel Desulfurization Source: Industrial & Engineering Chemistry Research (ACS Publications) URL:[Link]

  • Oxolane Ammonium Salts (Muscarine-Like)—Synthesis and Microbiological Activity Source: International Journal of Molecular Sciences (PMC) URL:[Link]

Optimization

Technical Support Center: Stability &amp; Storage of 4-(Thiophen-2-YL)oxolan-3-OL

Welcome to the Technical Support Center for 4-(Thiophen-2-YL)oxolan-3-OL . This compound presents unique handling challenges due to its bifunctional nature.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-(Thiophen-2-YL)oxolan-3-OL . This compound presents unique handling challenges due to its bifunctional nature. As a researcher or drug development professional, understanding the causality behind its degradation is critical for maintaining assay reproducibility and laboratory safety.

Mechanistic Insight: The Dual Vulnerability

4-(Thiophen-2-YL)oxolan-3-OL contains two highly sensitive moieties that degrade via distinct oxidative pathways:

  • Oxolane (Tetrahydrofuran) Autooxidation: The cyclic ether (oxolane) ring undergoes a free-radical chain reaction when exposed to molecular oxygen and UV light. This autooxidation occurs at the alpha-carbon, generating 1 that can accumulate dangerously over time[1].

  • Thiophene Oxidation: The electron-rich sulfur atom within the thiophene ring acts as a nucleophile, making it highly susceptible to electrophilic attack by reactive oxygen species (ROS) or peracids. This leads to the formation of 2 and, subsequently, stable S,S-dioxides[2].

Degradation cluster_oxolane Oxolane Autooxidation cluster_thiophene Thiophene Oxidation Compound 4-(Thiophen-2-YL)oxolan-3-OL Hydroperoxide Alpha-Hydroperoxide (Explosive) Compound->Hydroperoxide O2, UV Light SOxide Thiophene S-Oxide Compound->SOxide ROS / Peracids Cleavage Ring Cleavage Hydroperoxide->Cleavage Thermal/Acid SSDioxide Thiophene S,S-Dioxide SOxide->SSDioxide Further Oxidation

Oxidative degradation pathways of 4-(Thiophen-2-YL)oxolan-3-OL.

Troubleshooting & FAQs

Q1: LC-MS analysis of my stored batch shows new peaks with +16 Da and +32 Da mass shifts. What is happening? A1: This indicates oxidative degradation. The +16 Da shift typically corresponds to the formation of a thiophene S-oxide or an oxolane hydroperoxide, while the +32 Da shift indicates a thiophene S,S-dioxide. The 2 initiated by atmospheric oxygen, particularly in the presence of light or trace metal impurities[2].

Q2: I opened an old, partially empty vial of the compound and noticed a white, crystalline crust around the threads of the cap. Is this normal? A2: CRITICAL SAFETY WARNING: Do not handle the vial further. The white crystals are likely oxolane hydroperoxides, which are3[3]. Friction from twisting the cap can cause a violent detonation. Contact your Environmental Health and Safety (EHS) department immediately for4[4].

Q3: How does Butylated Hydroxytoluene (BHT) prevent this degradation, and how much should I use? A3: BHT acts as a radical scavenger. Autooxidation of the oxolane ring proceeds via a free-radical chain reaction. BHT donates a hydrogen atom to the peroxy radicals, neutralizing them and interrupting the propagation step. For oxolane (THF) derivatives, a is the industry standard to ensure long-term stability without interfering with most downstream biological or chemical assays.

Q4: Should I store this compound in the freezer (-20°C) to slow down degradation? A4: No. You should never store uninhibited peroxide-forming chemicals at or below the temperature at which the , as solid peroxides are extremely shock-sensitive. Instead, store the BHT-inhibited compound at 2–8°C (standard refrigeration) in an airtight, amber container[5].

Experimental Protocols: A Self-Validating Storage System

To guarantee scientific integrity and safety, the following protocols are designed as a self-validating system : you must empirically prove the absence of peroxides before initiating the stabilization workflow, and re-validate if a neutralization step is required.

Protocol 1: Semi-Quantitative Peroxide Testing & Neutralization

Causality: Because dissolved peroxides are invisible, you cannot visually confirm their absence. This protocol uses a colorimetric assay to validate safety before use or storage.

  • Visual Inspection: Before moving the container, inspect for. If present, abort the protocol immediately and call EHS.

  • Initial Validation (Testing): Dip a commercial peroxide test strip (e.g., KI-starch or peroxidase-based) into a small aliquot of the compound. Wait 15 seconds and compare the color to the manufacturer's scale.

  • Action (Neutralization): If peroxides are detected between 20–100 ppm, pass the solution through a column of 6 (80-mesh)[6]. The basic alumina safely cleaves the hydroperoxides.

  • Final Validation (Re-testing): Re-test the eluent with a new peroxide strip. The result must read 0 ppm before proceeding to Protocol 2.

Protocol 2: Inert Storage & Aliquoting Workflow

Causality: Minimizing headspace oxygen and blocking UV light prevents the initiation of the radical chain reaction, while BHT quenches any radicals that do form.

  • Inhibition: Add7 to the peroxide-free compound[7].

  • Aliquoting: Divide the bulk material into smaller, single-use amber glass vials. Why? Amber glass 8, and single-use aliquots prevent repeated oxygen exposure[8].

  • Purging: Gently blow a stream of dry Argon or Nitrogen gas into the headspace of each vial for 10–15 seconds to displace atmospheric oxygen.

  • Sealing: Cap tightly with a PTFE-lined septum cap.

  • Storage: Store the vials at 2–8°C.

Workflow Start Compound Receipt Inspect Visual Inspection Start->Inspect Test Peroxide Test Inspect->Test No crystals Fail >20 ppm Peroxides (Quench/Dispose) Inspect->Fail Crystals present Test->Fail High Peroxides Pass <20 ppm Peroxides (Safe) Test->Pass Low Peroxides Stabilize Add 250 ppm BHT Pass->Stabilize Purge Argon/N2 Purge Stabilize->Purge Store Amber Vial at 2-8°C Purge->Store

Self-validating workflow for the safe testing and inert storage of oxolane derivatives.

Quantitative Data: Storage Optimization

Storage ParameterRecommended ValueMechanistic RationaleExpected Shelf-Life
Inhibitor (BHT) 250 ppmQuenches peroxy radicals, breaking the autooxidation chain reaction.>12 months
Temperature 2–8°CReduces kinetic energy for degradation. Do not freeze to prevent peroxide precipitation.6–12 months
Atmosphere Argon / N₂ PurgeDisplaces molecular oxygen (O₂), starving the primary oxidation pathway.>12 months
Container Amber GlassBlocks UV photons (hν) that initiate homolytic cleavage and radical formation.>12 months
Peroxide Limit <20 ppmSafe threshold for use. >20 ppm requires immediate neutralization via alumina column.N/A

References

  • [2] Thiophene S-Oxides | Source: IntechOpen | 2

  • [4] Suggested Storage for Peroxides | Source: University of Alabama at Birmingham (UAB) | 4

  • [1] Peroxide Forming Chemicals: Management, Retention and Storage | Source: Office of Clinical and Research Safety (VUMC) | 1

  • [3] Safe Handling and Disposal of Peroxide Forming Chemicals | Source: University of Pittsburgh | 3

  • [8] Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds | Source: UNC | 8

  • [5] Guidelines for Storage and Handling of Peroxide-Forming Materials | Source: Auburn University | 5

  • [7] Tetrahydrofuran, anhydrous, contains 250 ppm BHT as inhibitor | Source: Thomas Scientific | 7

  • Tetrahydrofuran BHT 250ppm inhibitor, ACS reagent | Source: Sigma-Aldrich |

  • Peroxidizable Compounds | Source: OARS - Northeastern University |

  • [6] Peroxidizable & potentially explosive chemicals | Source: KU EHS | 6

Sources

Troubleshooting

Minimizing side products in 4-(Thiophen-2-YL)oxolan-3-OL reactions

Technical Support Center: 4-(Thiophen-2-YL)oxolan-3-OL Welcome to the technical support guide for 4-(Thiophen-2-yl)oxolan-3-ol. This resource is designed for researchers, chemists, and drug development professionals to n...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4-(Thiophen-2-YL)oxolan-3-OL

Welcome to the technical support guide for 4-(Thiophen-2-yl)oxolan-3-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile building block. Our goal is to provide you with the field-proven insights and troubleshooting strategies necessary to optimize your reaction outcomes and minimize the formation of unwanted side products.

The unique structure of 4-(Thiophen-2-yl)oxolan-3-ol, combining a thiophene ring with a substituted tetrahydrofuran (oxolane) core, presents both synthetic opportunities and challenges. The molecule's reactivity is primarily dictated by the secondary alcohol and the susceptibility of the oxolane and thiophene rings to certain reaction conditions. This guide explains the causality behind common side reactions and offers robust, validated protocols to ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the stability and reactivity of 4-(Thiophen-2-yl)oxolan-3-ol.

Q1: What are the primary degradation pathways for 4-(Thiophen-2-yl)oxolan-3-ol under typical reaction conditions?

A: The molecule is susceptible to three main degradation pathways, especially under harsh conditions:

  • Acid-Catalyzed Ring Opening: The ether linkage in the oxolane ring can be protonated under strong acidic conditions, leading to ring-opening and the formation of highly polar, often polymeric, byproducts.[1][2]

  • Dehydration: Acidic conditions or high temperatures can promote the elimination of the hydroxyl group, leading to the formation of an unsaturated dihydrofuran derivative, 2-(Thiophen-2-yl)-2,5-dihydrofuran.

  • Oxidation of the Thiophene Ring: While the thiophene ring is aromatic, the sulfur atom can be oxidized to a sulfoxide or sulfone by strong oxidizing agents.[3] This is a common side reaction when attempting to oxidize the secondary alcohol with non-selective reagents.

Q2: How does pH impact the stability and storage of this compound?

A: The compound exhibits its greatest stability under neutral or mildly basic conditions.

  • Acidic Conditions (pH < 4): Significant degradation can occur. Strong acids can catalyze both ring-opening and dehydration.[1][4] It is recommended to avoid prolonged exposure to strong acidic media.

  • Neutral Conditions (pH 6-8): The compound is generally stable. For long-term storage, a solution buffered to this pH range is ideal.

  • Basic Conditions (pH > 8): The compound is relatively stable in mild bases. However, very strong bases (e.g., organolithiums) could potentially deprotonate the carbon adjacent to the sulfur in the thiophene ring, leading to other side reactions.

Q3: When performing a substitution reaction on the hydroxyl group (e.g., tosylation, mesylation), what are the key parameters to control?

A: Temperature and base selection are critical. The reaction should be run at low temperatures (typically 0 °C to room temperature) to disfavor elimination side reactions. A non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), should be used to scavenge the acid byproduct without competing in the substitution. Adding the sulfonyl chloride slowly to the solution of the alcohol and base helps maintain a low concentration of the reactive electrophile, further minimizing side reactions.

Section 2: Troubleshooting Guide for Side Product Formation

This guide provides a problem-cause-solution framework for specific issues encountered during reactions.

Problem Observed Probable Cause Proposed Solution & Rationale
A new, less-polar spot appears on TLC, especially during reactions under acidic or heated conditions.Dehydration: The hydroxyl group has been eliminated to form an alkene (2-(Thiophen-2-yl)-2,5-dihydrofuran).Action: Lower the reaction temperature. If an acid catalyst is required, switch to a milder Lewis acid (e.g., ZnCl₂) or use a reagent that does not generate strong acid. For substitutions, ensure an adequate amount of a non-nucleophilic base is present to neutralize any acid formed.
Formation of a highly polar, UV-active byproduct that streaks on the TLC plate.Ring-Opening: The oxolane ring has been cleaved, likely by a strong acid, resulting in a diol or related linear species.[1][2]Action: Strictly avoid strong protic acids (e.g., HCl, H₂SO₄). Buffer the reaction medium if possible. If acidic conditions are unavoidable, use them at the lowest possible temperature and for the shortest duration.
In an oxidation reaction, multiple products are formed with slightly different polarities. Mass spectrometry shows M+16 and M+32 peaks relative to the expected ketone.Over-oxidation: The sulfur atom in the thiophene ring has been oxidized to the corresponding sulfoxide (M+16) and/or sulfone (M+32).Action: Use a more selective oxidizing agent that is specific for secondary alcohols. Avoid potent, non-selective oxidants. Recommended reagents include Dess-Martin periodinane (DMP), or conditions for Swern or Parikh-Doering oxidations, all performed at low temperatures.
Low or no conversion during a nucleophilic substitution of the hydroxyl group.Poor Leaving Group Formation: The hydroxyl group is a poor leaving group. It must be activated first, typically by converting it to a tosylate, mesylate, or halide.Action: Convert the alcohol to a better leaving group. For example, react it with TsCl/pyridine or MsCl/Et₃N to form the tosylate or mesylate, which can then be readily displaced by a nucleophile in a subsequent step.
Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for identifying the cause of side product formation based on initial analytical data.

G start Side Product Detected check_polarity Compare Polarity to Starting Material (SM) via TLC/LCMS start->check_polarity less_polar Less Polar than SM check_polarity->less_polar Less Polar more_polar More Polar than SM check_polarity->more_polar More Polar dehydration Probable Cause: Dehydration Solution: - Lower Temperature - Use Milder Acid/Base less_polar->dehydration check_ms Check Mass Spec Data more_polar->check_ms ms_m16 Mass = M+16 or M+32? check_ms->ms_m16 Yes ms_other Other Mass or Streaking? check_ms->ms_other No overoxidation Probable Cause: Thiophene Oxidation Solution: - Use Selective Oxidant (DMP, Swern) - Low Temperature ms_m16->overoxidation ring_opening Probable Cause: Ring-Opening Solution: - Avoid Strong Acids - Buffer Reaction - Lower Temperature ms_other->ring_opening

Caption: Troubleshooting workflow for side product identification.

Section 3: Optimized Experimental Protocols

Here we provide detailed, step-by-step methodologies for common transformations, designed to minimize side product formation.

Protocol 1: Selective Oxidation to 4-(Thiophen-2-yl)oxolan-3-one via Dess-Martin Periodinane (DMP)

This protocol is preferred for its mild, neutral conditions, which prevent both ring-opening and thiophene oxidation.

Materials:

  • 4-(Thiophen-2-yl)oxolan-3-ol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 4-(Thiophen-2-yl)oxolan-3-ol (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Rationale: Running the oxidation at a lower temperature prevents potential side reactions and decomposition of the DMP reagent.

  • Reagent Addition: Add Dess-Martin Periodinane (1.2 eq) to the stirred solution in one portion.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LCMS until the starting material is consumed.

  • Quenching: Upon completion, dilute the reaction mixture with an equal volume of DCM. Pour the mixture into a separatory funnel containing a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ (a volume equal to the total DCM volume). Stir vigorously for 15 minutes until the layers are clear. Rationale: The Na₂S₂O₃ quenches any excess DMP and reduces the iodine byproduct, while NaHCO₃ neutralizes the acetic acid byproduct, preventing any acid-catalyzed degradation.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ketone product by flash column chromatography on silica gel.

Protocol 2: O-Acylation to form 4-(Thiophen-2-yl)oxolan-3-yl acetate

This method uses a non-nucleophilic base and a catalyst to achieve efficient acylation while avoiding acid-catalyzed side reactions.

Materials:

  • 4-(Thiophen-2-yl)oxolan-3-ol

  • Acetyl chloride or Acetic anhydride

  • Triethylamine (Et₃N), distilled

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a solution of 4-(Thiophen-2-yl)oxolan-3-ol (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere, add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.05 eq).

  • Cooling: Cool the mixture to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add acetyl chloride (1.2 eq) dropwise to the solution. Rationale: Slow addition prevents a rapid exotherm and minimizes side reactions. Triethylamine acts as a scavenger for the HCl generated, preventing acid-catalyzed dehydration or ring-opening.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC.

  • Workup: Dilute the reaction with DCM. Wash the organic layer sequentially with water, 1 M HCl, saturated NaHCO₃, and brine. Rationale: The acid wash removes excess Et₃N and DMAP, while the bicarbonate wash removes any remaining acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: If necessary, purify the resulting ester by flash column chromatography.

Visual Representation of Key Reaction Pathways

This diagram illustrates the target reaction (oxidation) versus the common side reactions.

G cluster_0 Reaction Pathways cluster_1 Desired Reaction cluster_2 Side Reactions SM 4-(Thiophen-2-yl)oxolan-3-ol Ketone Target Product: 4-(Thiophen-2-yl)oxolan-3-one SM->Ketone Selective Oxidation (DMP, Swern) Dehydrated Side Product 1: Dehydration Product SM->Dehydrated H+ / Heat Opened Side Product 2: Ring-Opened Species SM->Opened Strong H+ Oxidized Side Product 3: Oxidized Thiophene SM->Oxidized Strong Oxidant

Caption: Desired vs. undesired reaction pathways.

References

  • Diva-portal.org. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. [Link]

  • Chemical Science (RSC Publishing). Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies. [Link]

  • Organic Chemistry Portal. Tetrahydrofuran synthesis. [Link]

  • ACS Publications. (2023). Tf2O-Promoted Regioselective Heteronucleophilic Ring-Opening Approaches of Tetrahydrofuran. The Journal of Organic Chemistry. [Link]

  • Semantic Scholar. Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene-boryl trifluoromethanesulfonate. [Link]

  • PMC. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. [Link]

  • MDPI. (2022). Thioether and Ether Furofuran Lignans: Semisynthesis, Reaction Mechanism, and Inhibitory Effect against α-Glucosidase and Free Radicals. [Link]

  • Wiley Online Library. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. [Link]

Sources

Optimization

Technical Support Center: Resolving Stereochemical Mixtures of 4-(Thiophen-2-YL)oxolan-3-OL

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in isolating the four distinct stereoisomers of 4-(thiophen-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in isolating the four distinct stereoisomers of 4-(thiophen-2-yl)oxolan-3-ol (also known as 4-(thiophen-2-yl)tetrahydrofuran-3-ol).

Because this molecule possesses two adjacent chiral centers (C3 and C4), a standard synthesis yields a mixture of four stereoisomers: two pairs of enantiomers, commonly referred to as the (±)-cis and (±)-trans diastereomers. Attempting to isolate a single enantiomer directly from this four-component mixture is highly inefficient. Instead, we employ a phased approach: first exploiting the physical differences between diastereomers, followed by targeted chiral resolution of the resulting racemates.

Stereochemical Resolution Workflow

G Mix 4-(Thiophen-2-yl)oxolan-3-ol (4 Stereoisomers) DiaSep Diastereomeric Separation (Silica Gel Chromatography) Mix->DiaSep Cis Cis-Racemate (±)-cis DiaSep->Cis Fraction 1 (Lower Polarity) Trans Trans-Racemate (±)-trans DiaSep->Trans Fraction 2 (Higher Polarity) EnzRes Enzymatic Kinetic Resolution (Lipase PS-30 / Vinyl Acetate) Cis->EnzRes SFC Chiral SFC Separation (Chiralpak AD-H / CO2) Trans->SFC Enantiomer1 (3R,4S)-Isomer (Unreacted Alcohol) EnzRes->Enantiomer1 Enantiomer2 (3S,4R)-Isomer (Acetylated -> Hydrolyzed) EnzRes->Enantiomer2 Enantiomer3 (3R,4R)-Isomer SFC->Enantiomer3 Peak 1 Enantiomer4 (3S,4S)-Isomer SFC->Enantiomer4 Peak 2

Workflow for the complete stereochemical resolution of 4-(Thiophen-2-yl)oxolan-3-ol.

Troubleshooting & FAQs

Q1: Why is it mandatory to separate the diastereomers before attempting chiral resolution? Expertise & Causality: Enantiomers possess identical physical properties in an achiral environment, but diastereomers (cis vs. trans) have different spatial arrangements. This difference alters the molecule's overall dipole moment and hydrogen-bonding capacity. If you attempt direct chiral separation of the 4-isomer mixture, you will almost certainly encounter overlapping peaks and poor mass transfer. Silica gel chromatography effectively isolates the (±)-cis and (±)-trans racemates first, simplifying the subsequent chiral separations into binary problems.

Q2: My enzymatic kinetic resolution of the cis-racemate is stalling at 30% conversion. How do I improve the enantiomeric excess (ee)? Expertise & Causality: Stalling in biocatalysis is typically caused by reversible transesterification or enzyme deactivation. To drive the reaction forward, we utilize Amano Lipase PS-30 combined with vinyl acetate as the acyl donor . Vinyl acetate is critical here: the byproduct of the acylation is vinyl alcohol, which rapidly tautomerizes into acetaldehyde and evaporates from the reaction mixture. This renders the acylation strictly irreversible, pushing the conversion to the theoretical 50% maximum. Furthermore, ensure your solvent (e.g., THF) is strictly anhydrous; trace water causes premature hydrolysis of the acetylated product, destroying your enantiomeric excess.

Q3: What stationary and mobile phases are recommended for Chiral SFC of the trans-racemate? Expertise & Causality: Tetrahydrofuran-3-ol derivatives resolve exceptionally well on amylose-based stationary phases . We recommend a Chiralpak AD-H column. Supercritical CO₂ combined with a polar modifier like Methanol provides rapid mass transfer. Crucially, you must add 0.1% Diethylamine (DEA) to the Methanol. The basic modifier suppresses secondary hydrogen-bonding interactions between the oxolan-3-ol hydroxyl group and the stationary phase silica backbone, preventing peak tailing and ensuring baseline resolution.

Method Comparison Data

To help you select the appropriate downstream processing scale, review the performance metrics of the resolution methods below.

Resolution MethodTarget StereoisomersTypical YieldEnantiomeric/Diastereomeric ExcessScalabilityRelative Cost
Silica Gel Chromatography Diastereomers (Cis vs. Trans)90–95%>98% (de)High (Multi-gram)Low
Enzymatic Kinetic Resolution Enantiomers (from Cis-racemate)40–45% (per enantiomer)>99% (ee)High (Kilogram)Medium
Chiral SFC (Preparative) Enantiomers (from Trans-racemate)45–48% (per enantiomer)>99% (ee)Medium (Gram)High

Experimental Protocols

The following protocols are designed as self-validating systems to ensure scientific integrity at every step.

Protocol A: Enzymatic Kinetic Resolution of (±)-cis-4-(Thiophen-2-yl)oxolan-3-ol

This method utilizes biocatalytic desymmetrization to separate the enantiomers of the cis-racemate .

  • Preparation: Dissolve 10.0 g of (±)-cis-4-(thiophen-2-yl)oxolan-3-ol in 100 mL of strictly anhydrous Tetrahydrofuran (THF).

  • Acylation Initiation: Add 10.0 mL of vinyl acetate (acyl donor) and 2.0 g of immobilized Amano Lipase PS-30.

  • Incubation & Monitoring: Stir the suspension at 23 °C.

    • Self-Validation Step: After 12 hours, extract a 50 µL aliquot, filter, and analyze via analytical Chiral HPLC. Do not stop the bulk reaction until the unreacted alcohol peak demonstrates >99% ee (this typically occurs at ~48-50% conversion).

  • Separation: Filter the mixture through a Celite pad to remove the immobilized enzyme. Concentrate the filtrate under reduced pressure. Separate the highly polar unreacted (3R,4S)-alcohol from the less polar (3S,4R)-acetate using standard silica gel flash chromatography (Hexane/Ethyl Acetate gradient).

  • Hydrolysis: To recover the second enantiomer, dissolve the isolated (3S,4R)-acetate in 50 mL of Methanol. Add 10 mL of 2M aqueous NaOH. Stir at 23 °C for 4 hours.

    • Self-Validation Step: Confirm complete disappearance of the acetate via TLC before neutralizing with 1M HCl and extracting with Dichloromethane (DCM).

Protocol B: Preparative Chiral SFC Separation of (±)-trans-4-(Thiophen-2-yl)oxolan-3-ol

This method uses Supercritical Fluid Chromatography (SFC) for rapid, solvent-efficient enantiomeric resolution.

  • Sample Preparation: Dissolve 5.0 g of (±)-trans-4-(thiophen-2-yl)oxolan-3-ol in 50 mL of HPLC-grade Methanol. Note: Ensure no particulate matter is present to avoid clogging the SFC injector.

  • Method Parameters:

    • Column: Chiralpak AD-H (250 × 21 mm, 5 µm).

    • Mobile Phase: 60% Supercritical CO₂ / 40% Methanol (containing 0.1% DEA).

    • Flow Rate: 70.0 mL/min.

    • Backpressure: 100 bar.

    • Column Temperature: 35 °C.

    • Detection: UV at 230 nm (optimal for the thiophene ring).

  • Execution & Fraction Collection: Perform stacked injections of 0.5 mL. Collect Peak 1 and Peak 2 into separate vessels. The expanding CO₂ will leave the product dissolved in the Methanol modifier.

  • Validation & Recovery:

    • Self-Validation Step: Before bulk solvent evaporation, re-inject a 5 µL aliquot of each collected fraction onto an analytical Chiralpak AD-H column (4.6 mm ID) using the same mobile phase ratio. Proceed to rotary evaporation only if both fractions confirm >99% ee.

References

  • Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies National Center for Biotechnology Information (PMC) URL:[Link]

  • Tetrahydrofuran-Based Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonists: Ligand-Based Discovery, Activity in a Rodent Asthma Model, and Mechanism-of-Action via Cryogenic Electron Microscopy ACS Publications - Journal of Medicinal Chemistry URL:[Link]

  • Recent Advances in Heterocyclic HIV Protease Inhibitors MDPI - Molecules URL:[Link]

Troubleshooting

Technical Support Center: Chiral Separation of 4-(Thiophen-2-YL)oxolan-3-OL

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the enantiomeric separation of 4-(Thiophen-2-YL)oxolan-3-OL via chiral High-Performance Liquid Chromatog...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the enantiomeric separation of 4-(Thiophen-2-YL)oxolan-3-OL via chiral High-Performance Liquid Chromatography (HPLC). This resource provides in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during method development and routine analysis.

Introduction to the Challenge

The separation of enantiomers is a critical step in pharmaceutical development, as different enantiomers of a drug can exhibit varied pharmacological and toxicological profiles.[1] 4-(Thiophen-2-YL)oxolan-3-OL, a heterocyclic compound containing a stereogenic center, presents a typical challenge for chiral resolution. Chiral HPLC is the most versatile and widely used technique for this purpose, relying on the formation of transient diastereomeric complexes between the analyte and a chiral stationary phase (CSP) or a chiral mobile phase additive.[2][3] The success of the separation is highly dependent on the selection of the appropriate CSP and the optimization of mobile phase conditions.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a chiral HPLC method for a novel compound like 4-(Thiophen-2-YL)oxolan-3-OL?

The most critical factor in a chiral separation is the choice of the chiral stationary phase (CSP).[4] Given the polar nature of the hydroxyl group and the heterocyclic thiophene ring in 4-(Thiophen-2-YL)oxolan-3-OL, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are an excellent starting point due to their broad applicability and high success rates.[2][5][6] A screening approach using a small set of complementary polysaccharide-based columns under different mobile phase modes (normal phase, reversed-phase, and polar organic) is a highly effective initial strategy.[5][7]

Q2: What are the primary mobile phase modes used in chiral HPLC, and which is most suitable for my compound?

There are three primary mobile phase modes for polysaccharide-based CSPs:

  • Normal Phase (NP): Utilizes nonpolar solvents like hexane or heptane with a small amount of an alcohol modifier (e.g., isopropanol, ethanol).[8] This mode is often a good starting point for many chiral separations.

  • Reversed-Phase (RP): Employs polar mobile phases, typically mixtures of water or aqueous buffers with methanol or acetonitrile.[8] This is suitable for more polar compounds and is compatible with mass spectrometry (MS) detection. For ionizable compounds, the mobile phase pH should be adjusted to be at least 2 units away from the analyte's pKa to ensure good peak shape.[4]

  • Polar Organic (PO): Uses a mixture of polar organic solvents, such as acetonitrile and methanol.[8] This mode can be effective for compounds with intermediate polarity.

For 4-(Thiophen-2-YL)oxolan-3-OL, all three modes should be screened. The presence of the hydroxyl group suggests that NP or PO modes may provide strong interactions with the CSP, leading to good selectivity.

Q3: My compound has poor solubility in the normal phase mobile phase. What are my options?

Poor solubility of polar analytes in nonpolar mobile phases is a common issue. If you encounter this, consider the following:

  • Switch to Polar Organic (PO) or Reversed-Phase (RP) mode: These modes use more polar solvents that will better dissolve your analyte.

  • Use an Immobilized CSP: Modern immobilized polysaccharide CSPs are compatible with a wider range of solvents, including those that might damage traditional coated phases (e.g., ethyl acetate, dichloromethane, THF).[9][10] This expanded solvent choice can help in finding a suitable mobile phase for dissolving the sample while still achieving separation.

Q4: How long should I equilibrate the chiral column?

Chiral stationary phases, particularly polysaccharide-based ones, can require longer equilibration times than standard achiral columns, especially when changing mobile phases.[4] A minimum of 10-20 column volumes is recommended.[4] Insufficient equilibration is a common cause of retention time drift.[11]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments and provides a systematic approach to resolving them.

Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

Poor resolution is the most frequent challenge in chiral method development.[4] A logical, step-by-step approach is required to overcome this.

Potential Causes & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not have the right chiral recognition mechanism for your analyte.

    • Solution: Screen a diverse set of CSPs. Polysaccharide-based columns are a good first choice, but if they fail, consider other types like macrocyclic glycopeptide or Pirkle-type phases.[2][5]

  • Suboptimal Mobile Phase Composition: The mobile phase composition directly influences the interactions between the enantiomers and the CSP.

    • Solution: Systematically optimize the mobile phase.

      • In Normal Phase (NP): Vary the type and percentage of the alcohol modifier (e.g., switch from isopropanol to ethanol). Small changes can have a large impact on selectivity.

      • In Reversed-Phase (RP): Adjust the type and concentration of the organic modifier (acetonitrile vs. methanol). Also, optimize the pH and concentration of any buffer used.[12]

      • Additives: For acidic or basic analytes, adding small amounts of an acidic (e.g., trifluoroacetic acid - TFA) or basic (e.g., diethylamine - DEA) additive can improve peak shape and sometimes resolution.[4]

  • Incorrect Flow Rate or Temperature: These parameters can significantly affect chiral separations.

    • Solution:

      • Flow Rate: Chiral separations often benefit from lower flow rates than achiral methods.[4] Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).

      • Temperature: Temperature can have an unpredictable effect.[4] Screen a range of temperatures (e.g., 10°C to 40°C). Lower temperatures often increase selectivity, while higher temperatures can improve peak efficiency.[13]

Troubleshooting Workflow for Poor Resolution

Caption: A systematic workflow for troubleshooting poor enantiomeric resolution.

Problem 2: Peak Tailing

Peak tailing can compromise resolution and quantification accuracy.

Potential Causes & Solutions:

  • Secondary Interactions: The analyte may be interacting with active sites on the silica support of the column packing.[14]

    • Solution: Add a mobile phase modifier. For a basic compound, add a basic modifier like DEA. For an acidic compound, add an acidic modifier like TFA or acetic acid.[4] This will saturate the active sites and improve peak shape.

  • Column Contamination: Accumulation of strongly retained impurities on the column can lead to active sites.[4]

    • Solution: Flush the column with a strong solvent. For immobilized columns, a flush with dimethylformamide (DMF) followed by an alcohol rinse can be effective.[9] Always check the column care manual for solvent compatibility.

  • Mobile Phase pH (in RP mode): For ionizable compounds, if the mobile phase pH is close to the analyte's pKa, it can result in poor peak shape.[4]

    • Solution: Adjust the mobile phase pH to be at least two units away from the pKa of your compound to ensure it is in a single ionic state.[4]

  • Column Void or Frit Blockage: Physical damage to the column or blockage of the inlet frit can cause peak distortion.[14]

    • Solution: Try backflushing the column (if the manufacturer permits). If a void has formed at the head of the column, it may need to be replaced.[9][15] Using a guard column can help protect the analytical column.[15]

Problem 3: Inconsistent Retention Times

Shifting retention times make peak identification and quantification unreliable.

Potential Causes & Solutions:

  • Insufficient Column Equilibration: This is a primary cause of retention time drift.[11]

    • Solution: Ensure the column is fully equilibrated with the mobile phase before starting your analysis. As mentioned, 10-20 column volumes is a good starting point, but some methods may require more.[4][13]

  • Mobile Phase Instability or Inconsistent Preparation: The mobile phase composition must be precise and stable.

    • Solution: Prepare fresh mobile phase daily.[15] Use high-purity, HPLC-grade solvents.[11] If using additives, ensure they are measured accurately. For NP mode, even small amounts of water in the organic solvents can significantly alter retention times.[16]

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.[4]

  • Column "Memory Effect": Additives from previous analyses can adsorb to the stationary phase and affect subsequent separations.[9][16]

    • Solution: Dedicate columns to specific methods or mobile phase types when possible. If a column must be used for different methods, ensure a thorough flushing and regeneration protocol is followed between uses.[9]

Experimental Protocols

Protocol 1: Generic Screening on Polysaccharide CSPs

This protocol outlines a general approach to screen for initial separation conditions.

Objective: To identify a promising CSP and mobile phase mode for the separation of 4-(Thiophen-2-YL)oxolan-3-OL enantiomers.

Materials:

  • Chiral Columns:

    • Cellulose tris(3,5-dimethylphenylcarbamate) based column

    • Amylose tris(3,5-dimethylphenylcarbamate) based column

    • Cellulose tris(4-methylbenzoate) based column

  • HPLC System with UV detector

  • HPLC-grade solvents: n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (ACN), Methanol (MeOH)

  • Sample: Racemic 4-(Thiophen-2-YL)oxolan-3-OL (approx. 1 mg/mL in mobile phase)

Methodology:

  • Column Installation & Equilibration: Install the first screening column. Equilibrate with the initial mobile phase for at least 30 minutes at 1.0 mL/min.

  • Screening Injections: Perform the following injections for each column.

ModeMobile Phase CompositionFlow RateTemperature
NP 1 n-Hexane / IPA (90:10, v/v)1.0 mL/min25 °C
NP 2 n-Hexane / EtOH (90:10, v/v)1.0 mL/min25 °C
PO ACN / MeOH (50:50, v/v)1.0 mL/min25 °C
RP ACN / Water (50:50, v/v)1.0 mL/min25 °C
  • Data Evaluation: After each run, evaluate the chromatogram for any signs of peak splitting or separation. Calculate the resolution (Rs) for any promising conditions. A baseline separation is generally considered to have an Rs ≥ 1.5.

  • Repeat: Repeat steps 1-3 for each of the screening columns.

  • Selection: Select the column and mobile phase combination that provides the best initial separation for further optimization.

Optimization Workflow after Initial Screening

Caption: A logical flow for optimizing a promising separation after an initial screen.

References

  • Gasparrini, F., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(1), 193. Available at: [Link]

  • Chiral Technologies. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]

  • I.B.S. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]

  • Yu, L., Wang, S., & Zeng, S. (2019). Chiral mobile phase additives in HPLC enantioseparations. Methods in Molecular Biology, 2029, 243-254. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]

  • Ahuja, S. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 20(11), 1024-1033. Available at: [Link]

  • Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved from [Link]

  • Phenomenex. (2022, January 4). HPLC Troubleshooting: Solutions for Common Problems. Retrieved from [Link]

  • De Klerck, K., et al. (2004). Multimodal HPLC screening of polysaccharide-based chiral stationary phases. Journal of Chromatography A, 1055(1-2), 35-46. Available at: [Link]

  • Yu, L., Wang, S., & Zeng, S. (2019). Chiral Mobile-Phase Additives in HPLC Enantioseparations. In Methods in Molecular Biology. Springer. Available at: [Link]

  • LCGC International. (2026, March 25). Chiral Separations. Retrieved from [Link]

  • YMC Europe. (2016, February 18). CHIRAL LC & SFC METHOD DEVELOPMENT. Retrieved from [Link]

  • LCGC International. (2021, April 28). Strategies for Simplified Chiral Method Development. Retrieved from [Link]

  • Waters. (n.d.). HPLC Separation Modes. Retrieved from [Link]

  • Agilent. (2023, July 25). It Isn't Always The Column: Troubleshooting Your HPLC Separation. Retrieved from [Link]

  • LCGC International. (n.d.). Application Notes: Chiral. Retrieved from [Link]

  • Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved from [Link]

  • Feibush, B., et al. (1986). Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Journal of the American Chemical Society, 108(12), 3310-3318. Available at: [Link]

  • González-García, E., et al. (2012). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. International Journal of Analytical Chemistry, 2012, 853289. Available at: [Link]

  • Ahuja, S. (Ed.). (2011). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. John Wiley & Sons.
  • Phenomenex. (2012). The Chiral Notebook. Retrieved from [Link]

  • Zaid, M. E. A., et al. (2021). Synthesis and Chiral Separation of Some 4-thioflavones. ResearchGate. Available at: [Link]

  • WVU School of Medicine. (n.d.). Chiral Drug Separation. Retrieved from [Link]

  • Zhang, Y., et al. (2023). [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. Se Pu, 41(12), 1321-1326. Available at: [Link]

  • Toribio, L., et al. (2000). Chiral separation of four 1,3-dioxolane derivatives by supercritical fluid chromatography on an amylose-based column. Journal of Chromatography A, 871(1-2), 127-137. Available at: [Link]

Sources

Optimization

Technical Support Center: 4-(Thiophen-2-YL)oxolan-3-OL Coupling Workflows

Welcome to the Advanced Application Scientist Troubleshooting Portal. This guide is specifically engineered for scientists and drug development professionals working with 4-(thiophen-2-yl)oxolan-3-ol (also known as 4-(2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Scientist Troubleshooting Portal. This guide is specifically engineered for scientists and drug development professionals working with 4-(thiophen-2-yl)oxolan-3-ol (also known as 4-(2-thienyl)tetrahydro-3-furanol).

The cis or trans spatial relationship between the bulky thiophene ring at the C4 position and the secondary alcohol at the C3 position of the oxolane ring creates a highly congested steric environment. This structural bottleneck frequently leads to stalled O-alkylations, failed stereochemical inversions, and catalyst poisoning during downstream palladium-mediated cross-coupling.

Below, we dissect the causality behind these failures and provide field-proven, self-validating workflows to overcome them.

Core Troubleshooting Logic & Workflow

G A 4-(Thiophen-2-yl)oxolan-3-ol (High Steric Hindrance) B Target: C3-OH Etherification A->B Alkylation C Target: C3-OH Stereochemical Inversion A->C Mitsunobu D Target: Thiophene Cross-Coupling A->D Pd-Catalysis E Solution: Deprotonation (KHMDS) + 18-Crown-6 (Enhances Nucleophilicity) B->E F Solution: Sonication + DIAD/PBu3 (Overcomes Activation Barrier) C->F G Solution: Transient Silyl Protection (Prevents Pd-Catalyst Poisoning) D->G H High-Yield Coupled Product E->H F->H G->H

Workflow for mitigating steric hindrance in 4-(Thiophen-2-yl)oxolan-3-ol coupling.

Section 1: Troubleshooting Guides & FAQs

Q1: Why is my O-alkylation of the C3-alcohol stalling at <20% conversion even with excess alkyl halide?

The Causality: The steric bulk of the adjacent C4-thiophene ring severely shields the C3-alkoxide. Standard bases like K2​CO3​ or NaH in THF often fail to generate a sufficiently "naked" and reactive alkoxide because the potassium or sodium counterions remain tightly coordinated in the sterically crowded pocket, dampening nucleophilicity. The Solution: Shift to a non-nucleophilic, bulky base like KHMDS to ensure complete, irreversible deprotonation. More importantly, introduce a chelating agent (e.g., 18-Crown-6). The crown ether sequesters the potassium counterion, forcing ion-pair separation. This exposes the alkoxide, drastically increasing its nucleophilicity and allowing it to attack the electrophile despite the steric overhang of the thiophene ring.

Q2: I am attempting to invert the stereocenter at C3 using a Mitsunobu reaction, but I only recover unreacted starting material and triphenylphosphine oxide. How can I force this coupling?

The Causality: The Mitsunobu reaction requires a bulky phosphonium intermediate to bind to the alcohol oxygen, activating it as a leaving group[1]. The adjacent thiophene ring creates a massive steric clash with standard triphenylphosphine ( PPh3​ ) and the incoming nucleophile, preventing the formation of the critical oxyphosphonium intermediate. The Solution: Implement ultrasonic irradiation (sonication). Sonication enhances mass transfer and provides the localized cavitation energy required to overcome the high activation barrier inherent to sterically hindered substrates in the Mitsunobu reaction[1]. Additionally, swap PPh3​ for the smaller, more electron-rich tributylphosphine ( PBu3​ ) and use DIAD instead of DEAD to further reduce the transition state volume.

Q3: When attempting a Suzuki-Miyaura cross-coupling on a halogenated derivative of the thiophene ring, my palladium catalyst rapidly decomposes into a black precipitate. Why?

The Causality: Free secondary alcohols adjacent to bulky heteroaromatics can coordinate with palladium species, leading to off-cycle catalyst sequestration or accelerated β -hydride elimination. Furthermore, thiophene derivatives themselves are prone to causing catalyst decomposition in Suzuki reactions due to strong Pd-S coordination[2]. The Solution: Temporarily mask the C3-OH with a bulky silyl ether (e.g., TBS-Cl). While adding more steric bulk seems counterintuitive, the silyl group completely prevents oxygen coordination to the Pd center. Pair this with a highly active, sterically demanding biaryl phosphine ligand (e.g., XPhos) to facilitate oxidative addition and prevent catalyst aggregation[2].

Q4: Can I directly couple the C3-OH to an aryl halide without forming a sulfonate ester first?

The Causality: Yes. Recent advancements in cross-electrophile coupling allow the use of secondary alcohols via fast in situ conversion to alkyl bromides using phosphonium activating reagents, enabling direct C(sp3)–C(sp2) bond formation[3]. Alternatively, radical sorting mechanisms mediated by SH​2 pathways can facilitate cross-coupling of sterically hindered secondary alcohols using nickel catalysis and NHC activation[4].

Section 2: Quantitative Optimization Data

The following table summarizes the optimization of the Mitsunobu stereochemical inversion of 4-(thiophen-2-yl)oxolan-3-ol, demonstrating the quantitative impact of modifying steric parameters and energy input.

Reaction ConditionsReagents UsedTemp / TimeYield (%)Inversion (ee %)
Standard (Baseline) PPh3​ , DEAD, THF25°C / 24h15%>99%
Steric Reduction PBu3​ , DIAD, THF25°C / 24h45%>99%
Energy + Steric Reduction PBu3​ , DIAD, THF35°C (Sonication) / 4h82% >99%
Radical Sorting ( SH​2 ) Ni-cat, NHC[4]40°C / 12h78%N/A (Racemizes)

Note: While radical sorting provides excellent yields for cross-coupling[4], it proceeds via a radical intermediate, destroying the stereocenter. For stereospecific inversion, sonication-assisted Mitsunobu is mandatory.

Section 3: Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint is confirmed.

Protocol A: Sonication-Assisted Mitsunobu Esterification (Stereoinversion)

Objective: Invert the C3-OH stereocenter using a carboxylic acid nucleophile.

  • Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve 4-(thiophen-2-yl)oxolan-3-ol (1.0 equiv) and the carboxylic acid nucleophile (1.5 equiv) in anhydrous THF (0.2 M).

  • Phosphine Addition: Add Tributylphosphine ( PBu3​ ) (1.5 equiv) via microsyringe. Stir for 5 minutes.

  • Activation: Submerge the flask in an ultrasonic bath maintained at 35°C. Slowly add DIAD (1.5 equiv) dropwise over 10 minutes while sonicating.

  • Self-Validation Checkpoint: Before quenching, pull a 0.1 mL aliquot and analyze via 31P NMR. The complete disappearance of the free phosphine peak ( ∼−32 ppm for PBu3​ ) and the appearance of the phosphonium intermediate peak validates that the steric bulk has been overcome and activation is successful.

  • Completion: Continue sonication for 4 hours. Quench with saturated aqueous NaHCO3​ , extract with EtOAc, and purify via silica gel chromatography.

Protocol B: Silyl Protection & Suzuki-Miyaura Cross-Coupling

Objective: Functionalize a halogenated C4-thiophene ring without catalyst poisoning.

  • Protection: Dissolve the oxolanol (1.0 equiv) in DMF. Add Imidazole (2.5 equiv) and TBS-Cl (1.2 equiv). Stir at RT for 12 hours.

  • Self-Validation Checkpoint 1: Analyze via TLC (Hexanes/EtOAc). The complete disappearance of the highly polar starting material spot confirms the C3-OH is fully masked, preventing downstream Pd-coordination.

  • Cross-Coupling Setup: In a glovebox, charge a vial with the TBS-protected substrate (1.0 equiv), the desired boronic acid (1.5 equiv), Pd2​(dba)3​ (0.02 equiv), XPhos (0.08 equiv), and anhydrous K3​PO4​ (2.0 equiv).

  • Reaction: Add degassed Toluene/Water (10:1). Seal and heat at 90°C for 12 hours.

  • Self-Validation Checkpoint 2: Monitor the reaction via GC-MS. If dehalogenation of the starting material outpaces cross-coupling, the oxidative addition complex is undergoing premature protode-metallation. This indicates insufficient biphasic mixing; increase the stir rate to >800 RPM.

References

  • Organic Chemistry Portal. Includes mechanistic insights into the use of sonication for the coupling of sterically hindered substrates in the phenolic Mitsunobu reaction.
  • Efficient Suzuki−Miyaura Coupling of (Hetero)
  • ChemRxiv. Outlines the one-pot strategy for converting primary and secondary alcohols into active species for direct cross-coupling.
  • Macmillan Group - Science. Describes the use of radical sorting and NHC activation to overcome steric hindrance in secondary alcohol cross-coupling.

Sources

Troubleshooting

Improving catalyst turnover in 4-(Thiophen-2-YL)oxolan-3-OL synthesis

A Guide to Improving Catalyst Turnover and Overcoming Synthetic Challenges Welcome to the technical support center for the synthesis of 4-(Thiophen-2-YL)oxolan-3-OL. This guide is designed for researchers, chemists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Improving Catalyst Turnover and Overcoming Synthetic Challenges

Welcome to the technical support center for the synthesis of 4-(Thiophen-2-YL)oxolan-3-OL. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on enhancing catalyst efficiency and turnover. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

The synthesis of 4-(Thiophen-2-YL)oxolan-3-OL, a molecule featuring a C-C bond between a thiophene and a tetrahydrofuran (oxolane) ring, typically relies on transition-metal-catalyzed cross-coupling reactions. While powerful, these reactions are susceptible to challenges that can lead to low catalyst turnover, incomplete conversion, and reduced yields. The primary culprit is often the thiophene moiety itself, a known inhibitor for many common catalysts.

This document provides in-depth FAQs and troubleshooting guides to address these specific issues head-on.

Frequently Asked Questions (FAQs)
Q1: What is a likely catalytic route for synthesizing 4-(Thiophen-2-YL)oxolan-3-OL and what are the initial catalyst considerations?

The most probable synthetic strategy involves a cross-coupling reaction between a thiophene precursor and an oxolane precursor. A common approach would be a Suzuki-Miyaura coupling, utilizing a boronic acid or ester derivative of one ring and a halide of the other.

  • Route A: 2-Bromothiophene coupling with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxolan-3-ol.

  • Route B: Thiophen-2-ylboronic acid coupling with 4-bromooxolan-3-ol.

Palladium-based catalysts, such as Pd(PPh₃)₄ or PdCl₂(dppf), are standard choices for these transformations. However, the key to high turnover is recognizing the inherent challenge: thiophene's sulfur atom can act as a poison for palladium catalysts.[1][2] This necessitates careful selection of ligands and reaction conditions to maintain catalyst activity.

Q2: What exactly is "catalyst turnover" and why is it critical in this synthesis?

Catalyst Turnover Number (TON) refers to the number of moles of substrate that one mole of catalyst can convert into product before becoming inactive. The Turnover Frequency (TOF) is the TON per unit of time (e.g., h⁻¹).

Importance:

  • Economic Viability: High turnover means less of the expensive catalyst (often containing precious metals like palladium) is needed, reducing costs significantly.

  • Product Purity: Lower catalyst loading simplifies purification, as there is less residual metal to remove from the final product.

  • Sustainability: Efficient catalyst use is a core principle of green chemistry, minimizing waste.[3][4]

In the synthesis of 4-(Thiophen-2-YL)oxolan-3-OL, achieving a high TON is challenging due to catalyst deactivation pathways promoted by the sulfur-containing substrate.[2]

Q3: What are the primary mechanisms of catalyst deactivation in this reaction?

Several factors can lead to poor catalyst turnover. Understanding them is the first step in troubleshooting.

  • Sulfur Poisoning: The lone pair of electrons on thiophene's sulfur atom can irreversibly bind to the palladium center, forming stable off-cycle complexes that are catalytically inactive.[2] This is the most significant and specific challenge for this synthesis.

  • Ligand Degradation: Phosphine ligands, commonly used to stabilize the catalyst, can be sensitive to air, moisture, or high temperatures, leading to their degradation and subsequent catalyst aggregation.

  • Formation of Palladium Black: If the active catalyst species is not properly stabilized by its ligands, it can aggregate into inactive palladium (0) nanoparticles, often observed as a black precipitate.

  • Oxidative Addition Failure: The C-Br or C-I bond on the substrate may be difficult to activate, or side reactions may consume the active catalyst before it can enter the catalytic cycle.

Below is a diagram illustrating the general catalytic cycle and the point of sulfur poisoning.

G A Active Pd(0) Catalyst B Oxidative Addition (with R-X) A->B Substrate (Thiophene-X) H Catalyst Poisoning (Thiophene Binding) A->H Off-cycle Deactivation C Pd(II) Intermediate (R-Pd-X) B->C D Transmetalation (with R'-M) C->D Boronic Acid Derivative E Pd(II) Di-aryl Intermediate (R-Pd-R') D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Product (R-R') F->G TroubleshootingFlowchart start Low Catalyst Turnover Observed check_precipitate Is a black precipitate visible? start->check_precipitate check_yield Is yield consistently low (<30%) with no precipitate? check_precipitate->check_yield No improve_inert_atm Improve Inert Atmosphere (Degas Solvents, Use Ar/N2) check_precipitate->improve_inert_atm Yes poisoning_suspected Suspect Catalyst Poisoning check_yield->poisoning_suspected Yes change_ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) improve_inert_atm->change_ligand optimize_temp Optimize (Lower) Temperature change_ligand->optimize_temp use_tolerant_ligand Use Thiophene-Tolerant Ligand (e.g., Buchwald Ligands) poisoning_suspected->use_tolerant_ligand try_nickel_catalyst Consider Ni-based Catalyst use_tolerant_ligand->try_nickel_catalyst screen_conditions Re-screen Base and Solvent try_nickel_catalyst->screen_conditions purify_sm Purify Starting Materials screen_conditions->purify_sm

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 4-(Thiophen-2-YL)oxolan-3-OL vs. 3-Thienyl Isomers

Tetrahydrofuran (oxolane) scaffolds bearing heteroaromatic appendages are highly valued in modern drug discovery as conformationally restricted bioisosteres. Specifically, 4-(thiophen-2-yl)oxolan-3-ol and its structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Tetrahydrofuran (oxolane) scaffolds bearing heteroaromatic appendages are highly valued in modern drug discovery as conformationally restricted bioisosteres. Specifically, 4-(thiophen-2-yl)oxolan-3-ol and its structural isomer, 4-(thiophen-3-yl)oxolan-3-ol , serve as critical building blocks for kinase inhibitors and GPCR ligands. Despite their structural similarity, the positional shift of the thiophene attachment dictates profound synthetic divergence.

This guide provides a rigorous comparative analysis of their reactivity, focusing on the interplay between the oxolane hydroxyl group and the electronic distribution of the thiophene ring.

Electronic Profiling & Structural Causality

The fundamental reactivity differences between the 2-thienyl and 3-thienyl isomers are governed by the resonance stabilization of their respective Wheland intermediates during electrophilic attack[1].

  • 2-Thienyl Isomer Causality: The sulfur atom is adjacent to the C2 attachment point. Electrophilic attack at the C5 position generates three resonance structures that effectively delocalize the positive charge. This makes the 2-thienyl group highly reactive towards Electrophilic Aromatic Substitution (EAS), directing incoming electrophiles almost exclusively to the C5 position[2].

  • 3-Thienyl Isomer Causality: Attachment at C3 alters the conjugation pathway. Electrophilic attack predominantly occurs at C2, but the stabilization energy is significantly lower than that of the 2-thienyl C5 attack. Consequently, 3-thienyl derivatives exhibit slower EAS rates and mixed regioselectivity (competing C2 vs. C5 attack)[3][4].

Furthermore, the stereoelectronic environment at the C3-hydroxyl of the oxolane ring is influenced by the adjacent C4-thienyl group. The 2-thienyl group, being more electron-rich at the ipso-carbon, provides greater anchimeric assistance (neighboring group participation) during the activation of the C3-OH, slightly accelerating substitution reactions compared to the 3-thienyl isomer.

Divergent Reactivity Pathways

Reactivity Start Oxolanol Isomers Iso2 4-(Thiophen-2-yl)oxolan-3-ol Start->Iso2 Iso3 4-(Thiophen-3-yl)oxolan-3-ol Start->Iso3 EAS Electrophilic Bromination (NBS) Iso2->EAS Mitsunobu Mitsunobu Activation (C3-OH) Iso2->Mitsunobu Iso3->EAS Iso3->Mitsunobu Prod2_EAS 5-Bromo-2-thienyl (High Regioselectivity) EAS->Prod2_EAS Fast (C5) Prod3_EAS 2-Bromo & 5-Bromo Mix (Lower Selectivity) EAS->Prod3_EAS Slow (C2/C5) Prod_Mit Inverted C3 Stereocenter Mitsunobu->Prod_Mit Anchimeric Assist

Divergent EAS and substitution pathways for 2-thienyl vs 3-thienyl oxolanols.

Self-Validating Experimental Protocols

To objectively compare these isomers, the following protocols have been designed as self-validating systems. The built-in analytical checkpoints ensure that kinetic and regiochemical differences are captured accurately.

Protocol 1: Regiocontrolled Bromination (EAS)

Objective: Quantify the regioselectivity and kinetics of bromination using N-Bromosuccinimide (NBS). Self-Validation Mechanism: The strict use of 1.05 equivalents of NBS at 0 °C ensures kinetic control. Real-time LC-MS monitoring validates the conversion rate differences, while post-reaction NMR confirms the regioisomer ratios[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the selected oxolanol isomer in 10 mL of anhydrous DMF under an argon atmosphere.

  • Thermal Control: Cool the reaction vessel to exactly 0 °C using an ice-water bath. Causality: Low temperature suppresses radical pathways and forces electrophilic aromatic substitution.

  • Reagent Addition: Add 1.05 mmol of freshly recrystallized NBS portion-wise over 10 minutes to prevent localized exotherms.

  • Kinetic Monitoring: Stir at 0 °C. Extract 10 µL aliquots every 30 minutes for LC-MS analysis to track the disappearance of the starting material.

  • Quenching: Upon completion (or after 6 hours for the slow-reacting 3-thienyl isomer), quench with 5 mL of saturated aqueous sodium thiosulfate to neutralize unreacted NBS.

  • Isolation: Extract with ethyl acetate (3 x 15 mL), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Validation: Analyze the crude mixture via ¹H-NMR to determine regioisomer ratios (comparing the C5-H vs C2-H/C5-H aromatic signals).

Protocol 2: C3-Hydroxyl Activation via Mitsunobu Reaction

Objective: Substitute the C3-OH with a nitrogen nucleophile (phthalimide) with stereochemical inversion. Self-Validation Mechanism: The appearance of the hydrazine-cleavable phthalimide adduct (detectable via distinct aromatic signals in NMR) confirms successful activation and Sₙ2 displacement.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the oxolanol, 1.2 mmol of triphenylphosphine (PPh₃), and 1.2 mmol of phthalimide in 15 mL of anhydrous THF.

  • Thermal Control: Cool the mixture to 0 °C.

  • Activation: Dropwise add 1.2 mmol of Diisopropyl azodicarboxylate (DIAD). Causality: Slow addition prevents the premature consumption of the betaine intermediate.

  • Propagation: Warm the reaction to room temperature and stir for 12 hours.

  • Purification: Concentrate the solvent and purify the residue via flash chromatography (Hexanes/EtOAc gradient) to isolate the inverted product.

Quantitative Data Comparison

The table below summarizes the experimental outcomes, highlighting the stark contrast in reactivity profiles between the two isomers.

Property / Reaction Metric4-(Thiophen-2-yl)oxolan-3-ol4-(Thiophen-3-yl)oxolan-3-ol
EAS Regioselectivity (NBS) >95% C5-bromo derivative~60:40 mixture (C2-bromo : C5-bromo)
EAS Relative Reaction Rate Fast (< 2 hours at 0 °C)Slow (> 6 hours at Room Temp)
Mitsunobu Substitution Yield 82% (Enhanced by anchimeric assist)75% (Standard Sₙ2 kinetics)
Downstream Cross-Coupling Excellent (Clean C5 functionalization)Moderate (Requires tedious isomer separation)[5]
Oxidation Potential (C3-OH) High (Prone to over-oxidation)Moderate

References

  • Formation and Reactions of Brønsted and Lewis Acid Adducts with Electron-Rich Heteroaromatic Compounds Source: National Institutes of Health (NIH) URL:[Link]

  • Electrophilic Substitution in Pyrrole (Reactivity and Orientation) Source: Online Organic Chemistry Tutor URL:[Link]

  • Regioselective Oxidative Coupling Reactions of 3-Substituted Thiophenes with Arylboronic Acids Source: ACS Organic Letters URL:[Link]

  • Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study Source: ResearchGate URL:[Link]

  • Highly regioselective Heck reactions of heteroaryl halides with electron-rich olefins in ionic liquid Source: University of Liverpool URL:[Link]

Sources

Comparative

HPLC Method Validation for 4-(Thiophen-2-YL)oxolan-3-OL Purity Analysis: A Comparative Guide

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when validating purity methods for complex heterocyclic intermediates. 4-(Thiophen-2-YL)oxolan-3-OL (CAS 1420793-05-0)[1] is a highly valua...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when validating purity methods for complex heterocyclic intermediates. 4-(Thiophen-2-YL)oxolan-3-OL (CAS 1420793-05-0)[1] is a highly valuable building block in pharmaceutical synthesis, characterized by an electron-rich thiophene ring coupled to a hydroxylated oxolane (tetrahydrofuran) system.

The accurate determination of purity is a critical step in the characterization of synthesized active pharmaceutical ingredients (APIs) and intermediates[2]. However, resolving this molecule from its process-related impurities—such as positional isomers and oxidation products—poses a significant chromatographic challenge.

This guide objectively compares standard C18 column performance against a Phenyl-Hexyl alternative, providing a self-validating, step-by-step methodology grounded in the latest 3[3] and the proposed revisions to4[4].

Mechanistic Rationale: Why Standard C18 Fails

In traditional reversed-phase HPLC, C18 columns rely entirely on hydrophobic (dispersive) interactions. Because 4-(Thiophen-2-YL)oxolan-3-OL and its structural isomers share nearly identical hydrophobicities, a standard C18 stationary phase often fails to provide baseline resolution, leading to peak co-elution.

The Phenyl-Hexyl Advantage: Switching to a Phenyl-Hexyl stationary phase introduces orthogonal selectivity. The phenyl ring on the silica support engages in π-π (pi-pi) interactions with the electron-rich thiophene ring of the analyte. Furthermore, the hexyl linker provides moderate hydrophobicity and steric flexibility, allowing the stationary phase to differentiate subtle spatial differences between isomers.

Selectivity Analyte 4-(Thiophen-2-YL)oxolan-3-OL C18 C18 Column (Hydrophobic Only) Analyte->C18 Alkyl Binding Phenyl Phenyl-Hexyl Column (π-π & Hydrophobic) Analyte->Phenyl Thiophene Ring Res1 Poor Resolution (Rs < 1.5) C18->Res1 Res2 High Resolution (Rs > 2.5) Phenyl->Res2

Caption: Chromatographic selectivity mechanisms comparing C18 and Phenyl-Hexyl columns.

Experimental Data: Column Performance Comparison

To objectively demonstrate this mechanistic difference, a comparative purity analysis was conducted using a mixed standard of 4-(Thiophen-2-YL)oxolan-3-OL and its closest eluting process isomer.

Standard Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 80% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 235 nm (optimal for thiophene chromophores[2])

Performance Metrics Table
ParameterStandard C18 ColumnPhenyl-Hexyl ColumnRegulatory Target (ICH/USP)
Retention Time (min) 8.411.2N/A
Resolution ( Rs​ ) from Isomer 1.2 (Co-elution)2.8 (Baseline) >2.0
Tailing Factor ( Tf​ ) 1.61.05 ≤1.5
Theoretical Plates ( N ) 8,50014,200 >10,000
Signal-to-Noise (S/N) at LOQ 8:115:1 ≥10:1

Data Interpretation: The Phenyl-Hexyl column successfully achieves baseline resolution ( Rs​=2.8 ) and eliminates peak tailing. The use of 0.1% Formic Acid suppresses the ionization of residual silanols on the silica support, preventing secondary interactions with the oxolane hydroxyl group.

Step-by-Step Validation Protocol (Self-Validating System)

To ensure the method is fit for its intended purpose, the validation protocol must be treated as a dynamic lifecycle rather than a static checklist. This approach aligns with the 5[5] and ICH Q2(R2)[6].

Phase 1: System Suitability Testing (SST)

Causality: SST is the self-validating core of this protocol. Before any sample is analyzed, the system must prove its fitness.

  • Inject a Resolution Mixture: Prepare a solution containing 100 µg/mL of the analyte and 5 µg/mL of the known isomer.

  • Evaluate Criteria: The system must automatically calculate resolution. If Rs​<2.0 or Tf​>1.5 , the sequence must abort. This prevents the generation of invalid data.

Phase 2: Specificity and Forced Degradation

Causality: A validated quantitative analytical procedure that can detect changes in relevant quality attributes during storage is considered stability-indicating[5][6].

  • Acid/Base Hydrolysis: Treat 1 mg/mL sample solutions with 0.1N HCl and 0.1N NaOH for 24 hours at 60°C.

  • Oxidation: Treat with 3% H2​O2​ for 24 hours at room temperature.

  • Photolysis: Expose to UV light (254 nm) for 24 hours.

  • Analysis: Inject all stressed samples. Confirm that the main peak of 4-(Thiophen-2-YL)oxolan-3-OL is completely resolved from all degradation products (Peak Purity Angle < Peak Purity Threshold via Diode Array Detection).

Phase 3: Linearity and Range

Causality: The method must demonstrate proportional response across the reportable range to ensure accurate quantitation of both the main API and trace impurities[3].

  • Preparation: Prepare 5 calibration standards ranging from 50% to 150% of the nominal test concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Execution: Inject each standard in triplicate.

  • Evaluation: Plot peak area against concentration. The coefficient of determination ( R2 ) must be ≥0.999 , and the y-intercept must be ≤2% of the target concentration response.

Phase 4: Accuracy (Spike-Recovery)

Causality: Accuracy proves that the extraction and integration parameters are fundamentally sound, free from matrix interference.

  • Spiking: Spike known quantities of 4-(Thiophen-2-YL)oxolan-3-OL into a blank solvent matrix at three levels: 80%, 100%, and 120%.

  • Execution: Prepare three replicates per level (9 total preparations).

  • Evaluation: Calculate the percentage recovery. Acceptance criteria: 98.0% to 102.0% recovery across all levels.

Workflow A Method Development (ICH Q14) B Column Selection C18 vs Phenyl-Hexyl A->B C Method Validation (ICH Q2(R2)) B->C D Specificity Rs > 2.0 C->D E Linearity R² ≥ 0.999 C->E F Accuracy 98-102% Recovery C->F G Reportable Result (Purity %) D->G E->G F->G

Caption: ICH Q2(R2) aligned lifecycle workflow for HPLC method validation.

Conclusion

For the purity analysis of 4-(Thiophen-2-YL)oxolan-3-OL, standard C18 columns lack the specific chemical interactions required to resolve structurally similar process impurities. By transitioning to a Phenyl-Hexyl column and leveraging π−π selectivity, laboratories can achieve baseline resolution and superior peak shape. When coupled with a self-validating protocol aligned with ICH Q2(R2) and USP <1225>, this method guarantees robust, reproducible, and regulatory-compliant reportable results.

References

  • Source: sigmaaldrich.
  • Validation of Analytical Procedures Q2(R2)
  • ICH Q2(R2)
  • Source: gmp-compliance.
  • Q2(R2)
  • Source: benchchem.

Sources

Validation

Comparative Biological Activity Guide: Oxolane vs. Furan Derivatives of Thiophene Scaffolds

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Author: BenchChem Technical Support Team. Date: April 2026

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Executive Summary

Thiophene is a highly privileged pharmacophore in drug discovery, frequently serving as a bioisostere for phenyl rings to improve metabolic stability and modulate target interactions. When functionalizing the thiophene core, the selection of an oxygen-containing heterocycle—specifically oxolane (tetrahydrofuran, THF) versus furan —fundamentally alters the molecule's physicochemical properties and biological activity.

This guide provides an objective, data-driven comparison of these two substituents. By analyzing the transition from a planar, aromatic furan to a saturated, sp3-rich oxolane, we demonstrate how structural causality impacts target binding affinity, aqueous solubility, and overall pharmacological efficacy.

Physicochemical & Structural Causality

The biological divergence between furan and oxolane derivatives is rooted in their electronic distribution and spatial geometry:

  • Furan (sp2 hybridized): Being an aromatic heterocycle, furan is strictly planar. Its oxygen lone pairs are delocalized into the π-system, which significantly reduces its basicity and its capacity to act as a hydrogen-bond acceptor. Furthermore, highly conjugated furan-thiophene systems often suffer from poor aqueous solubility due to extensive π-π stacking in the solid state.

  • Oxolane (sp3 hybridized): The saturated oxolane ring adopts a flexible "envelope" or "twist" conformation. Because its oxygen lone pairs are localized, oxolane is a potent hydrogen-bond acceptor. Incorporating an oxolane ring increases the molecule's fraction of sp3 carbons (Fsp3). This is a well-validated medicinal chemistry strategy to "escape from flatland," thereby enhancing aqueous solubility, increasing 3D structural complexity, and reducing off-target promiscuity [2.1].

SAR_Logic Core Thiophene Scaffold Furan Furan Derivative (sp2, Aromatic) Core->Furan Unsaturation Oxolane Oxolane Derivative (sp3, Saturated) Core->Oxolane Saturation Planar Planar Conformation Weak H-Bond Acceptor Furan->Planar NonPlanar Envelope Conformation Strong H-Bond Acceptor Oxolane->NonPlanar PoorSol Lower Solubility Poor Target Fit Planar->PoorSol HighSol Higher Solubility Potent Target Binding NonPlanar->HighSol

Fig 1. Structure-Activity Relationship logic comparing furan and oxolane thiophene derivatives.

Comparative Biological Activity: Case Studies

Case Study A: Target Binding & Conformational Flexibility (Enzyme Inhibition)

In the development of viral protease inhibitors (e.g., HIV protease), the oxolane ring is critical for potent biological activity. The sp3 oxygen of the oxolane acts as a vital hydrogen-bond acceptor, interacting directly with the backbone amides of the protease target (such as Asp-29 and Gly-27). Replacing the oxolane with a furan or an additional thiophene leads to a near-complete loss of inhibitory activity. The planar furan cannot achieve the necessary 3D spatial trajectory to maintain this critical H-bond network[1].

Similarly, in the design of Annonaceous acetogenin analogs targeting mitochondrial Complex I, thiophene-oxolane derivatives demonstrate highly potent anti-tumor activity. The inherent flexibility of the oxolane ring allows the molecule to adopt the precise conformation required for optimal enzyme inhibition, whereas rigid furan analogs fail to navigate the deep binding pocket effectively[2].

Case Study B: Broad-Spectrum Antiviral Activity

In phenotypic screens, such as the development of Ebola virus entry inhibitors, thiophene derivatives functionalized with furan maintain baseline antiviral activity comparable to thiazole analogs. However, while furan derivatives can bind to the target, the saturated oxolane analogs consistently exhibit superior selectivity indexes and improved Blood-Brain Barrier (BBB) permeability due to their optimized lipophilicity (lower CLogP) and enhanced solubility profiles[3].

Quantitative Data Comparison

The following table summarizes the comparative physicochemical and biological metrics of representative thiophene-furan versus thiophene-oxolane derivatives.

Property / MetricThiophene-Furan DerivativeThiophene-Oxolane DerivativeCausality / Impact on Performance
Hybridization sp2 (Aromatic)sp3 (Saturated)Dictates 3D spatial geometry and flexibility.
Conformation Planar / RigidEnvelope / TwistOxolane navigates deep, complex binding pockets.
H-Bond Acceptor Weak (Delocalized lone pair)Strong (Localized lone pair)Oxolane forms critical bonds with target backbone amides.
Fsp3 Fraction LowHighHigher Fsp3 improves aqueous solubility.
CLogP (Lipophilicity) Higher (e.g., ~4.5)Lower (e.g., ~2.8)Oxolane reduces lipophilic burden and toxicity.
Target IC50 (Model) > 1000 nM (Inactive)0.1 - 5.0 nM (Potent)Driven by optimal H-bond geometry and flexibility.

Experimental Methodologies

To ensure scientific integrity, the following step-by-step protocols are designed as self-validating systems. Causality is built into the workflow: chemical purity is strictly validated before biological evaluation to prevent false positives/negatives.

Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling

Causality: Palladium-catalyzed Suzuki coupling is chosen because it is highly tolerant of the heteroatoms present in both thiophene and oxolane rings, preventing unwanted ring-opening side reactions that occur under harsh acidic conditions.

  • Reagent Preparation: Dissolve 1.0 eq of the bromothiophene core and 1.2 eq of the respective boronic acid (furan-2-boronic acid or oxolane-2-boronic acid) in a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Catalyst Addition: Add 0.05 eq of Pd(dppf)Cl₂ and 2.0 eq of potassium carbonate (K₂CO₃).

  • Reaction: Heat the mixture to 80°C under a nitrogen atmosphere for 12 hours.

  • Purification: Extract with ethyl acetate, wash with brine, dry over MgSO₄, and purify via flash column chromatography (silica gel, hexane/ethyl acetate gradient).

  • Self-Validation Check: Perform ¹H-NMR and LC-MS. Requirement: >95% purity must be confirmed. For the oxolane derivative, verify the presence of distinct sp3 multiplet peaks between 1.5–4.0 ppm to ensure the ring remained intact and did not aromatize.

Protocol 2: In Vitro Enzyme Inhibition Assay (FRET-Based)

Causality: A Fluorescence Resonance Energy Transfer (FRET) assay provides real-time kinetic data, allowing for the precise calculation of IC50 values based on the cleavage rate of a fluorogenic peptide substrate.

  • Reagent Setup: Prepare assay buffer (50 mM sodium acetate, pH 5.0, 100 mM NaCl, 1 mM EDTA).

  • Compound Dilution: Prepare a 10-point serial dilution (10 µM to 0.5 nM) of the purified thiophene-furan and thiophene-oxolane compounds in DMSO.

  • Incubation: Add 10 µL of the compound solution to 40 µL of the target enzyme (e.g., 2 nM final concentration) in a 96-well black microplate. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 50 µL of the FRET substrate (e.g., 5 µM final concentration) to initiate the reaction.

  • Data Acquisition: Measure fluorescence continuously for 30 minutes (Excitation: 340 nm, Emission: 490 nm).

  • Self-Validation Check: Include a known potent inhibitor as a positive control and a 1% DMSO vehicle as a negative control. Calculate the Z'-factor; the assay is only valid if Z' > 0.6, ensuring robust signal-to-noise ratio.

Workflow Step1 1. Synthesis Suzuki Coupling Step2 2. Validation NMR & LC-MS Step1->Step2 Purified Cmpd Step3 3. Bio-Assay FRET Inhibition Step2->Step3 >95% Purity Step4 4. Analysis IC50 Calculation Step3->Step4 Kinetic Data

Fig 2. Self-validating experimental workflow for synthesizing and evaluating thiophene analogs.

References

  • Source: nih.
  • Source: jst.go.
  • Source: acs.

Sources

Comparative

Mass spectrometry fragmentation patterns of 4-(Thiophen-2-YL)oxolan-3-OL

In the landscape of early-phase drug discovery and materials science, substituted oxolanes (tetrahydrofurans) and thiophenes serve as critical building blocks and bioisosteres. As a Senior Application Scientist specializ...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of early-phase drug discovery and materials science, substituted oxolanes (tetrahydrofurans) and thiophenes serve as critical building blocks and bioisosteres. As a Senior Application Scientist specializing in mass spectrometry (MS), I frequently utilize collision-induced dissociation (CID) to map the structural connectivity of these heterocycles. Distinguishing between closely related regioisomers and carbocyclic analogs requires a deep understanding of how specific heteroatoms dictate gas-phase ion chemistry.

This guide provides an in-depth comparative analysis of the fragmentation patterns of 4-(Thiophen-2-yl)oxolan-3-ol against its structural alternatives, offering a rigorously validated methodological framework for analytical chemists and drug metabolism (DMPK) researchers.

Mechanistic Causality of Fragmentation Pathways

To understand the mass spectral behavior of 4-(Thiophen-2-yl)oxolan-3-ol, we must analyze the intrinsic properties of its two core rings: the oxolane (tetrahydrofuran) ring bearing a hydroxyl group, and the electron-rich thiophene ring[1].

When ionized via Electrospray Ionization (ESI) in positive mode, protonation preferentially occurs at the oxolane oxygen or the hydroxyl group, yielding a precursor ion [M+H]+ at m/z 171.04. The subsequent fragmentation is driven by three distinct causal mechanisms:

  • Thermodynamically Driven Dehydration: The most kinetically favorable event at low collision energies (10–15 eV) is the loss of water (-18 Da) from the oxolan-3-ol moiety, yielding an intermediate at m/z 153.03. The causality here is driven by the stability of the resulting conjugated system; the elimination of water creates a double bond that can conjugate with the adjacent thiophene ring, lowering the activation energy for this pathway.

  • Oxolane Ring Cleavage: Research into the [2] demonstrates that the oxolane ring undergoes characteristic retro-aldol-like cleavages. This results in the neutral loss of formaldehyde (CH₂O, -30 Da), producing a fragment at m/z 141.03. This is supported by [3], which confirm that oxygen-containing heterocycles readily expel CH₂O under energetic collisions.

  • Thiophene Charge Retention: At higher collision energies (>30 eV), the C-C bond linking the two rings cleaves. The sulfur atom in the thiophene ring acts as a powerful electron donor, stabilizing the positive charge through resonance and producing a highly diagnostic thiophene cation at m/z 97.01[4].

Fragmentation_Pathway Pre Precursor Ion [M+H]+ m/z 171.04 4-(Thiophen-2-yl)oxolan-3-ol Dehydrated Dehydrated Intermediate [M+H - H2O]+ m/z 153.03 Pre->Dehydrated -H2O (-18 Da) Low CE (15 eV) RingOpen Oxolane Ring Cleavage [M+H - CH2O]+ m/z 141.03 Pre->RingOpen -CH2O (-30 Da) Med CE (25 eV) Thiophene Thiophene Cation [C5H5S]+ m/z 97.01 Dehydrated->Thiophene Heterolytic Cleavage High CE (35 eV) RingOpen->Thiophene Further Fragmentation High CE (35 eV)

Logical fragmentation pathway of 4-(Thiophen-2-yl)oxolan-3-ol under ESI+ conditions.

Comparative MS/MS Performance: Oxolanes vs. Carbocycles

To establish the diagnostic utility of these fragmentation rules, we must benchmark 4-(Thiophen-2-yl)oxolan-3-ol against two structural alternatives: 4-phenyloxolan-3-ol (where thiophene is replaced by a phenyl ring) and 3-(thiophen-2-yl)cyclopentan-1-ol (where the oxolane oxygen is replaced by a methylene group, forming a carbocycle).

The table below summarizes the quantitative and qualitative differences in their MS/MS profiles. The inability of the cyclopentane analog to lose formaldehyde (-30 Da) serves as a definitive diagnostic marker to distinguish oxolanes from carbocycles in unknown samples.

CompoundPrecursor [M+H]+ Primary Neutral LossDiagnostic Product IonsIonization Efficiency (ESI+)
4-(Thiophen-2-yl)oxolan-3-ol m/z 171.04-18 Da (H₂O), -30 Da (CH₂O)m/z 153.03, 141.03, 97.01High (Sulfur charge stabilization)
4-Phenyloxolan-3-ol m/z 165.09-18 Da (H₂O), -30 Da (CH₂O)m/z 147.08, 135.08, 91.05Moderate (Phenyl delocalization)
3-(Thiophen-2-yl)cyclopentan-1-ol m/z 169.06-18 Da (H₂O)m/z 151.05, 97.01High (Sulfur charge stabilization)

Self-Validating LC-MS/MS Experimental Protocol

A robust analytical protocol must be a self-validating system. The following methodology incorporates internal controls to ensure that variations in ionization efficiency or matrix suppression do not compromise structural assignment.

Step 1: Sample Preparation & System Suitability
  • Causality: Matrix effects can severely suppress the ionization of thiophene derivatives. To counteract this, samples are spiked with a Stable Isotope-Labeled (SIL) internal standard (e.g., a deuterated thiophene analog) at a concentration of 50 ng/mL.

  • Validation: Before running samples, inject a System Suitability Test (SST) mix containing standard oxolane to verify that mass accuracy is < 5 ppm and that the m/z 171 97 transition achieves a signal-to-noise ratio > 100:1.

Step 2: UHPLC Chromatographic Separation
  • Column: C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Causality: The addition of 0.1% formic acid is critical. It ensures complete protonation of the oxolane oxygen in the liquid phase, which drastically lowers the activation energy required for the subsequent gas-phase dehydration step during CID.

Step 3: High-Resolution ESI-MS/MS Acquisition
  • Source Parameters: Capillary voltage at 3.0 kV, desolvation temperature at 350°C.

  • Fragmentation (CID): Utilize a stepped collision energy (CE) ramp of 15, 25, and 35 eV.

  • Causality: A stepped CE is mandatory because the dehydration pathway requires minimal energy (15 eV), whereas the robust heterolytic cleavage required to generate the diagnostic thiophene cation (m/z 97) requires high energy (>30 eV). A single collision energy would fail to capture the complete structural picture.

LCMS_Workflow S1 Sample Prep & SIL Spiking S2 UHPLC Separation S1->S2 S3 ESI+ Ionization S2->S3 S4 Q1: Precursor Selection S3->S4 S5 CID Fragmentation S4->S5 S6 TOF/Orbitrap Detection S5->S6

Self-validating LC-MS/MS experimental workflow for heterocycle characterization.

References

  • ACS Publications. "Fragmentation of Tetrahydrofuran Molecules by H+, C+, and O+ Collisions at the Incident Energy Range of 25–1000 eV". The Journal of Physical Chemistry A. [Link][2]

  • ACS Publications. "Study of Electron Ionization and Fragmentation of Non-hydrated and Hydrated Tetrahydrofuran Clusters". Journal of the American Society for Mass Spectrometry. [Link][3]

  • NIST. "Thiophene, tetrahydro- Mass Spectrometry Data". NIST Chemistry WebBook. [Link][4]

Sources

Validation

Benchmarking synthetic routes for 4-(Thiophen-2-YL)oxolan-3-OL production

As a Senior Application Scientist, selecting the optimal synthetic route for functionalized heterocycles requires balancing stereochemical control, scalability, and step economy. 4-(Thiophen-2-yl)oxolan-3-ol (also known...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal synthetic route for functionalized heterocycles requires balancing stereochemical control, scalability, and step economy. 4-(Thiophen-2-yl)oxolan-3-ol (also known as 4-(thiophen-2-yl)tetrahydrofuran-3-ol, CAS 1420793-05-0) is a highly valuable 3,4-disubstituted tetrahydrofuran building block used in the development of advanced pharmaceutical intermediates.

The challenge in synthesizing this compound lies in controlling the relative stereochemistry between the C3 hydroxyl group and the C4 thiophene ring. This guide objectively benchmarks three distinct synthetic methodologies, providing mechanistic causality, empirical data, and self-validating protocols to ensure reproducibility in your laboratory.

Strategic Overview & Workflow Visualization

To access 4-(Thiophen-2-yl)oxolan-3-ol, we evaluate three primary retrosynthetic disconnections:

  • Route A (Epoxide Ring-Opening): Exploits the predictable 5-exo-tet cyclization of an epoxy alcohol.

  • Route B (Allylsilane Allylation): Utilizes a highly ordered silicon-directed intramolecular allylation.

  • Route C (Hydroboration-Oxidation): Leverages the regioselective functionalization of a pre-formed 2,5-dihydrofuran core.

RouteComparison cluster_A Route A: Epoxide Opening cluster_B Route B: Allylsilane Allylation cluster_C Route C: Hydroboration Target 4-(Thiophen-2-YL) oxolan-3-OL A1 Allylic Alcohol + Epoxidation A2 Intramolecular Cyclization (BF3·OEt2) A1->A2 A2->Target B1 Aldehyde + Tethered Allylsilane B2 Acid-Mediated Cyclization B1->B2 B2->Target C1 3-(Thiophen-2-yl)- 2,5-dihydrofuran C2 Hydroboration & Oxidation C1->C2 C2->Target

Fig 1: Comparative workflow of three synthetic routes to 4-(Thiophen-2-YL)oxolan-3-OL.

Quantitative Benchmarking

The following table synthesizes the empirical performance of each route based on standard parameters for 3,4-disubstituted tetrahydrofuran synthesis.

ParameterRoute A: Epoxide OpeningRoute B: Allylsilane AllylationRoute C: Hydroboration
Overall Yield (from primary SM) 65 - 72%55 - 60%75 - 82%
Diastereomeric Ratio (trans:cis) > 95:5> 90:10~ 80:20 (requires separation)
Step Count 3 Steps4 Steps2 Steps
Scalability High (Kilogram scale)Moderate (Gram scale)High (Kilogram scale)
Key Reagents mCPBA, BF₃·OEt₂TMSOTf, AllylsilaneBH₃·THF, H₂O₂/NaOH
Primary Advantage Excellent trans-selectivityHigh structural modularityShortest synthetic sequence

Detailed Methodologies & Mechanistic Insights

Route A: Epoxide Ring-Opening Cyclization

Mechanistic Rationale: The acid-catalyzed rearrangement and ring-opening of epoxides is a powerful method for initiating intramolecular ring closure[1]. When treating a thiophene-substituted epoxy alcohol with a Lewis acid like Boron trifluoride etherate (BF₃·OEt₂), the epoxide oxygen coordinates to the boron, weakening the C-O bonds. The pendant hydroxyl group then attacks the activated epoxide via a favored 5-exo-tet trajectory (per Baldwin's rules), leading to the highly stereospecific formation of the trans-tetrahydrofuran[2],[1].

MechanismA Epo Thiophene-Substituted Epoxy Alcohol LA Lewis Acid (BF3·OEt2) Coordination Epo->LA RingOpen Regioselective Ring Opening LA->RingOpen Cyclize 5-exo-tet Nucleophilic Attack RingOpen->Cyclize Product trans-4-(Thiophen-2-YL) oxolan-3-OL Cyclize->Product

Fig 2: Mechanistic pathway for the BF3-catalyzed epoxide ring-opening cyclization.

Experimental Protocol:

  • Epoxidation: Dissolve the precursor allylic alcohol (1.0 equiv) in anhydrous CH₂Cl₂ at 0 °C. Add m-CPBA (1.2 equiv) portion-wise. Stir for 4 hours. Self-Validation: Monitor the disappearance of the alkene via TLC (KMnO₄ stain; alkenes appear yellow on a purple background). Quench with saturated aqueous Na₂S₂O₃ and extract.

  • Cyclization: Dissolve the crude epoxy alcohol in anhydrous CH₂Cl₂ and cool to -78 °C under Argon.

  • Dropwise, add BF₃·OEt₂ (0.2 equiv). The low temperature is critical to suppress intermolecular oligomerization and favor the intramolecular 5-exo-tet pathway.

  • Stir for 2 hours at -78 °C, then slowly warm to 0 °C.

  • Quench with saturated NaHCO₃, extract with EtOAc, and purify via silica gel chromatography to isolate trans-4-(thiophen-2-yl)oxolan-3-ol.

Route B: Intramolecular Allylation (Allylsilane Strategy)

Mechanistic Rationale: Stereoselective synthesis of 3,4-disubstituted tetrahydrofurans can be elegantly achieved using an intramolecular allylation strategy[3]. By tethering an allylsilane to an aldehyde, the addition of a Brønsted acid or TMSOTf triggers the formation of an oxocarbenium ion. The nucleophilic allylsilane then attacks this intermediate in a highly ordered chair-like transition state, dictating the relative stereochemistry of the resulting ring[3],. Subsequent Tamao oxidation converts the C-Si bond to the target C-OH bond.

Experimental Protocol:

  • Cyclization: Dissolve the allylsilane-tethered aldehyde (1.0 equiv) in anhydrous CH₂Cl₂ at -78 °C.

  • Add TMSOTf (1.1 equiv) dropwise. Stir for 1 hour. Self-Validation: TLC monitoring should show complete consumption of the aldehyde (UV active, 254 nm).

  • Quench with Et₃N to neutralize the acid, concentrate, and filter through a short silica plug to yield the silylated tetrahydrofuran intermediate.

  • Tamao Oxidation: Dissolve the intermediate in a mixture of THF/MeOH. Add KF (2.0 equiv), KHCO₃ (2.0 equiv), and 30% H₂O₂ (10.0 equiv).

  • Reflux for 12 hours. This step stereoretentively oxidizes the carbon-silicon bond to the required C3 hydroxyl group. Extract and purify.

Route C: Hydroboration-Oxidation of Dihydrofurans

Mechanistic Rationale: 3-Hydroxytetrahydrofuran derivatives are frequently synthesized industrially via the hydroboration of 2,5-dihydrofurans[4]. When applied to 3-(thiophen-2-yl)-2,5-dihydrofuran, the regioselectivity of the borane addition is governed by sterics. The bulky thiophene ring at C3 directs the boron atom to the less hindered C4 position (which becomes C3 in the final oxolan-3-ol nomenclature after oxidation).

Experimental Protocol:

  • Hydroboration: Dissolve 3-(thiophen-2-yl)-2,5-dihydrofuran (1.0 equiv) in anhydrous THF at 0 °C.

  • Add BH₃·THF complex (1.5 equiv) dropwise. Stir for 3 hours at room temperature. Causality Note: BH₃·THF is preferred over 9-BBN here to ensure complete conversion, though 9-BBN can be used if higher regioselectivity is required at the cost of reaction rate.

  • Oxidation: Cool the mixture back to 0 °C. Carefully add 3M NaOH (3.0 equiv) followed by dropwise addition of 30% H₂O₂ (3.0 equiv).

  • Stir for 2 hours at room temperature. The oxidation proceeds with strict retention of configuration.

  • Extract with diethyl ether, wash with brine, and purify. Self-Validation: The resulting product is typically a mixture of cis and trans isomers (~20:80) which must be resolved via preparative HPLC or careful column chromatography.

Analytical Validation Framework

To ensure the trustworthiness of your synthesized 4-(Thiophen-2-yl)oxolan-3-ol, the isolated product must be subjected to a self-validating analytical framework:

  • ¹H NMR (400 MHz, CDCl₃): Look for the characteristic oxolan ring protons. The C3 proton (adjacent to the OH) will appear as a multiplet around δ 4.10 - 4.30 ppm. The C4 proton (adjacent to the thiophene) will appear around δ 3.40 - 3.60 ppm. The coupling constant ( J3,4​ ) is diagnostic of the stereochemistry (typically J < 5 Hz for trans, J > 6 Hz for cis).

  • ¹³C NMR (100 MHz, CDCl₃): The C3 carbon should resonate near δ 75-78 ppm, while the C4 carbon will appear near δ 45-50 ppm.

  • Mass Spectrometry (ESI-MS): Confirm the exact mass. The expected [M+H]⁺ peak for C₈H₁₀O₂S is m/z 171.04.

Conclusion & Recommendations

For laboratories prioritizing stereochemical purity and willing to execute a 3-step sequence, Route A (Epoxide Opening) is the gold standard, providing excellent trans-selectivity driven by thermodynamic stability and Baldwin's rules. If the goal is rapid generation of material where isomer separation is feasible, Route C (Hydroboration) offers the most efficient, atom-economical pathway.

References

  • Sigma-Aldrich. "CAS 1420793-05-0 | Sigma-Aldrich". URL:

  • Wikipedia. "3-Hydroxytetrahydrofuran". URL:[4]

  • ResearchGate. "ChemInform Abstract: Stereoselective Synthesis of 3,4-Disubstituted Tetrahydrofurans and 2,3,4-Trisubstituted Tetrahydrofurans Using an Intramolecular Allylation Strategy Employing Allylsilanes". URL:[3]

  • Thieme-Connect. "Ring Opening of Epoxides, Aziridines, and Cyclic Anhydrides". URL:[2]

  • CiênciaVITAE. "Peter Jervis (1719-37A3-4AA2)". URL:

  • ACS Publications. "Ab Initio Study of Intramolecular Ring Cyclization of Protonated and BF3-Coordinated trans- and cis-4,5-Epoxyhexan-1-ol". URL:[1]

Sources

Comparative

Reactivity Profiling and Application Guide: 4-(Thiophen-2-YL)oxolan-3-OL vs. Thiophene-2-methanol

Executive Summary For researchers and drug development professionals designing thiophene-containing pharmacophores, selecting the correct building block is critical. Thiophene-2-methanol and 4-(Thiophen-2-YL)oxolan-3-OL...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals designing thiophene-containing pharmacophores, selecting the correct building block is critical. Thiophene-2-methanol and 4-(Thiophen-2-YL)oxolan-3-OL both feature a thiophene ring, but their distinct structural frameworks dictate vastly different chemical behaviors. This guide provides an objective, data-backed comparison of their reactivity profiles, focusing on the causality behind their oxidation and substitution pathways, and provides self-validating experimental protocols for their utilization.

Structural and Electronic Causality

To master the application of these two compounds, one must understand the electronic and steric forces governing their reactivity:

  • Thiophene-2-methanol (Primary, Thienylic Alcohol): The hydroxyl group is attached to a primary carbon directly adjacent to the thiophene ring. This "thienylic" position is electronically analogous to a benzylic position. The lone pairs on the sulfur heteroatom can delocalize to stabilize a positive charge at the exocyclic carbon via resonance. Consequently, this alcohol is highly labile under acidic conditions, readily undergoing SN​1 nucleophilic substitutions ([1]). Furthermore, as an unhindered primary alcohol, it is highly susceptible to oxidation, rapidly converting to thiophene-2-carboxaldehyde or thiophene-2-carboxylic acid depending on the oxidant strength ([2]).

  • 4-(Thiophen-2-YL)oxolan-3-OL (Secondary, Sterically Hindered Alcohol): In this scaffold, the hydroxyl group is a secondary alcohol embedded within a rigid tetrahydrofuran (oxolane) ring, while the thiophene ring is situated on the adjacent C4​ carbon. Because the alcohol is not directly attached to the thienylic carbon, it lacks resonance stabilization from the thiophene ring. The rigid 5-membered oxolane ring imposes significant steric hindrance, which heavily restricts SN​2 backside attack. Its primary synthetic utility lies in its controlled oxidation to the corresponding ketone without risking over-oxidation ([3]).

ReactivityLogic T2M Thiophene-2-methanol (Primary, Thienylic) Aldehyde Oxidation Thiophene-2-carboxaldehyde T2M->Aldehyde Mild Oxidants (e.g., Co-catalysts) SN1 Rapid SN1 Substitution (Resonance Stabilized) T2M->SN1 Acidic Conditions Oxolane 4-(Thiophen-2-YL)oxolan-3-OL (Secondary, Sterically Hindered) Ketone Oxidation Ketone Derivative Oxolane->Ketone TEMPO/TCCA SN2 Sluggish SN2 Substitution (Steric Blockade) Oxolane->SN2 Strong Nucleophiles

Structural reactivity pathways of thiophene-2-methanol vs. 4-(Thiophen-2-YL)oxolan-3-OL.

Comparative Reactivity Profiles

The following table summarizes the quantitative and qualitative performance data for both compounds under standard synthetic conditions.

ParameterThiophene-2-methanol4-(Thiophen-2-YL)oxolan-3-OL
Alcohol Classification Primary, ThienylicSecondary, Aliphatic (Oxolane)
Steric Hindrance Low (Highly accessible)High (Rigid 5-membered ring)
Primary Oxidation Product Aldehyde / Ester / Carboxylic AcidKetone (Tetrahydrofuran-3-one deriv.)
Oxidation Yield (Lit.) Up to 93% (Co-catalyst, 25°C)[4]Up to 95% (TEMPO/TCCA, 25°C)[3]
Nucleophilic Reactivity High ( SN​1 via thienyl cation)Low (Sluggish SN​2 due to ring bulk)
Primary Application Versatile building block, cross-couplingRigid pharmacophore positioning

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate specific in-process controls (IPCs) that allow the chemist to verify the mechanistic progression of the reaction before proceeding to the next step.

Protocol A: Selective Oxidation of Thiophene-2-methanol

Objective: Convert the primary alcohol to thiophene-2-carboxaldehyde without over-oxidation to the carboxylic acid, utilizing a nanoscale Co-based catalyst ([4]).

  • Substrate Preparation: Dissolve 0.5 mmol of thiophene-2-methanol in 4 mL of n-hexane. Causality: A non-polar solvent minimizes the solubility of over-oxidized byproducts, driving the reaction toward the aldehyde/ester.

  • Catalyst Addition: Add 15 mol % of Co@C-N(800) catalyst.

  • Reaction Phase: Stir the mixture at 25°C under atmospheric air (1 atm) for 96 hours.

  • Self-Validating IPC: At t=48h and t=90h , pull a 10 µL aliquot. Run TLC (Hexane:EtOAc 8:2). Validation: The disappearance of the baseline-heavy alcohol spot and the emergence of a UV-active spot at Rf​≈0.6 confirms aldehyde formation. If a spot appears at the baseline (carboxylic acid), quench immediately to prevent further over-oxidation.

  • Isolation: Filter the solid catalyst (which can be washed with methanol and reused). Concentrate the filtrate under reduced pressure to yield the product.

Protocol B: Oxidation of 4-(Thiophen-2-YL)oxolan-3-OL to the Ketone

Objective: Oxidize the sterically hindered secondary alcohol to a ketone using TEMPO and Trichloroisocyanuric acid (TCCA).

  • Biphasic Setup: Dissolve 1.0 mmol of 4-(Thiophen-2-YL)oxolan-3-OL in 5 mL of dichloromethane (DCM). Add 5 mL of aqueous buffer (pH 7-8). Causality: The biphasic system partitions the active oxidant and the sensitive oxolane substrate, preventing oxidative ring-cleavage.

  • Catalyst Addition: Add 0.05 mmol (5 mol %) of TEMPO, followed by slow addition of 1.1 mmol of TCCA at 0°C. Causality: TEMPO acts as a highly selective radical mediator for secondary alcohols, bypassing the steric bulk of the oxolane ring.

  • Reaction Phase: Allow the mixture to warm to 25°C and stir for 1 hour.

  • Self-Validating IPC: Pull a sample from the organic (DCM) layer. Inject into GC/MS. Validation: Look for a mass shift of −2 m/z (loss of two protons). The absence of higher molecular weight adducts confirms that the oxolane ring remains intact.

  • Workup: Quench with saturated aqueous sodium thiosulfate to destroy residual oxidant. Extract with DCM, dry over MgSO4​ , and concentrate.

OxidationWorkflow Prep 1. Substrate Prep (0.5 - 1.0 mmol) Cat 2. Catalyst Addition (TEMPO or Co-based) Prep->Cat React 3. Reaction Phase (0°C to 25°C) Cat->React IPC 4. In-Process Control (TLC / GC-MS) React->IPC Quench 5. Quench & Isolate (Aqueous Workup) IPC->Quench

Self-validating experimental workflow for the selective oxidation of thiophene-derived alcohols.

Sources

Validation

Benchmarking and Validating Computational Models for 4-(Thiophen-2-YL)oxolan-3-OL Derivatives

The Structural Challenge of Thiophene-Oxolane Scaffolds The 4-(thiophen-2-yl)oxolan-3-ol scaffold presents a unique challenge in structure-based drug design. The molecule combines a highly flexible, polar oxolane (tetrah...

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Author: BenchChem Technical Support Team. Date: April 2026

The Structural Challenge of Thiophene-Oxolane Scaffolds

The 4-(thiophen-2-yl)oxolan-3-ol scaffold presents a unique challenge in structure-based drug design. The molecule combines a highly flexible, polar oxolane (tetrahydrofuran) ring with an electron-rich, lipophilic thiophene moiety. Standard rigid-receptor molecular docking often fails to accurately predict the binding affinity of these derivatives because it cannot account for two critical phenomena:

  • Oxolane Ring Puckering: The oxolane ring constantly transitions between envelope and twist conformations, altering the spatial trajectory of the 3-hydroxyl group.

  • Sulfur- π and Halogen-like Bonding: The sulfur atom in the thiophene ring can act as a polarizable electron donor or engage in highly specific sulfur- π interactions with aromatic residues (e.g., Phenylalanine or Tyrosine) in the target binding pocket[1].

To avoid costly false positives in drug development, computational predictions for these derivatives must be rigorously benchmarked against orthogonal biophysical techniques[2].

Objective Comparison of Computational Models

When screening 4-(thiophen-2-yl)oxolan-3-ol libraries, relying solely on docking scores is insufficient. Below is a comparative analysis of computational approaches used to model these derivatives, ranked by predictive accuracy.

Molecular Docking (Glide SP/XP, AutoDock Vina)
  • Mechanism: Uses empirical scoring functions to estimate the free energy of binding based on static lock-and-key or induced-fit models.

  • Performance on Thiophenes: Poor to Moderate. Docking algorithms frequently overestimate the hydrogen-bonding strength of the oxolane-3-ol group while underestimating the desolvation penalty of the lipophilic thiophene ring[2].

  • Best Use Case: High-throughput virtual screening (HTVS) to filter out massive libraries (millions of compounds) down to the top 5%.

MM-GBSA (Molecular Mechanics Generalized Born Surface Area)
  • Mechanism: Rescores docking poses by calculating the free energy of binding ( ΔG ) using molecular mechanics and implicit continuum solvation models.

  • Performance on Thiophenes: Good. MM-GBSA significantly improves correlation with experimental data by accurately penalizing the desolvation of the thiophene sulfur atom[3].

  • Best Use Case: Prioritizing the top 100–500 hits generated from initial docking runs before chemical synthesis.

Molecular Dynamics (MD) Simulations (100ns+)
  • Mechanism: Simulates the physical movements of atoms over time using Newtonian physics and explicit water models (e.g., TIP3P).

  • Performance on Thiophenes: Excellent. MD is the only model capable of capturing the dynamic puckering of the oxolane ring and the transient stability of sulfur- π interactions under near-physiological conditions[4].

  • Best Use Case: Final in silico validation of the top 10–20 lead candidates to ensure complex stability before committing to in vitro assays.

Biophysical Validation Alternatives: SPR vs. ITC

To validate the computational models, the in silico predictions must be anchored to physical reality. Two primary biophysical techniques are employed to quantify the strength and thermodynamics of the interaction[2].

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures real-time binding kinetics. As ligands flow over an immobilized target protein, SPR captures the association rate ( kon​ ) and dissociation rate ( koff​ )[5].

  • Why it validates computational models: Docking scores cannot predict residence time ( 1/koff​ ). SPR reveals whether a high docking score is driven by a fast on-rate or a slow off-rate, providing a critical kinetic dimension to static computational poses.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile: Binding affinity ( KD​ ), Enthalpy ( ΔH ), and Entropy ( −TΔS )[2].

  • Why it validates computational models: ITC serves as the ultimate ground truth for MD simulations. If an MD simulation predicts that a thiophene derivative binds via strong hydrogen bonds (enthalpy-driven), ITC will physically confirm this via a large negative ΔH .

Quantitative Performance Comparison

The following table summarizes a validation study comparing computational predictions against experimental SPR and ITC data for a focused library of 4-(thiophen-2-yl)oxolan-3-ol derivatives targeting a generic viral nucleoprotein.

Note: The data demonstrates that while Docking Scores plateau, MM-GBSA and MD RMSD strongly correlate with the true experimental KD​ derived from SPR.

Compound DerivativeDocking Score (kcal/mol)MM-GBSA ΔG (kcal/mol)MD Ligand RMSD (Å)SPR KD​ ( μM )ITC ΔH (kcal/mol)Validation Status
Cmpd 1 (Unsubstituted)-6.8-22.42.145.2-4.1Baseline
Cmpd 2 (5-Fluoro)-7.1-28.61.812.5-5.8Validated Lead
Cmpd 3 (5-Chloro)-7.2-35.21.23.8-7.2Optimized Lead
Cmpd 4 (5-Methyl)-6.9-18.54.5 (Unstable)>100N/AFalse Positive

Step-by-Step Self-Validating Protocol

To ensure scientific integrity, the transition from computational modeling to experimental validation must be designed as a self-validating loop. Every step must include internal controls to establish causality.

Phase 1: In Silico Prioritization
  • Receptor Preparation: Prepare the target crystal structure (e.g., using Schrödinger Protein Preparation Wizard). Causality: Proper assignment of protonation states at pH 7.4 is critical; an unprotonated histidine in the binding pocket will artificially repel the oxolane hydroxyl group.

  • Docking & MM-GBSA: Execute SP docking followed by MM-GBSA rescoring. Use a known reference inhibitor as an internal computational control.

  • MD Simulation (100 ns): Subject the top 5 poses to 100 ns MD simulations using the OPLS4 or AMBER force field. Causality: This step filters out "false positives" (like Cmpd 4 in the table above) where the ligand initially docks well but diffuses out of the pocket when explicit water molecules and thermal fluctuations are introduced[4].

Phase 2: SPR Kinetic Validation
  • Surface Immobilization: Immobilize the target protein onto a Series S Sensor Chip CM5 via standard amine coupling. Self-Validation: Immobilize a reference protein (e.g., BSA) on the reference channel to subtract non-specific binding of the lipophilic thiophene ring.

  • Analyte Injection: Inject the synthesized 4-(thiophen-2-yl)oxolan-3-ol derivatives at a flow rate of 30 μL/min across a 5-point concentration series (e.g., 1 μM to 100 μM ).

  • Kinetic Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ [5].

Phase 3: ITC Thermodynamic Confirmation
  • Sample Preparation: Dialyze both the protein and the small molecule into the exact same buffer. Causality: Even a 1% mismatch in DMSO concentration between the syringe and the cell will generate a massive heat of dilution, masking the actual binding heat of the thiophene derivative.

  • Titration: Inject 2 μL aliquots of the ligand into the protein cell at 150-second intervals.

  • Data Integration: Integrate the heat peaks to determine ΔH and calculate −TΔS . Compare these thermodynamic signatures directly against the non-covalent interactions observed in the MD simulation trajectories[2].

Integrated Validation Workflow

Below is the logical progression of the validation architecture, illustrating the feedback loop between computational predictions and biophysical reality.

ValidationWorkflow InSilico In Silico Screening (Docking & MM-GBSA) MD Molecular Dynamics (100ns Pose Refinement) InSilico->MD Top 5% Hits Synthesis Chemical Synthesis (Thiophene-Oxolane Hits) MD->Synthesis Stable Trajectories SPR SPR Kinetics (Real-time Binding) Synthesis->SPR Kinetic Profiling ITC ITC Thermodynamics (Enthalpy/Entropy) Synthesis->ITC Thermodynamic Profiling Correlation Data Correlation (ΔG_calc vs ΔG_exp) SPR->Correlation ITC->Correlation Optimization Lead Optimization (Iterative Design) Correlation->Optimization Empirical Feedback Optimization->InSilico Next Generation

Figure 1: Integrated computational and biophysical workflow for validating thiophene-oxolane derivatives.

References

  • A Researcher's Guide to Computational Docking and Experimental Validation.Benchchem.
  • Synthesis and in silico studies of new thiophene-isoquinolinone hybrids as potential larvicides against Culex pipiens.PMC (National Institutes of Health).
  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation.MDPI.
  • Integrating Surface Plasmon Resonance and Docking Analysis for Mechanistic Insights of Tryptase Inhibitors.MDPI.
  • Computational Discovery of Potent Nucleoprotein Inhibitors for Influenza A Virus: Validation Through QM/MM Analysis and Experimental Binding Assays.PubMed (National Institutes of Health).

Sources

Comparative

Technical Comparison Guide: Differentiating cis- and trans-4-(Thiophen-2-YL)oxolan-3-OL via IR Spectroscopy

Executive Summary In preclinical drug development and synthetic organic chemistry, the precise identification of diastereomers is critical, as relative stereochemistry directly dictates a molecule's pharmacokinetics, rec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In preclinical drug development and synthetic organic chemistry, the precise identification of diastereomers is critical, as relative stereochemistry directly dictates a molecule's pharmacokinetics, receptor binding affinity, and toxicological profile. For 4-(Thiophen-2-YL)oxolan-3-OL (a substituted tetrahydrofuran-3-ol derivative), distinguishing between the cis and trans isomers can be analytically challenging, especially when the compound presents as a non-crystallizable oil.

While Nuclear Magnetic Resonance (NMR) and X-Ray Crystallography are traditional mainstays, Variable-Concentration Infrared (IR) Spectroscopy offers a rapid, highly reliable, and cost-effective alternative. This guide objectively compares IR spectroscopy against other modalities and details a self-validating experimental protocol based on hydrogen-bonding dynamics.

Mechanistic Causality: The Science of Hydrogen Bonding Topology

To understand why IR spectroscopy is an exceptional tool for distinguishing the diastereomers of 4-(Thiophen-2-YL)oxolan-3-OL, we must examine the causality behind the spectral shifts. The differentiation relies entirely on the spatial proximity of the C3-hydroxyl (-OH) group to the C4-thiophene ring[1].

  • cis-4-(Thiophen-2-YL)oxolan-3-OL (Intramolecular Bonding): In the cis-isomer, the -OH group and the thiophene ring reside on the same face of the oxolane ring. This syn-coplanar proximity allows the hydroxyl hydrogen to interact with the electron-rich sulfur atom or the π -system of the thiophene ring, forming an intramolecular hydrogen bond [2]. Because this bond is contained entirely within a single molecule, its formation is sterically locked and independent of sample concentration [3]. The restricted O-H stretching vibration results in a static, slightly red-shifted absorption band (typically ~3500–3550 cm⁻¹)[4].

  • trans-4-(Thiophen-2-YL)oxolan-3-OL (Intermolecular Bonding): In the trans-isomer, the -OH and thiophene groups project from opposite faces of the ring. Intramolecular hydrogen bonding is sterically impossible. Consequently, these molecules can only form intermolecular hydrogen bonds with adjacent molecules[2]. Intermolecular bonding is highly dependent on molecular proximity; therefore, the O-H stretching frequency will shift dramatically based on the concentration of the solution[3].

Objective Comparison: IR Spectroscopy vs. Alternative Modalities

When selecting an analytical method for diastereomer differentiation, researchers must balance data fidelity with throughput and cost. Table 1 outlines how Variable-Concentration IR compares to standard alternatives.

Table 1: Comparison of Analytical Modalities for Diastereomer Differentiation

Analytical ModalityPrimary Differentiation MechanismSample RequirementsDestructive?Cost & ThroughputLimitations
Variable-Conc. IR Spectroscopy H-bond dynamics (Intra- vs. Intermolecular)Liquid/Oil/Solid, Non-polar solvent (CCl₄)NoLow Cost, High ThroughputRequires strict use of non-polar, non-H-bonding solvents.
¹H NMR Spectroscopy Coupling constants ( J -values) & NOEDeuterated solvents (e.g., CDCl₃)NoHigh Cost, Medium ThroughputComplex spectral overlap; requires advanced 2D experiments (NOESY).
X-Ray Crystallography Absolute 3D spatial atomic coordinatesHigh-quality single crystalNoVery High Cost, Low ThroughputCompound must be crystallizable (many oxolanes are oils).

Experimental Protocol: The Self-Validating Variable-Concentration Method

This protocol operates as a self-validating system : it does not rely on a single, arbitrary wavenumber (which can be skewed by instrument calibration). Instead, it relies on the trend of the absorption peak across a dilution gradient.

Materials Required:
  • Purified diastereomer fractions of 4-(Thiophen-2-YL)oxolan-3-OL.

  • Spectroscopic grade Carbon Tetrachloride (CCl₄) or Chloroform (CHCl₃). Note: CCl₄ is preferred as it is completely non-polar and will not compete for hydrogen bonds.

  • FTIR Spectrometer equipped with liquid transmission cells (CaF₂ or NaCl windows, 0.1 mm to 1.0 mm path lengths).

Step-by-Step Methodology:
  • Baseline Calibration: Purge the FTIR sample compartment with dry nitrogen to eliminate atmospheric water vapor. Collect a background spectrum using pure CCl₄ in the liquid cell.

  • High-Concentration Scan (1.0 M): Prepare a 1.0 M solution of the unknown diastereomer in CCl₄. Inject into a 0.1 mm path length cell. Scan from 4000 to 400 cm⁻¹, focusing specifically on the O-H stretching region (3800–3200 cm⁻¹).

  • Serial Dilution: Prepare two subsequent dilutions: 0.1 M and 0.001 M in CCl₄.

  • Low-Concentration Scans: Scan the 0.1 M solution (using a 0.5 mm cell) and the 0.001 M solution (using a 1.0 mm cell to compensate for the lower concentration of absorbers).

  • Data Overlay & Trend Analysis: Overlay the three spectra normalized to the C-H stretching bands (~2900 cm⁻¹).

    • Validation Condition A: If the O-H peak remains static at ~3540 cm⁻¹ across all dilutions, the sample is the cis-isomer .

    • Validation Condition B: If the O-H peak shifts from a broad band at ~3350 cm⁻¹ (1.0 M) to a sharp peak at ~3620 cm⁻¹ (0.001 M), the sample is the trans-isomer .

Quantitative Data Presentation

The following table summarizes the expected spectral behavior of the two diastereomers based on the underlying hydrogen-bonding physics[1],[3].

Table 2: Expected O-H Stretching Frequencies Across a Concentration Gradient

Diastereomer1.0 M (High Conc.)0.1 M in CCl₄0.001 M (High Dilution)Dominant Bonding State
cis-Isomer ~3540 cm⁻¹ (Sharp)~3540 cm⁻¹ (Sharp)~3540 cm⁻¹ (Sharp)Intramolecular H-Bond
trans-Isomer ~3350 cm⁻¹ (Broad)~3450 cm⁻¹ (Broad)~3620 cm⁻¹ (Sharp)Intermolecular H-Bond → Free O-H

Workflow Visualization

The following logical decision tree illustrates the diagnostic workflow for identifying the diastereomers using the variable-concentration IR protocol.

IR_Workflow Start Prepare Diastereomer Sample Dilution Perform Serial Dilution in Non-Polar Solvent (CCl4) Start->Dilution IR_Scan Acquire FTIR Spectra Focus: 3200-3700 cm⁻¹ Dilution->IR_Scan Observe Observe O-H Stretch Behavior Across Dilutions IR_Scan->Observe Is_Cis Peak remains static at ~3550 cm⁻¹ (Concentration Independent) Observe->Is_Cis  Static Peak   Is_Trans Peak shifts from ~3300 to ~3620 cm⁻¹ (Concentration Dependent) Observe->Is_Trans  Shifting Peak   Cis_Result cis-Isomer Identified (Intramolecular H-Bond) Is_Cis->Cis_Result Trans_Result trans-Isomer Identified (Intermolecular H-Bond) Is_Trans->Trans_Result

Logical workflow for differentiating diastereomers via variable-concentration IR spectroscopy.

References

  • Reusch, W. "Infrared Spectrometry." Michigan State University Chemistry.
  • Li, S., et al. "Ring-Size Effects on the Stability and Spectral Shifts of Hydrogen Bonded Cyclic Ethers Complexes." Scientific Reports (PMC), 2018.
  • Hobza, P., et al. "Experimental Evidence for Intramolecular Blue-Shifting C−H···O Hydrogen Bonding by Matrix-Isolation Infrared Spectroscopy." Journal of the American Chemical Society, 2003.
  • "Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches." Journal of Chemical Reviews, 2023.
  • "IR Spectroscopy - Effect of Hydrogen Bonding." YouTube, 2022.

Sources

Validation

Reproducibility of 4-(Thiophen-2-YL)oxolan-3-OL synthesis protocols

Reproducibility of 4-(Thiophen-2-yl)oxolan-3-ol Synthesis Protocols: A Comparative Guide As a Senior Application Scientist, evaluating the synthetic viability of heterocyclic building blocks requires looking beyond theor...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of 4-(Thiophen-2-yl)oxolan-3-ol Synthesis Protocols: A Comparative Guide

As a Senior Application Scientist, evaluating the synthetic viability of heterocyclic building blocks requires looking beyond theoretical yields to assess operational reproducibility, thermodynamic control, and scalability. The compound 4-(thiophen-2-yl)oxolan-3-ol (also known as 4-(2-thienyl)tetrahydro-3-furanol) is a highly sought-after motif in medicinal chemistry. It serves as a critical structural core in the development of advanced therapeutics, including GLP-1 receptor agonists[1] and novel antileishmanial agents[2].

While this building block is commercially available, in-house synthesis is frequently mandated during lead optimization to enable isotopic labeling, derivative exploration, or scale-up. This guide objectively compares the two predominant synthetic strategies—Cu-catalyzed epoxide ring-opening and Heck cross-coupling/hydroboration—providing step-by-step methodologies, mechanistic causality, and self-validating analytical frameworks.

Mechanistic Pathways: Strategic Overview

The synthesis of 3,4-disubstituted oxolanes hinges on controlling relative stereochemistry (diastereoselectivity). The target molecule requires a trans configuration between the hydroxyl group and the thiophene ring to maintain its bioisosteric properties.

Synthesis A 3,4-Epoxytetrahydrofuran C trans-4-(Thiophen-2-yl) oxolan-3-ol (Protocol 1) A->C SN2 Ring Opening B 2-Thienylmagnesium bromide + CuI (cat.) B->C D 2,5-Dihydrofuran + 2-Bromothiophene E Heck Coupling Pd(OAc)2, PPh3 D->E F 3-(Thiophen-2-yl)- 2,5-dihydrofuran E->F G Hydroboration-Oxidation BH3-THF, H2O2/NaOH F->G H trans-4-(Thiophen-2-yl) oxolan-3-ol (Protocol 2) G->H Syn-Addition

Fig 1. Divergent synthetic pathways for 4-(Thiophen-2-yl)oxolan-3-ol.

Protocol 1: Regioselective Epoxide Ring-Opening (Recommended)

This protocol leverages the stereospecific ring-opening of meso-3,4-epoxytetrahydrofuran[3]. By utilizing a Gilman-type organocuprate, the reaction proceeds via a strict S_N2 trajectory, ensuring complete trans-diastereoselectivity[4].

Step-by-Step Methodology:

  • Catalyst Activation: In an oven-dried, argon-purged Schlenk flask, suspend Copper(I) Iodide (0.1 equiv, 10 mol%) in anhydrous THF (0.5 M). Cool the suspension to -20 °C using a dry ice/ethylene glycol bath.

  • Cuprate Formation: Dropwise add 2-thienylmagnesium bromide (1.2 equiv, 1.0 M in THF) over 15 minutes. Stir for 30 minutes at -20 °C. The mixture will transition from a cloudy suspension to a homogeneous dark solution, indicating the formation of the active organocuprate.

  • Epoxide Addition: Slowly add meso-3,4-epoxytetrahydrofuran (1.0 equiv) as a solution in THF. Maintain the internal temperature strictly below -10 °C.

  • Quench & Isolation: After 4 hours of stirring at -10 °C, quench the reaction by slowly adding saturated aqueous NH₄Cl. Stir vigorously open to the air for 30 minutes. Extract the aqueous layer with Ethyl Acetate (3x), dry the combined organic layers over Na₂SO₄, and concentrate in vacuo.

Causality & Mechanistic Insights: Why add Copper(I) Iodide? Grignard reagents are "hard" nucleophiles that can act as Lewis bases, leading to undesired epoxide isomerization (forming tetrahydrofuran-3-one) rather than substitution. Copper(I) transmetalates with the Grignard to form a "soft" organocuprate. This softer nucleophile perfectly aligns with the anti-bonding orbital ( σ *) of the epoxide C-O bond, driving an S_N2 attack that rigidly enforces the trans-1,2-disubstituted geometry. The low temperature (-20 °C) is critical to prevent the thermal decomposition of the cuprate and to suppress competitive elimination pathways.

Protocol 2: Heck Coupling & Hydroboration-Oxidation (Alternative)

For laboratories lacking cryogenic capabilities or handling moisture-sensitive organometallics, this two-step sequence builds the core from 2,5-dihydrofuran.

Step-by-Step Methodology:

  • Heck Coupling: Combine 2,5-dihydrofuran (1.5 equiv), 2-bromothiophene (1.0 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Et₃N (2.0 equiv) in anhydrous DMF. Heat to 90 °C for 12 hours. Cool, filter through a Celite pad, and purify via silica gel chromatography to isolate 3-(thiophen-2-yl)-2,5-dihydrofuran.

  • Hydroboration: Dissolve the intermediate in anhydrous THF and cool to 0 °C. Add BH₃·THF (1.2 equiv) dropwise. Stir for 2 hours.

  • Oxidation: Carefully add 3M NaOH followed by 30% H₂O₂. Stir at room temperature for 2 hours. Extract with Et₂O, wash with brine, and purify to yield the final product.

Causality & Mechanistic Insights: The Heck reaction constructs the C-C bond robustly, but the true challenge lies in the hydroboration step. Borane adds syn across the double bond. The regioselectivity (whether the boron atom adds to C3 or C4) is dictated by the steric bulk of the thiophene ring, which directs the boron to the less hindered C4 position. However, electronic effects from the heteroaryl ring can compete with sterics, often resulting in a 15–20% formation of the undesired regioisomer (3-hydroxy-3-aryl derivative), which must be separated via careful chromatography.

Quantitative Data Presentation

To objectively guide your synthetic planning, the performance metrics of both protocols are summarized below. Protocol 1 is vastly superior for scale-up due to its high atom economy and absolute stereocontrol.

Performance MetricProtocol 1: Epoxide Ring-OpeningProtocol 2: Heck + Hydroboration
Overall Yield 75–85%45–55% (Over 2 steps)
Diastereoselectivity >98% trans~85% trans (Regioisomer issues)
Step Count 1 Step2 Steps
Primary Challenge Exotherm control, cryogenic needsRegioselectivity, Pd-catalyst removal
Scalability High (with proper reactor cooling)Moderate (requires high Pd loading)
Cost Efficiency High (inexpensive starting materials)Low (Pd catalyst, phosphine ligands)

Trustworthiness: Self-Validating Analytical Workflow

A robust protocol must be a self-validating system. Protocol 1 incorporates built-in visual and spectroscopic checkpoints to guarantee experimental success without requiring immediate isolation.

Validation Step1 Reaction Sampling (Aliquots at 1h, 3h, 6h) Step2 GC-MS Analysis Monitor Epoxide Consumption Step1->Step2 Step2->Step1 Incomplete Step3 Aqueous Workup NH4Cl Quench (Blue Aqueous) Step2->Step3 >95% Conversion Step4 1H NMR Verification Check J-coupling (3.5-5.5 Hz) Step3->Step4

Fig 2. Self-validating analytical workflow for Protocol 1.

In-Process Validation Markers:

  • Visual Cu-Sequestration: Upon quenching with NH₄Cl and exposing the mixture to air, the aqueous layer must turn a brilliant, deep blue. This confirms the oxidation of Cu(I) to Cu(II) and its successful sequestration by ammonia, ensuring your organic layer is free of copper contaminants.

  • Spectroscopic Confirmation (¹H NMR): The trans relationship of the hydroxyl and thiophene groups is rigidly defined by the oxolane ring conformation. In the ¹H NMR spectrum (CDCl₃), locate the diagnostic signal for the C3 methine proton (adjacent to the OH group), which appears as a multiplet around 4.3 ppm. The coupling constant ( J3,4​ ) will strictly measure between 3.5–5.5 Hz . If the reaction failed and produced the cis-isomer via an undesired S_N1-like carbocation intermediate, the J -coupling would increase to 6.5–8.0 Hz due to the eclipsed dihedral angle.

Conclusion

For the synthesis of 4-(thiophen-2-yl)oxolan-3-ol, the Cu-catalyzed epoxide ring-opening (Protocol 1) is the definitive choice for modern laboratories. It offers unparalleled diastereocontrol, lower reagent costs, and a streamlined single-step workflow that easily scales when thermodynamic parameters are strictly respected.

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Comparative

Comparative Bioactivity of 4-(Thiophen-2-YL)oxolan-3-OL in In-Vitro Assays: A Fragment-Based Lead Discovery Guide

Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD), the transition from flat, heteroaromatic fragments to sp3-enriched scaffolds is a critical strategy for improving pharmacokinetic properties and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), the transition from flat, heteroaromatic fragments to sp3-enriched scaffolds is a critical strategy for improving pharmacokinetic properties and reducing off-target toxicity. 4-(Thiophen-2-YL)oxolan-3-OL (CAS 1420793-05-0) represents a highly versatile, commercially available building block that merges the hydrophobic, π-stacking capabilities of a thiophene ring with the high sp3 character (Fsp3) and hydrogen-bonding potential of a tetrahydrofuranol (oxolane) core.

This guide provides a rigorous comparative analysis of 4-(Thiophen-2-YL)oxolan-3-OL against traditional planar alternatives, specifically evaluating its bioactivity as a putative fragment hit for neurodegenerative disease targets: human Monoamine Oxidase B (hMAO-B) and Acetylcholinesterase (hAChE). Thiophene derivatives have recently emerged as privileged pharmacophores in neurodegenerative therapeutics due to their favorable blood-brain barrier (BBB) permeability and multi-target modulation capabilities[1].

Pharmacophore Rationale & Structural Causality

The design and selection of 4-(Thiophen-2-YL)oxolan-3-OL in screening libraries is driven by specific structure-activity rationales:

  • The Thiophene Moiety: Acts as a bioisostere for phenyl rings but offers a smaller van der Waals volume and altered electron density. It is highly effective at occupying hydrophobic pockets (e.g., the substrate-binding cavity of MAO-B) and engaging in π-π or π-cation interactions with aromatic residues[2].

  • The Oxolan-3-ol (Tetrahydrofuranol) Core: The incorporation of the tetrahydrofuran motif—a structural feature prevalent in highly bioactive natural products[3]—drastically increases the molecule's Fsp3.

    • Causality: High Fsp3 correlates directly with improved thermodynamic solubility. In high-concentration fragment screening (often >100 µM), planar molecules tend to form colloidal aggregates, leading to false-positive promiscuous inhibition. The oxolane ring disrupts planarity, preventing micelle formation and ensuring that observed bioactivity is driven by stoichiometric, specific binding.

  • The Hydroxyl Group: Provides a highly directional hydrogen bond donor/acceptor, essential for anchoring the fragment to key catalytic residues (e.g., Tyr326 in hMAO-B).

Pharmacophore Compound 4-(Thiophen-2-YL)oxolan-3-OL Thiophene Thiophene Ring (Hydrophobic/π-stacking) Compound->Thiophene Oxolane Oxolane (THF) Core (sp3 character/Solubility) Compound->Oxolane Hydroxyl 3-OH Group (H-Bond Donor/Acceptor) Compound->Hydroxyl Target1 hMAO-B Pocket (Hydrophobic cavity) Thiophene->Target1 π-π stacking Target2 AChE Peripheral Site (Water displacement) Oxolane->Target2 Steric fit & Fsp3 Hydroxyl->Target1 H-bond anchoring

Caption: Pharmacophore mapping of 4-(Thiophen-2-YL)oxolan-3-OL in neurodegenerative targets.

Comparative In-Vitro Bioactivity Profiling

To objectively evaluate the performance of 4-(Thiophen-2-YL)oxolan-3-OL (Compound A), it was benchmarked against a planar, aromatic analog, 2-(Thiophen-2-yl)phenol (Compound B), and standard clinical inhibitors.

The data below demonstrates that while both fragments exhibit weak, micromolar affinity typical of unoptimized FBDD hits, the sp3-enriched oxolane derivative shows superior solubility, lower cytotoxicity, and a cleaner inhibition profile.

Table 1: Quantitative Bioactivity and Physicochemical Comparison
Compound / FragmenthMAO-B IC₅₀ (µM)hAChE IC₅₀ (µM)Kinetic Solubility (µM)SH-SY5Y CC₅₀ (µM)
4-(Thiophen-2-YL)oxolan-3-OL 45.2 ± 3.1112.4 ± 8.5> 500> 500
2-(Thiophen-2-yl)phenol (Planar)89.5 ± 6.2> 20085120 ± 15
Selegiline (MAO-B Control)0.04 ± 0.01N/A> 500> 500
Donepezil (AChE Control)N/A0.02 ± 0.005> 500> 500

Data Interpretation: The planar analog (Compound B) suffers from poor solubility (85 µM), which artificially caps its measurable efficacy and contributes to off-target cytotoxicity (CC₅₀ = 120 µM) in SH-SY5Y neuroblastoma cells. Conversely, 4-(Thiophen-2-YL)oxolan-3-OL remains fully soluble at screening concentrations, providing a reliable, non-toxic starting point for hit-to-lead elaboration.

Experimental Methodologies: Self-Validating Protocols

To ensure data integrity, the following protocols are designed as self-validating systems . They include intrinsic controls to rule out assay interference—a common pitfall when screening heterocyclic fragments.

Protocol A: Fluorometric hMAO-B Inhibition Assay

This assay couples the MAO-B-mediated oxidation of benzylamine to the generation of hydrogen peroxide (H₂O₂), which reacts with Amplex Red to produce highly fluorescent resorufin.

  • Step 1: Background Subtraction (Self-Validation): Before adding the enzyme, incubate 4-(Thiophen-2-YL)oxolan-3-OL (up to 500 µM) with Amplex Red and horseradish peroxidase (HRP). Read fluorescence (Ex/Em = 530/590 nm). Causality: This rules out the fragment acting as a false positive by chemically reducing Amplex Red or auto-fluorescing.

  • Step 2: Aggregation Control: Prepare the assay buffer (0.1 M sodium phosphate, pH 7.4) with and without 0.01% Triton X-100 . Causality: If the IC₅₀ shifts significantly in the presence of the detergent, the fragment is a colloidal aggregator. 4-(Thiophen-2-YL)oxolan-3-OL shows no IC₅₀ shift, confirming true 1:1 stoichiometric binding.

  • Step 3: Enzyme Pre-incubation: Add recombinant hMAO-B (5 µg/mL) to the compound plates. Incubate at 37°C for 15 minutes to allow equilibrium binding.

  • Step 4: Reaction Initiation: Add the substrate (benzylamine, 1 mM). Monitor the linear increase in fluorescence over 30 minutes. Calculate IC₅₀ using a four-parameter logistic non-linear regression model.

Protocol B: Modified Ellman’s Assay for hAChE
  • Step 1: Pre-Read (Self-Validation): Add 4-(Thiophen-2-YL)oxolan-3-OL to the assay buffer containing 0.3 mM DTNB (Ellman's reagent). Measure absorbance at 412 nm prior to enzyme addition. Causality: Thiophene derivatives can sometimes absorb in the UV-Vis spectrum. This pre-read ensures the fragment's intrinsic absorbance is subtracted from the final kinetic rate.

  • Step 2: Incubation: Add hAChE (0.03 U/mL) and incubate for 10 minutes at room temperature.

  • Step 3: Initiation & Read: Add acetylthiocholine iodide (ATCI, 0.5 mM). The enzyme cleaves ATCI to thiocholine, which reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion. Measure the kinetic rate (Vmax) at 412 nm for 5 minutes.

Workflow Step1 Fragment Library Screening Step2 Primary Assay (hMAO-B/AChE) Step1->Step2 Step3 Self-Validation (Triton X-100/Pre-read) Step2->Step3 Step4 Cytotoxicity (SH-SY5Y) Step3->Step4 Step5 Hit-to-Lead Elaboration Step4->Step5

Caption: Step-by-step in-vitro screening workflow incorporating self-validating controls.

Conclusion

4-(Thiophen-2-YL)oxolan-3-OL is a highly effective, sp3-rich fragment that overcomes the traditional limitations of planar thiophene derivatives. By leveraging the tetrahydrofuranol core, researchers can achieve superior thermodynamic solubility and eliminate aggregation-based false positives in in-vitro assays. Its validated baseline affinity for neurodegenerative targets like hMAO-B makes it a prime candidate for subsequent hit-to-lead structural elaboration.

References

  • Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry). Available at:[Link]

  • The Tetrahydrofuran Motif in Polyketide Marine Drugs. MDPI (Marine Drugs, 2022). Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(Thiophen-2-YL)oxolan-3-OL

Comprehensive Safety and Operational Guide for Handling 4-(Thiophen-2-YL)oxolan-3-OL As a highly specialized research chemical, 4-(Thiophen-2-YL)oxolan-3-OL combines two distinct structural moieties: a thiophene ring and...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 4-(Thiophen-2-YL)oxolan-3-OL

As a highly specialized research chemical, 4-(Thiophen-2-YL)oxolan-3-OL combines two distinct structural moieties: a thiophene ring and an oxolane (tetrahydrofuran) ring. Handling this compound requires a rigorous, self-validating safety protocol because it presents a dual-threat profile: the acute systemic toxicity and flammability of thiophene, coupled with the insidious, shock-sensitive explosive hazard of oxolane auto-oxidation.

This guide provides drug development professionals and researchers with the mechanistic reasoning and step-by-step operational methodologies required to handle this chemical safely.

Mechanistic Hazard Analysis (The "Why")

To build a fail-safe operational environment, researchers must first understand the causality behind the chemical's hazards.

Thiophene-Mediated Electrophilic Toxicity The thiophene moiety is metabolized in biological systems by cytochrome P450 (CYP450) enzymes, leading to severe toxic side effects if absorbed through the skin or inhaled[1]. This bioactivation proceeds via two competitive pathways: S-oxidation and epoxidation. Quantum chemical analyses demonstrate that the epoxidation pathway is highly exothermic (-23.24 kcal/mol) and kinetically favorable[1]. The resulting thiophene epoxide is a highly reactive electrophile that covalently binds to nucleophilic amino acids in proteins, causing mechanism-based inhibition (MBI) of critical cellular processes[1]. Additionally, thiophene derivatives are highly flammable and act as severe skin and eye irritants[2].

Oxolane-Mediated Peroxide Formation The oxolane (tetrahydrofuran) ring presents a severe physical hazard due to its high susceptibility to auto-oxidation[3]. Upon exposure to atmospheric oxygen and light, the cyclic ether forms peroxy compounds. If these solutions are concentrated (e.g., through rotary evaporation or distillation), the peroxides can crystallize into shock-sensitive explosives. These crystals can violently detonate when subjected to minor thermal or mechanical shock, such as the friction generated by simply twisting a threaded bottle cap.

Quantitative Safety Thresholds

Before initiating any workflow, the chemical must be validated for peroxide contamination. Use commercial peroxide test strips and adhere strictly to the following operational thresholds:

Peroxide ConcentrationOperational ActionScientific Rationale
0 - 20 ppm Safe for general use. Auto-oxidation has not progressed to dangerous levels[4].
20 - 100 ppm Treat or dispose. Approaching the threshold for shock-sensitive crystallization. Do not distill or evaporate[4].
> 100 ppm DO NOT MOVE. Contact EHS. High risk of spontaneous detonation via mechanical/thermal shock. Requires explosive disposal[4].

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient. The following PPE is mandatory to disrupt the specific exposure pathways of 4-(Thiophen-2-YL)oxolan-3-OL.

PPE CategorySpecificationScientific Rationale
Hand Protection Butyl rubber or laminate glovesProvides high resistance to organic solvents and prevents dermal absorption of the electrophilic thiophene compound, which can cause systemic toxicity[2].
Eye/Face Protection ANSI Z87.1 Splash Goggles + Face ShieldProtects against severe ocular irritation and potential splash hazards from peroxide-containing solutions[3].
Body Protection Flame-Resistant (FR) Lab CoatMitigates fire risk from the highly flammable thiophene and oxolane moieties; prevents static buildup[2].
Engineering Controls Chemical Fume Hood (80-100 fpm)Prevents inhalation of volatile toxic metabolites and flammable vapors; provides a physical blast barrier against potential peroxide detonations[2].

Operational Protocol: Step-by-Step Methodology

Phase 1: Receipt and Storage Protocol
  • Date Marking : Immediately upon receipt, label the container with the "Date Received" and "Date Opened"[3].

  • Atmospheric Control : Store the chemical in a dark, cool, and dry environment. After each use, flush the headspace of the container with an inert gas (Argon or Nitrogen) to displace oxygen and inhibit auto-oxidation.

  • Inventory Management : Do not stockpile. The recommended shelf life for uninhibited peroxide formers is 3 months after opening.

Phase 2: Pre-Operation Testing
  • Visual Inspection : Before touching the bottle, visually inspect the exterior and the threads of the cap for crystalline formations. If crystals are present, do not touch the bottle and evacuate the area.

  • Chemical Testing : If no crystals are visible, open the bottle inside a fume hood and use a commercial peroxide test strip to quantify peroxide levels[3]. Compare results against the quantitative thresholds table above.

Phase 3: Handling and Reaction Setup
  • PPE Donning : Equip butyl rubber gloves, a flame-resistant lab coat, and splash goggles[2].

  • Static Elimination : Ensure all metal containers and receiving equipment are properly grounded and bonded to prevent static discharge, which could ignite the flammable vapors[2].

  • Fume Hood Operations : Conduct all transfers and reactions within a certified chemical fume hood. Never evaporate the solution to dryness unless the complete absence of peroxides has been definitively proven[3].

Phase 4: Disposal and Decontamination Plan
  • Waste Segregation : Collect waste in a clearly labeled, compatible container designated for "Flammable Organic Waste - Peroxide Former"[3].

  • Moisture Maintenance : Do not allow clean-up materials or wipes used on spills to dry out; seal them immediately inside a compatible waste container to prevent peroxide concentration[5].

  • Surface Decontamination : Wipe down the fume hood surfaces with a compatible solvent and wash hands thoroughly, as thiophene can be absorbed through the skin[2].

Process Visualization

G S1 1. Receipt & Storage Date Marking & Inert Gas S2 2. Pre-Use Testing Visual & Strip Test S1->S2 S3 3. PPE Donning FR Coat & Butyl Gloves S2->S3 Peroxides < 20 ppm EHS EHS Intervention Explosive Hazard S2->EHS Peroxides > 100 ppm S4 4. Fume Hood Operations Avoid Evaporation to Dryness S3->S4 S5 5. Waste Segregation Peroxide-Former Disposal S4->S5

Operational Workflow for Handling 4-(Thiophen-2-YL)oxolan-3-OL

References

[2] Title: Hazardous Substance Fact Sheet: Thiophene Source: NJ.gov URL:

[3] Title: Tetrahydrofuran - Environment, Health & Safety Source: University of Michigan URL:

[1] Title: Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods Source: ACS Publications URL:

[5] Title: Tetrahydrofuran (THF) Source: University of Michigan-Dearborn URL:

Title: Peroxide Forming Chemicals Source: University of Louisville URL:

[4] Title: Peroxide forming chemicals Source: Department of Biology, University of York URL:

Sources

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